Technical Documentation Center

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
  • CAS: 866594-60-7

Core Science & Biosynthesis

Foundational

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one structural analysis

An In-Depth Technical Guide to the Structural Analysis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a key bicyclic furanone derivative. With the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol , this compound serves as a critical intermediate and is also identified as an impurity in the synthesis of the antiretroviral medication Darunavir.[1][2][3][4] Given its pharmaceutical relevance, unambiguous confirmation of its structure, including its specific stereochemistry, is paramount. This document outlines a multi-technique analytical workflow, blending foundational spectroscopic principles with advanced 2D NMR experiments and conformational insights. The methodologies described are designed to provide a self-validating system for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of complex chiral molecules.

Introduction and Strategic Overview

The molecule (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one presents a rigid, fused bicyclic system containing a γ-lactone, an ether, and three defined stereocenters (C3a, C4, and C6a). The core challenge in its analysis is not merely to confirm the atomic connectivity but to rigorously verify the relative and absolute stereochemistry that defines its unique three-dimensional architecture.

Our analytical strategy is hierarchical. We begin by confirming the fundamental molecular properties (mass and functional groups) and then proceed to map the proton-carbon framework. The final and most critical phase involves using through-space NMR correlations to establish the stereochemical configuration.

cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Stereochemical & Conformational Verification MS Mass Spectrometry (Confirm MW & Formula) H_NMR 1H NMR (Proton Environment) MS->H_NMR IR Infrared Spectroscopy (Identify Functional Groups) IR->H_NMR C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR COSY 1H-1H COSY (H-H Correlations) H_NMR->COSY HSQC HSQC (Direct C-H Correlations) C_NMR->HSQC COSY->HSQC HMBC HMBC (Long-Range C-H Correlations) HSQC->HMBC NOESY NOESY / ROESY (Through-Space Correlations) HMBC->NOESY COMP Computational Modeling (Low-Energy Conformation) NOESY->COMP

Figure 1: A hierarchical workflow for the complete structural elucidation of the target molecule.

Foundational Spectroscopic Analysis

Mass Spectrometry (MS)

Causality: The initial step is to verify the molecular mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a level of precision that distinguishes the target formula from other potential isobaric compounds.

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Expected Result: An exact mass measurement for the protonated molecule [M+H]⁺.

    • Calculated Mass for [C₇H₁₁O₄]⁺: 159.0652

    • The experimental value must fall within a narrow tolerance (typically < 5 ppm) of the calculated mass to confirm the elemental formula C₇H₁₀O₄.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy provides rapid, definitive evidence for the presence of key functional groups. For this molecule, the most diagnostic feature is the strained five-membered ring lactone carbonyl.

  • Technique: Attenuated Total Reflectance (ATR) on a solid sample.

  • Expected Key Absorptions:

    • ~1775 cm⁻¹ (strong, sharp): C=O stretch of the γ-lactone. The frequency is elevated from a typical ester (~1740 cm⁻¹) due to the ring strain of the five-membered lactone.

    • 1200-1000 cm⁻¹ (strong, broad region): Multiple C-O stretching vibrations from the lactone and the ether functionalities.

    • 3000-2850 cm⁻¹ (medium): C-H stretching vibrations of the aliphatic and methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR is the cornerstone of this analysis, providing unambiguous evidence of the molecular skeleton and stereochemistry. All spectra should be acquired in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

¹H and ¹³C NMR: Initial Data Acquisition

Causality: One-dimensional ¹H and ¹³C NMR spectra provide an inventory of the proton and carbon environments within the molecule. The chemical shifts, integrals (for ¹H), and multiplicities reveal the electronic nature and neighboring atoms for each nucleus.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton Predicted Shift (ppm) Multiplicity Coupling (J, Hz) Assignment Notes
H4 ~4.1 - 4.2 d ~4-5 Coupled to H3a. Adjacent to two oxygens.
H6a ~4.8 - 4.9 t ~5-6 Bridgehead proton, coupled to both H6 protons.
H3a ~3.1 - 3.2 ddd ~5, 7, 8 Bridgehead proton, coupled to H4 and both H3 protons.
OCH₃ ~3.4 s - Characteristic singlet for a methoxy group.
H6α/β ~3.9 - 4.1 m - Diastereotopic protons on C6.

| H3α/β | ~2.8 - 3.0 | m | - | Diastereotopic protons on C3, adjacent to carbonyl. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon Predicted Shift (ppm) Assignment Notes
C2 ~175 Lactone carbonyl.
C4 ~108 Acetal-like carbon, bonded to two oxygens.
C6a ~80 Bridgehead carbon, ether linkage.
C6 ~70 Methylene carbon, ether linkage.
OCH₃ ~56 Methoxy carbon.
C3a ~45 Bridgehead carbon.

| C3 | ~38 | Methylene carbon alpha to carbonyl. |

2D NMR: Assembling the Puzzle

Causality: While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect. A combination of COSY, HSQC, and HMBC experiments is essential for assembling the complete bicyclic framework.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. Key expected correlations would trace the paths: H4 ↔ H3a ↔ H3 protons, and H6a ↔ H6 protons. This confirms the connectivity within each five-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning carbon signals. It generates a correlation peak for every proton and the carbon atom it is directly attached to, effectively merging the ¹H and ¹³C data.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this structure, as it reveals long-range (2- and 3-bond) correlations between protons and carbons. These correlations bridge functional groups and confirm the overall topology.

Figure 2: Key expected HMBC correlations for structural confirmation.

Trustworthiness Check: The HMBC spectrum provides a self-validating dataset. For example, the observation of a correlation from the sharp methoxy proton singlet (~3.4 ppm) to the acetal-like carbon C4 (~108 ppm) unambiguously places the methoxy group at the C4 position. Similarly, correlations from H3 protons to the carbonyl carbon C2 confirm the lactone structure.

Stereochemical and Conformational Analysis

Causality: The biological activity of a chiral molecule is intrinsically linked to its 3D structure. The name (3aS,4S,6aR) specifies a single diastereomer. NMR techniques that measure through-space proximity, like NOESY, are required to confirm the relative stereochemistry.

NOESY/ROESY for Relative Stereochemistry

The tetrahydrofuro[3,4-b]furan core is a cis-fused system, meaning the two bridgehead protons (H3a and H6a) are on the same face of the bicyclic structure. This arrangement is generally the thermodynamically more stable one for such fused lactones.[5]

  • Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

  • Principle: These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

  • Key Validating Correlations:

    • H3a ↔ H6a: A strong NOE between the two bridgehead protons is definitive proof of the cis-ring fusion.

    • H3a ↔ H4: An NOE between these protons confirms that the methoxy group at C4 is on the same face as the bridgehead protons (endo).

    • H6a ↔ H4: This correlation would further solidify the syn relationship between these three key protons.

Figure 3: Critical NOE correlations confirming the relative syn stereochemistry.

Conformational Insights

The five-membered rings in tetrahydrofuran derivatives are not planar and typically adopt envelope (E) or twist (T) conformations to minimize strain.[6] In a fused system like this, the conformational freedom is highly restricted. The cis-fusion locks the rings into a specific puckered arrangement. The exact conformation can be further investigated by:

  • Measuring J-couplings: The magnitude of the ³JHH coupling constants can be related to the dihedral angles between protons via the Karplus equation, providing insight into the ring pucker.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, predict the lowest-energy conformation, and even calculate theoretical NMR chemical shifts and couplings for comparison with experimental data.[7]

Standard Operating Protocol: Comprehensive NMR Analysis

Objective: To acquire a full, high-quality NMR dataset for the unambiguous structural and stereochemical assignment of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the sample.

    • Dissolve in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of ≥ 400 MHz equipped with a cryoprobe for optimal sensitivity.

    • Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve high homogeneity (line width for TMS < 0.5 Hz).

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Set the sample temperature to 298 K and allow it to equilibrate for 5 minutes.

  • Data Acquisition Parameters:

    • ¹H Spectrum:

      • Pulse Program: zg30

      • Spectral Width: 16 ppm

      • Acquisition Time: ~3 sec

      • Relaxation Delay (d1): 2 sec

      • Number of Scans: 16

    • ¹³C{¹H} Spectrum:

      • Pulse Program: zgpg30 (proton decoupled)

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1 sec

      • Relaxation Delay (d1): 2 sec

      • Number of Scans: 1024

    • gCOSY Spectrum:

      • Pulse Program: cosygpqf

      • Acquire 2048 data points in F2 and 256-512 increments in F1.

      • Number of Scans per increment: 8

    • gHSQC Spectrum:

      • Pulse Program: hsqcedetgpsisp2.3 (phase-edited to distinguish CH/CH₃ from CH₂)

      • Set spectral widths to cover the full proton and carbon ranges.

      • Optimize for ¹JCH coupling of 145 Hz.

      • Number of Scans per increment: 4

    • gHMBC Spectrum:

      • Pulse Program: hmbcgplpndqf

      • Optimize for long-range coupling (ⁿJCH) of 8 Hz.

      • Number of Scans per increment: 16

    • NOESY Spectrum:

      • Pulse Program: noesygpph

      • Use a mixing time (d8) of 500-800 ms.

      • Number of Scans per increment: 16

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H) or a sine-bell function for 2D data to improve signal-to-noise.

    • Fourier transform, phase correct, and baseline correct all spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

    • Analyze spectra sequentially: Assign ¹H, use HSQC to assign ¹³C, use COSY and HMBC to build fragments and the final structure, and use NOESY to confirm stereochemistry.

Conclusion

The structural analysis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a quintessential example of modern organic characterization. It demands a synergistic application of multiple analytical techniques. While mass spectrometry and IR provide initial, crucial checks on the molecular formula and functional groups, it is the comprehensive suite of 1D and 2D NMR experiments that delivers the requisite detail. The systematic workflow presented here—from basic connectivity mapping with COSY and HMBC to the fine-grained stereochemical proof via NOESY—constitutes a robust and self-validating protocol. This rigorous approach ensures the highest level of confidence in the structure, a non-negotiable requirement in the field of pharmaceutical development.

References

  • YorkSpace. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. Retrieved from [Link]

  • Nature. (n.d.). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one CAS 866594-60-7. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one. Retrieved from [Link]

  • University of Regensburg. (n.d.). NMR spectroscopy. Retrieved from [Link]

  • Chinachemnet. (n.d.). (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (3aS,4S,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Stereochemistry. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

  • ResearchGate. (2021). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • Scholars' Mine. (n.d.). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS 866594-60-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: A Chiral Building Block of Pharmaceutical Significance (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, registered under...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Pharmaceutical Significance

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, registered under CAS number 866594-60-7, is a stereochemically defined bicyclic furanone derivative.[1][2] Its rigid, oxygen-rich structure and specific chirality make it a valuable intermediate in the synthesis of complex organic molecules.[3] This compound has garnered significant attention in the pharmaceutical industry, primarily for its role as a critical building block and a known impurity in the manufacturing of Darunavir, a potent protease inhibitor used in the treatment of HIV.[1][4][5][6][7] Understanding the physical, chemical, and biological properties of this molecule is therefore of paramount importance for drug development, quality control, and the exploration of new synthetic pathways.

This guide provides a comprehensive overview of CAS 866594-60-7, delving into its physicochemical characteristics, synthesis and purification methodologies, analytical characterization, chemical reactivity, and biological relevance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical development.

Physicochemical Properties: A Quantitative Overview

The fundamental physical and chemical properties of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one are summarized in the table below. These parameters are crucial for its handling, formulation, and analytical detection.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1]
Appearance Off-white to pale yellow solid; White to off-white powder or crystals[1][8]
Melting Point 126-128 °C (in isopropanol)[1]
Boiling Point 311.6°C at 760 mmHg[6]
Solubility Soluble in chloroform and methanol[1]
Purity Typically >97-98% (by HPLC and NMR)[3][8]
Storage Sealed in a dry environment, often at 2-8°C or refrigerated[8]
InChI Key LQEIOPTZKCKTPQ-VPLCAKHXSA-N[1]

Synthesis and Purification: Crafting Stereochemical Precision

The synthesis of a molecule with multiple stereocenters like (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one requires a high degree of stereochemical control. Various synthetic strategies have been developed to achieve the desired enantiomeric purity.

Synthetic Pathways: A Logic-Driven Approach

The choice of synthetic route is often dictated by factors such as starting material availability, desired scale, and enantiomeric purity requirements. A commonly cited method involves a three-step protocol using hydrogen chloride, potassium bicarbonate, and sulfuric acid in a methanol/water solvent system under controlled temperature conditions (0–20°C).[1]

Another sophisticated approach leverages chiral pool starting materials, such as (5R)-hydroxymethyl-5H-furan-2-one, to induce the desired asymmetry. This method can employ a Mitsunobu inversion to establish the correct stereochemistry, followed by saponification to yield the target compound with high enantiomeric excess (>99%).[1]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Chiral Starting Material step1 Stereoselective Reaction (e.g., Mitsunobu Inversion) start->step1 step2 Cyclization/ Lactonization step1->step2 product Crude (3aS,4S,6aR)-4-Methoxy- tetrahydrofuro[3,4-b]furan-2(3H)-one step2->product cryst Crystallization product->cryst chrom Column Chromatography product->chrom hplc HPLC (Purity & ee) cryst->hplc chrom->hplc nmr NMR (Structure) hplc->nmr ms MS (Molecular Weight) nmr->ms final_product Pure Product (CAS 866594-60-7) ms->final_product

Caption: Generalized workflow for the synthesis, purification, and analysis of CAS 866594-60-7.

Experimental Protocol: Illustrative Synthesis

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be outlined as follows. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Stereoselective Methoxy Introduction

  • A suitable chiral precursor is dissolved in an anhydrous solvent (e.g., THF).

  • The reaction is cooled to a low temperature (e.g., -78°C) under an inert atmosphere (e.g., Argon).

  • A stereoselective reducing agent or an appropriate nucleophile is added dropwise to introduce the methoxy group with the desired stereochemistry.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until completion.

  • The reaction is quenched, and the crude product is extracted.

Step 2: Lactonization

  • The product from the previous step is subjected to conditions that facilitate intramolecular cyclization to form the lactone ring.

  • This can be achieved through acid or base catalysis, depending on the nature of the substrate.

  • The reaction mixture is heated or stirred at room temperature until the starting material is consumed.

  • The solvent is removed under reduced pressure.

Step 3: Purification

  • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Fractions containing the pure product are collected and combined.

  • The solvent is evaporated to yield the purified (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent such as isopropanol.[1]

Analytical Characterization: Confirming Identity and Purity

A rigorous analytical characterization is essential to confirm the structure and purity of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one. A combination of spectroscopic and chromatographic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound and determining its enantiomeric excess (ee) when a chiral stationary phase is used. Purity levels are often reported to be greater than 98%.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's connectivity and stereochemistry.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support its structural elucidation through fragmentation analysis.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the characteristic stretching vibration of the lactone carbonyl group.

Chemical Reactivity and Stability

The chemical reactivity of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is dictated by its functional groups: the lactone, the ether (methoxy group), and the bicyclic furanone core.

  • Lactone Ring Opening: The lactone is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form a hydroxy carboxylic acid.

  • Reduction: The lactone can be reduced using strong reducing agents like lithium aluminum hydride to yield a diol.

  • Substitution: The methoxy group may be substituted under specific reaction conditions, although this would likely require harsh reagents.[1]

  • Oxidation: The molecule can be oxidized, with the specific outcome depending on the oxidizing agent used.[1]

Understanding the stability of this compound is crucial for its storage and handling, as well as for predicting its fate as an impurity in a drug product. Stability studies, often conducted under stressed conditions (e.g., heat, humidity, light, and different pH values), are essential to identify potential degradation products. As an impurity in Darunavir, its stability profile is of significant regulatory interest.[9]

The following diagram illustrates the key reactive sites of the molecule.

Caption: Key reactive sites on the (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one molecule.

Biological Significance: More Than Just an Impurity?

The primary and well-established biological relevance of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is its status as a process-related impurity in the synthesis of Darunavir.[1][6][7] As such, its detection, quantification, and control are critical aspects of the quality assurance of this important antiretroviral drug. Regulatory bodies require stringent control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.

There are some suggestions in the literature that this compound and its derivatives may possess intrinsic biological activities, including potential antiviral properties.[1] However, these claims appear to be preliminary and require substantial further investigation to be substantiated. It is plausible that its structural similarity to components of biologically active molecules could lead to interactions with biological targets, but at present, its role as a synthetic intermediate and impurity is its most scientifically validated function. Any potential therapeutic application would necessitate extensive preclinical and clinical evaluation.

Conclusion

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS 866594-60-7) is a chiral molecule of significant interest to the pharmaceutical sciences. Its well-defined stereochemistry makes it a valuable synthon for complex molecular architectures, most notably in the production of the HIV protease inhibitor Darunavir. A thorough understanding of its physical and chemical properties, coupled with robust methods for its synthesis, purification, and analytical characterization, is essential for its effective use and control. While the potential for intrinsic biological activity remains an area for future exploration, its current importance lies firmly in its role as a key pharmaceutical intermediate and a critical quality attribute in drug manufacturing.

References

  • (3aS,4S,6aR)-4-methoxy-tetrahydro-furo[3.4-b]furan-2(3H). [Link]

  • (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one CAS 866594-60-7. [Link]

  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC - NIH. [Link]

  • (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one - Chinachemnet. [Link]

  • Darunavir Impurity 12 | CAS 866594-60-7 - Veeprho. [Link]

Sources

Foundational

stereochemistry of tetrahydrofuro[3,4-b]furan-2-one derivatives

An In-Depth Technical Guide to the Stereochemistry of Tetrahydrofuro[3,4-b]furan-2-one Derivatives Foreword: The Architectural Nuance of a Privileged Scaffold In the landscape of medicinal chemistry and natural product s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of Tetrahydrofuro[3,4-b]furan-2-one Derivatives

Foreword: The Architectural Nuance of a Privileged Scaffold

In the landscape of medicinal chemistry and natural product synthesis, certain molecular frameworks emerge as "privileged scaffolds"—structures that are repeatedly found in biologically active compounds. The tetrahydrofuro[3,4-b]furan-2-one core is a quintessential example of such a scaffold. Its compact, rigid, and stereochemically rich architecture makes it an invaluable building block for a diverse array of molecules, most notably as a key intermediate in the synthesis of antiviral agents like the HIV protease inhibitor Darunavir.[1][2]

However, the very structural rigidity that makes this bicyclic lactone attractive also presents a formidable challenge: the precise control of its stereochemistry. The biological activity of molecules derived from this core is inextricably linked to the three-dimensional arrangement of their atoms.[3] An inversion at a single chiral center can render a potent therapeutic agent inactive or, worse, toxic.

This guide is designed for researchers, scientists, and drug development professionals who seek to master the stereochemical complexities of this scaffold. We will move beyond simple reaction schemes to explore the underlying principles of stereocontrol, the causality behind methodological choices, and the analytical rigor required to validate stereochemical outcomes. Our focus will be on providing not just protocols, but field-proven insights grounded in authoritative science.

The Stereochemical Landscape: Defining the Challenge

The tetrahydrofuro[3,4-b]furan-2-one skeleton contains a fused bicyclic system with up to four contiguous stereocenters, depending on the substitution pattern. The core challenge lies in controlling the relative and absolute configuration of these centers.

The key stereochemical features are:

  • Ring Junction Stereochemistry: The fusion of the two five-membered rings can be either cis or trans. This relationship is dictated by the relative orientation of the substituents at the bridgehead carbons.

  • Substituent Stereochemistry: Substituents on the ring can be oriented in various spatial arrangements relative to each other and to the ring system itself.

The ability to selectively synthesize a single, desired stereoisomer is paramount for developing specific and effective therapeutic agents.[2]

Caption: Core structure of tetrahydrofuro[3,4-b]furan-2-one with key stereocenters.

Strategies for Stereoselective Synthesis

Achieving stereocontrol in the synthesis of these derivatives requires a deliberate and well-planned strategy. The primary approaches can be broadly categorized into chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis: Nature's Starting Blocks

This strategy leverages the inherent chirality of readily available natural products, such as carbohydrates and terpenes, to construct the target molecule.[4] The pre-existing stereocenters in the starting material serve as a template, guiding the formation of new stereocenters with a defined configuration.

Causality: The advantage of this approach is that the absolute stereochemistry is often established from the outset, simplifying the synthetic challenge. However, it can be limited by the availability of starting materials with the correct stereochemical pattern and may require more lengthy synthetic sequences.

Asymmetric Synthesis: Building Chirality from Scratch

When a suitable chiral starting material is unavailable, asymmetric synthesis provides a powerful alternative. This involves creating the desired stereocenters from achiral or racemic precursors using a chiral influence.

A. Substrate-Controlled Synthesis: An existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. The steric and electronic properties of the directing group are crucial for achieving high diastereoselectivity.

B. Catalyst-Controlled Synthesis (Asymmetric Catalysis): This is arguably the most elegant and efficient approach. A small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product.

  • Organocatalysis: Metal-free small organic molecules are used to catalyze stereoselective transformations. For the synthesis of substituted tetrahydrofurans, key reactions include Michael additions and cycloadditions, which can set multiple stereocenters in a single step with high fidelity.[5][6]

  • Metal Catalysis: Chiral complexes of metals like rhodium, palladium, and iridium are used to catalyze reactions such as asymmetric hydrogenations, cycloadditions, and cyclizations.[7] Lewis acid-mediated reactions are also pivotal, for instance, in controlling the stereochemical outcome of [3+2] cycloadditions or ring-opening/closing cascades.[7]

Table 1: Comparison of Catalytic Systems for Tetrahydrofuran Synthesis

Catalyst TypeKey ReactionTypical StereoselectivityAdvantagesConsiderations
Organocatalyst (e.g., Prolinol ethers)Michael Addition / Cyclizationdr >98:2, ee >99%[5][8]Metal-free, low toxicity, operationally simple.Catalyst loading can be higher than metal catalysts.
Rhodium-based (e.g., Rh₂(OAc)₄)[3+2] CycloadditionGood to excellent dr[7]High turnover numbers, broad substrate scope.Cost of metal, sensitivity to air/moisture.
Lewis Acid (e.g., SnCl₄, TiCl₂(O-iPr)₂)Prins Cyclization / Rearrangementdr up to 98:2[7]Can promote complex cascade reactions.Stoichiometric amounts may be needed; sensitive.

Key Methodologies and Experimental Protocols

The construction of the bicyclic core relies on a set of powerful chemical transformations. The choice of reaction is dictated by the desired substitution pattern and stereochemistry.

Core Reaction: Intramolecular Oxy-Michael Addition

A prevalent and highly effective strategy for forming the second ring of the furo[3,4-b]furan system is the intramolecular oxy-Michael addition. This involves the attack of a hydroxyl group onto an α,β-unsaturated ester or lactone. The stereochemistry of the newly formed centers is often controlled by the pre-existing stereochemistry of the carbon bearing the hydroxyl group.[5][9]

G cluster_0 Asymmetric Michael Addition cluster_1 Reduction & Cyclization Cascade A Aldehyde + Nitroalkene B Chiral Organocatalyst (e.g., Diphenylprolinol silyl ether) C Michael Adduct (High dr and ee) B->C D Reduction of Aldehyde (e.g., NaBH4) C->D Key Intermediate E Intermediate Alcohol D->E F Intramolecular Oxy-Michael Addition (Base-catalyzed) E->F G 2,3,4-Trisubstituted Tetrahydrofuran F->G

Caption: Workflow for organocatalytic asymmetric synthesis of tetrahydrofurans.

Protocol: Stereoselective Synthesis via Organocatalytic Michael Addition and Cyclization [5][8]

This protocol describes a two-step sequence to generate a highly functionalized, trisubstituted tetrahydrofuran, a common precursor to the furo[3,4-b]furan-2-one system.

Step 1: Asymmetric Michael Addition

  • Reactor Setup: To a flame-dried, argon-purged round-bottom flask, add the α,β-unsaturated nitroalkene (1.0 eq) and the chiral diphenylprolinol silyl ether catalyst (0.1 eq) in anhydrous toluene (5 mL per mmol of nitroalkene).

  • Reagent Addition: Cool the solution to 0 °C. Add the aldehyde (1.5 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude Michael adduct by flash column chromatography on silica gel to yield the enantioenriched product. Causality: The chiral amine catalyst forms a transient enamine with the aldehyde, which then attacks the nitroalkene from a sterically less hindered face, establishing the stereochemistry with high fidelity.

Step 2: Reductive Cyclization

  • Dissolution: Dissolve the purified Michael adduct (1.0 eq) in methanol (10 mL per mmol) in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Cyclization: After the reduction is complete (as monitored by TLC), add a catalytic amount of a base such as potassium carbonate (K₂CO₃) (0.2 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours to facilitate the intramolecular oxy-Michael addition.

  • Workup & Purification: Neutralize the reaction with 1M HCl, remove the methanol under reduced pressure, and extract the residue with dichloromethane. Dry the organic layer, concentrate, and purify by flash chromatography to afford the final trisubstituted tetrahydrofuran derivative. Causality: The reduction of the aldehyde to a primary alcohol unmasks the nucleophile. The subsequent base-catalyzed 5-exo-trig cyclization is highly favored and proceeds with retention of the previously established stereochemistry.

Definitive Stereochemical Characterization

Synthesizing a molecule is only half the battle; proving its structure and stereochemistry is equally critical. A combination of spectroscopic and analytical techniques is required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry in solution.

  • ¹H-¹H Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them (Karplus relationship). This allows for the determination of cis/trans relationships of substituents on the ring.

  • Nuclear Overhauser Effect (NOE): NOESY (or ROESY) experiments detect protons that are close in space (< 5 Å). The presence of an NOE cross-peak between two protons provides definitive evidence of their syn (cis) spatial relationship.[10]

Protocol: Sample Preparation and Analysis for NOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities by filtering through a small plug of silica or celite if necessary.

  • Data Acquisition: Acquire a standard 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (≥500 MHz).

  • Parameter Optimization: Use a mixing time appropriate for a molecule of this size (typically 500-800 ms).

  • Data Analysis: Process the 2D data and carefully analyze the cross-peaks. For a cis-fused furo[3,4-b]furan-2-one, a strong NOE is expected between the bridgehead protons. The absence of this correlation would suggest a trans-fused system.

Single-Crystal X-ray Diffraction

X-ray crystallography is the gold standard for determining both the relative and absolute stereochemistry of a crystalline compound.[11] It provides an unambiguous 3D map of the molecule, confirming connectivity, conformation, and the precise spatial arrangement of all atoms.[12][13] The ability to obtain a high-quality single crystal is often the rate-limiting step, but the resulting data is unequivocal.[11]

The Biological Imperative: Why Stereochemistry Matters

The stereochemical configuration of tetrahydrofuro[3,4-b]furan-2-one derivatives dictates their biological function. Chiral molecules interact with chiral biological targets (enzymes, receptors) in a stereospecific manner, akin to a key fitting into a lock.

A prime example is the role of a specific stereoisomer of (3R,3aS,6aR)-hexahydrofuro[3,4-b]furan-3-ol as a crucial precursor for Darunavir. Use of an incorrect stereoisomer would fail to produce the desired drug, highlighting the economic and therapeutic importance of stereocontrol in pharmaceutical manufacturing.[2] Furthermore, different stereoisomers can exhibit entirely different, and sometimes undesirable, biological activities.[3]

Conclusion: A Field of Precision and Opportunity

The stereoselective synthesis of tetrahydrofuro[3,4-b]furan-2-one derivatives is a testament to the precision of modern organic chemistry. The challenges posed by this compact, multi-stereocenter scaffold have spurred the development of elegant and powerful synthetic methodologies. For researchers in drug discovery, mastering these techniques is not merely an academic exercise; it is a prerequisite for the rational design and efficient production of novel therapeutic agents. As catalytic systems become more sophisticated and our understanding of stereocontrol deepens, the ability to access any desired stereoisomer of this important scaffold will continue to unlock new opportunities in medicine and beyond.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Biological Potential: Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one and Antiviral Research.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chiral Synthesis: The Role of Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one.
  • Wolfe, J. P., & Rossi, M. A. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Grenning, A. J., et al. (2020).
  • Enders, D., Wang, C., & Greb, A. (2010). Asymmetric Synthesis of 2,3,4‐Trisubstituted Functionalised Tetrahydrofurans via an Organocatalytic Michael Addition as Key Step.
  • Organic Chemistry Portal. Synthesis of tetrahydrofurans.
  • Enders, D., Wang, C., & Greb, A. (2010). ChemInform Abstract: Asymmetric Synthesis of 2,3,4‐Trisubstituted Functionalized Tetrahydrofurans via an Organocatalytic Michael Addition as Key Step. ChemInform, 41(36).
  • Achanta, P. S., et al. (2016). Stereochemistry of 2,2,5-trisubstituted tetrahydrofuran ring-containing natural products based on (1)H NMR spectroscopy: some observations. Magnetic Resonance in Chemistry, 54(2), 158-63.
  • Ren, W., & Chen, C. (2018).
  • Nirpal, & Sathyamoorthi. (2025). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)
  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy.
  • SlidePlayer. Stereochemistry and biological activity of drugs.
  • ResearchGate. Furo[3,4‐b]furan‐4(2H)
  • Bryan, R. F. (2025). Structures of Three Tetrahydrofurofurane-Type Lignanes.
  • Yilmaz, M. (2025). Synthesis and biological activity studies of furan derivatives.
  • Reich, H. J. NMR Spectroscopy :: NMR Bibliography. University of Wisconsin.
  • Valenta, Z., et al. (1999). Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two: Construction of a library of 4-amino-5-alkoxy-2(5H)-furanones. Drug Design and Discovery, 16(3), 243-50.
  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6847-60.
  • Chen, B., et al. (2023). Research on the Structure of the Tetrahydrofuran Complex of 2,4,6-Trinitro-3-Hydroxypyridine Silver. NIH.
  • National Institutes of Health. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.

Sources

Exploratory

Bicyclic Furanone Systems: A Technical Guide to Their Biological Significance and Therapeutic Potential

Abstract Bicyclic furanone systems represent a compelling class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Evolving from foundational discoveries of na...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclic furanone systems represent a compelling class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Evolving from foundational discoveries of naturally occurring furanones in marine algae, synthetic exploration has unveiled bicyclic variants with potent and nuanced biological activities.[1] This guide provides an in-depth analysis of the biological significance of these systems, with a primary focus on their role as modulators of bacterial quorum sensing, and as promising antibacterial, and anticancer agents. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships, and present field-proven experimental protocols to equip researchers and drug development professionals with the knowledge to harness the therapeutic potential of these unique molecular scaffolds.

Introduction: The Furanone Core and the Advent of Bicyclic Systems

The furanone moiety is a recurring motif in a vast array of natural products, contributing to the flavor and aroma of many foods and acting as key signaling molecules in various biological systems.[2][3] A pivotal discovery was the isolation of brominated furanones from the marine red alga Delisea pulchra, which produces these compounds to prevent bacterial colonization on its surface.[1][2] These natural furanones function by interfering with bacterial communication, a process known as quorum sensing (QS).[2]

While effective, early-generation natural and synthetic furanones often presented challenges related to toxicity in mammalian cells.[4][5] This necessitated a new design paradigm, leading to the synthesis of bicyclic brominated furanones (BBFs). These next-generation molecules, which feature a fused ring structure, were engineered to retain or enhance the desired biological activity while significantly reducing cytotoxicity, marking a crucial step towards therapeutic viability.[4][6] This guide will dissect the unique advantages conferred by the bicyclic architecture.

Quorum Sensing Inhibition: Disrupting Bacterial Communication

Quorum sensing is a sophisticated cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[7][8] Mediated by small signaling molecules called autoinducers, QS controls a host of collective behaviors, including virulence factor production and, most critically, biofilm formation.[7][9] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics and host immune responses.[6] The ability to disrupt QS, a strategy known as quorum quenching, represents a powerful anti-virulence approach that can mitigate pathogenicity without exerting selective pressure for resistance.[10]

Mechanism of Action: Antagonism of Key QS Receptors

Bicyclic furanones primarily exert their anti-QS effects by acting as antagonists for key regulatory proteins in Gram-negative bacteria, such as the LuxR-type receptors.[11] In pathogens like Pseudomonas aeruginosa, two major QS circuits, las and rhl, are critical for virulence.[11]

  • The las System: Bicyclic brominated furanones, such as 6-BBF and 7-BBF, have been shown to act as antagonists for the LasR protein.[4][6] They are structurally analogous to the native N-acyl homoserine lactone (AHL) autoinducers and are believed to bind to the receptor's ligand-binding site.[11] However, this binding fails to induce the productive conformational change required for receptor dimerization and DNA binding, thereby blocking the transcription of downstream virulence genes.[11]

  • The rhl System: Interestingly, structural variations can tune the activity towards different QS circuits. For instance, 5-BBF has demonstrated agonistic (activating) activity for the rhlI quorum sensing circuit, highlighting the nuanced structure-activity relationships at play.[4][6]

This targeted interference with signaling pathways, rather than bacterial growth, is a cornerstone of their reduced toxicity and lower propensity for inducing resistance.[6]

Quorum_Sensing_Inhibition AHL AHL BBF BBF LasR_inactive LasR_inactive

Consequence: Potent Antibiofilm Activity

The most significant outcome of QS inhibition is the disruption of biofilm formation.[6] Bicyclic furanones have demonstrated potent activity against biofilms of critical human pathogens.

  • Pseudomonas aeruginosa & Escherichia coli : Synthetic BBFs effectively inhibit biofilm formation at non-microbicidal concentrations.[6] Compound 6-BBF, for example, was found to reduce P. aeruginosa biofilm formation by 71%.[6]

  • Periodontopathogens : Novel bicyclic brominated furanones based on a 3-(dibromomethylene)isobenzofuran-1(3H)-one scaffold have shown strong inhibitory activities against biofilms of F. nucleatum, Porphyromonas gingivalis, and Tannerella forsythia.[9]

This activity makes them highly attractive for coating medical devices, a common source of persistent, biofilm-related infections.[12] Studies have shown that furanone coatings can significantly reduce bacterial load and slime production on biomaterials without altering the material's surface characteristics.[12]

CompoundTarget OrganismBiofilm Biomass Reduction (%)Biofilm Mean Thickness Reduction (%)Reference
5-BBF P. aeruginosa53%Not significant[6]
6-BBF P. aeruginosa71%40%[6]
7-BBF P. aeruginosa50%26%[6]
Caption: Quantitative analysis of biofilm inhibition by bicyclic brominated furanones (BBFs).

Anticancer Activity: A New Frontier for Furanone Scaffolds

Beyond their antimicrobial properties, furanone derivatives, including bicyclic systems, are emerging as a promising scaffold for the development of novel anticancer agents.[13][14] Their activity spans multiple mechanisms, including the induction of cell cycle arrest and interaction with critical cellular machinery.

Mechanism of Action: Cell Cycle Arrest and DNA Interaction

Certain bis-2(5H)-furanone derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines.[13]

  • Cell Cycle Arrest : Compound 4e , a bis-2(5H)-furanone derivative, demonstrated significant inhibitory activity against C6 glioma cells.[13] Mechanistic studies revealed that its mode of action involves inducing cell cycle arrest at the S-phase, thereby halting DNA replication and cell proliferation.[13]

  • DNA Interaction : Further spectroscopic investigations showed that this class of compounds can interact significantly with DNA, suggesting that the genetic material itself may be a primary target.[13]

  • Hsp90 Inhibition : More complex furanone-based hybrids have been designed as inhibitors of Heat shock protein 90 (Hsp90).[15] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncoproteins. One lead compound, 13b , suppressed tumor growth in a xenograft model by downregulating Hsp90 client oncoproteins like HER2 and CDK4.[15]

These compounds often exhibit favorable selectivity, showing lower toxicity toward normal human cells compared to cancer cells, which is a critical parameter for any potential chemotherapeutic agent.[13]

CompoundCell LineActivity (IC50)MechanismReference
Compound 4e C6 glioma12.1 µMS-phase cell cycle arrest, DNA interaction[13]
Compound 13b MCF-7 (Breast)2.17 µM (GI50)Hsp90 inhibition, Ki67 downregulation[15]
Compound 13b MDA-MB-231 (Breast)<6.23 µM (TGI)Hsp90 inhibition, Ki67 downregulation[15]
Caption: Anticancer activity of selected furanone derivatives. (GI50 = 50% Growth Inhibition; TGI = Total Growth Inhibition).

Synthesis and Structure-Activity Relationship (SAR)

The therapeutic potential of bicyclic furanones is intrinsically linked to their chemical structure. Synthetic chemistry has been pivotal in optimizing their activity and safety profiles.[6][16]

General Synthetic Approach

A common route to synthesize bicyclic brominated furanones starts from cyclic keto acids. The process generally involves a multi-step sequence that builds the fused ring system.[6]

Synthesis_Workflow Start Cyclic Ketone (e.g., Cycloheptanone) Step1 Coupling with Dimethyl Carbonate Start->Step1 Step2 Acetoacetic Ester Synthesis Step1->Step2 Intermediate 2-Oxocycloalkane -acetic acid Step2->Intermediate Step3 Bromination & Dehydration Intermediate->Step3 Step4 Elimination Step3->Step4 End Bicyclic Brominated Furanone (BBF) Step4->End

Key Structure-Activity Relationship Insights
  • Bicyclic Core : The introduction of a bicyclic structure is a key determinant in reducing cytotoxicity to mammalian cells compared to simpler, more flexible brominated furanones.[6] This rigid framework likely alters the molecule's interaction with off-target cellular components.

  • Halogenation : The presence and position of a halogen, typically bromine, on the exocyclic vinyl group is often essential for potent QS inhibitory activity.[5] This is thought to be because the halogenated moiety acts as a potent Michael acceptor, enabling covalent interaction with target proteins.[5]

  • Ring Size : The size of the fused ring (e.g., five, six, or seven-membered) influences both the potency of biofilm inhibition and the specific activity (antagonistic vs. agonistic) against different QS systems.[6] This demonstrates that subtle changes in the scaffold's geometry can fine-tune its biological profile.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide validated, step-by-step methodologies for key assays.

Protocol: Synthesis of a Bicyclic Brominated Furanone (7-BBF)

Causality: This protocol, adapted from Yang et al. (2014), builds the bicyclic furanone core through a sequence of classical organic reactions.[6] The initial steps construct the necessary carboxylic acid sidechain on the cycloheptanone ring. The final one-pot bromination/cyclization/elimination sequence is an efficient method to generate the conjugated bicyclic system.

  • Step 1: Synthesis of Methyl 2-oxo-1-cycloheptanecarboxylate. Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil) to a solution of cycloheptanone and dimethyl carbonate in anhydrous THF. Reflux the mixture for 4 hours. Cool to room temperature, quench with acetic acid, and perform an aqueous workup followed by purification via column chromatography.

  • Step 2: Synthesis of 2-oxocycloheptaneacetic acid. React the product from Step 1 with ethyl bromoacetate and zinc dust (Reformatsky reaction). Hydrolyze the resulting ester with aqueous NaOH, followed by acidification with HCl to yield the keto acid.

  • Step 3: Synthesis of 7-BBF. Dissolve the keto acid from Step 2 in carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 12 hours. Cool the reaction, filter off the succinimide, and concentrate the filtrate. The crude product is then subjected to elimination conditions (e.g., heating with a non-nucleophilic base like DBU) to yield the final conjugated product, 7-BBF. Purify by column chromatography.[6]

Protocol: Biofilm Inhibition Assay using Confocal Microscopy

Causality: This protocol provides a quantitative assessment of biofilm inhibition. P. aeruginosa expressing Green Fluorescent Protein (GFP) is used for direct visualization via Confocal Laser Scanning Microscopy (CLSM).[6] The use of COMSTAT software allows for the objective measurement of key biofilm parameters (biomass, thickness), providing robust, quantifiable data on the efficacy of the test compounds.

  • Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa PAO1 carrying a GFP-expressing plasmid (e.g., pSMC2) into LB medium and grow overnight at 37°C with shaking.

  • Biofilm Growth: Dilute the overnight culture 1:100 into fresh LB medium. Add the bicyclic furanone test compounds (dissolved in a vehicle like DMSO) to the desired final concentration (e.g., 400 µM). Add an equivalent amount of vehicle to a control culture.

  • Incubation: Dispense 2 mL of the culture into each well of a chambered coverglass slide. Incubate at 37°C for 24 hours under static conditions to allow for biofilm formation.

  • Imaging: After incubation, gently remove the planktonic (free-floating) bacteria by washing the wells three times with a sterile phosphate-buffered saline (PBS) solution. Add fresh PBS for imaging.

  • CLSM Analysis: Visualize the biofilms using a confocal laser scanning microscope with appropriate excitation/emission wavelengths for GFP. Acquire a series of z-stack images from at least five randomly selected positions for each condition.

  • Data Quantification: Analyze the z-stack images using COMSTAT or similar biofilm analysis software.[6] Calculate the total biomass, mean thickness, and surface area coverage. Normalize the results from the treated samples to the vehicle-only control.

Conclusion and Future Outlook

Bicyclic furanone systems have transitioned from being curiosities of marine natural product chemistry to becoming a highly promising platform for therapeutic development. Their unique ability to disarm pathogenic bacteria by inhibiting quorum sensing—without killing them—offers a sustainable strategy to combat virulence and biofilm-related infections in an era of mounting antibiotic resistance. Furthermore, the expansion of this chemical scaffold into oncology demonstrates its versatility and potential to address other critical human diseases.

Future research should focus on several key areas: expanding the chemical diversity of bicyclic systems to further probe structure-activity relationships, elucidating their precise molecular targets through structural biology and proteomics, and advancing the most promising leads into preclinical and clinical in vivo models. The continued, interdisciplinary effort of chemists, microbiologists, and pharmacologists will be essential to fully realize the biological and therapeutic significance of these remarkable molecules.

References

  • Yang, L., Liu, Y., Wu, H., et al. (2014). Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation. Bioorganic & Medicinal Chemistry, 22(4), 1313–1317.

  • Yang, L., Liu, Y., Wu, H., et al. (2014). Bicyclic brominated furanones: a new class of quorum sensing modulators that inhibit bacterial biofilm formation. PubMed, 24485124.

  • Park, J.S., Ryu, E.J., Li, L., et al. (2017). New bicyclic brominated furanones as potent autoinducer-2 quorum-sensing inhibitors against bacterial biofilm formation. European Journal of Medicinal Chemistry, 137, 76-87.

  • McCarthy, Y., McCarthy, C., Savage, M., et al. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry.

  • Krasavin, M. (2020). Synthesis of polysubstituted bicyclic furan derivatives. ResearchGate.

  • Li, P., Feng, F., Chen, F., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(1), 1232-1240.

  • Gao, C., Wang, Y., Wang, Y., et al. (2020). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology.

  • García-Contreras, R., Pérez-Eretza, B., Lira-Silva, E., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences, 23(15), 8560.

  • Gimza, B.D., Radebaugh, C.A., Rumbaugh, K.P., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. International Journal of Molecular Sciences, 22(6), 2969.

  • El-Sayed, M.A.A., Dplat, A.I.A., El-Nassan, H.B. (2020). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1618-1627.

  • Ghorai, P. (2014). Scheme 2 Synthesis of the bicyclic furanomycin derivative 17 by gold-catalyzed cycloisomerization of a-hydroxyallene 15. ResearchGate.

  • Cimmino, A., Scafato, P., Mathieu, V., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications.

  • McCarthy, Y., McCarthy, C., Savage, M., et al. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry, 12(21), 1925-1943.

  • Roy, R., Tiwari, M., Donelli, G., et al. (2018). 2(5H)-Furanone: A prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. ResearchGate.

  • Gao, C., Wang, Y., Wang, Y., et al. (2020). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology, 11, 573216.

  • El-Damasy, D.A., Lee, J.A., El-Sayed, M.A., et al. (2022). Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies. European Journal of Medicinal Chemistry, 244, 114838.

  • Hume, E.B.H., Bavejadt, M., Kulkarni, R., et al. (2004). Furanones as potential anti-bacterial coatings on biomaterials. Acta Biomaterialia, 1(6), 635-642.

  • Colin Slaughter, J. (1999). The naturally occurring furanones: formation and function from pheromone to food. Biological Reviews, 74(3), 259-276.

  • Cimmino, A., Scafato, P., Mathieu, V., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications, 11(10), 1471-1474.

  • An overview of the chemistry and pharmacological potentials of furanones skeletons. (n.d.). Bentham Science.

  • Abe, N., Yoshikawa, S. (2022). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 27(19), 6296.

  • Obydennov, D.L., Gimalova, F.A., Zorin, V.V., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(19), 6523.

  • El-Sayed, M.A.A., El-Nassan, H.B. (2021). Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity. Medicinal Chemistry.

  • Obydennov, D.L., Gimalova, F.A., Mashentseva, A.A., et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences, 23(21), 13385.

  • Omanakuttan, A., Greeshma, K.V., Mathew, B., et al. (2021). Natural products containing a 3(2H)‐furanone core. ResearchGate.

  • Raab, T., Roscher, R., Schwab, W. (2012). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 17(1), 875-880.

  • Ren, Y., Givskov, M., de Nys, R., et al. (2001). Inhibition of bacterial multicellular behavior by natural brominated furanones. ResearchGate.

  • Lim, S.H., Go, M.L. (2015). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research, 35(2), 811-7.

  • National Center for Biotechnology Information. (n.d.). 2(5H)-Furanone. PubChem.

  • Structure-activity relationship of the compounds 1–24. (n.d.). ResearchGate.

  • Sharma, G., May, A.C., Sharma, A., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(20), 15413.

Sources

Foundational

Chiral Lactones in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract Chiral lactones are pivotal structural motifs found in a vast array of biologically active natural products and pharmaceuticals.[1][2][3][4][5] Their inherent stereochemistry is often crucial for biological func...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral lactones are pivotal structural motifs found in a vast array of biologically active natural products and pharmaceuticals.[1][2][3][4][5] Their inherent stereochemistry is often crucial for biological function, making the development of efficient and highly selective synthetic methodologies a paramount objective in modern organic chemistry. This in-depth technical guide provides a comprehensive overview of the core strategies for accessing these valuable building blocks. We will explore the causality behind various experimental choices, from classic transformations to contemporary catalytic systems. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively harness the synthetic potential of chiral lactones.

The Enduring Significance of Chiral Lactones

Lactones, cyclic esters, are prevalent scaffolds in nature. When a stereogenic center is introduced, the resulting chiral lactone often exhibits specific interactions with biological macromolecules, such as enzymes and receptors. This stereospecificity is a cornerstone of modern drug design, where a single enantiomer of a chiral drug can be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[6][7][8]

The importance of chiral lactones is underscored by their presence in numerous natural products with potent biological activities, including antibiotics, antitumor agents, and pheromones.[2][3][4] Consequently, the ability to synthesize enantiomerically pure lactones is not merely an academic exercise but a critical competency in the discovery and development of new medicines.

Strategic Approaches to Enantioselective Lactone Synthesis

The synthesis of chiral lactones can be broadly categorized into several key strategies. The choice of method is often dictated by the desired ring size (e.g., β-, γ-, δ-lactones), the substitution pattern, and the required level of enantiopurity.

Asymmetric Oxidation Reactions: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, first reported in 1899, is a powerful transformation for the synthesis of lactones from cyclic ketones.[9][10][11][12] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The asymmetric variant of this reaction allows for the synthesis of chiral lactones from prochiral or racemic ketones.

Causality in Asymmetric Baeyer-Villiger Oxidation: The key to enantioselectivity lies in the use of a chiral catalyst or reagent that can differentiate between the two prochiral faces of the ketone or selectively react with one enantiomer of a racemic ketone. This can be achieved through several approaches:

  • Chiral Peracids: While historically significant, the use of stoichiometric chiral peracids is often limited by their availability and the challenge of recycling the chiral auxiliary.

  • Metal-Catalyzed Oxidations: The combination of a metal catalyst (e.g., copper, platinum, or tin) with a chiral ligand and an achiral oxidant (e.g., hydrogen peroxide or m-chloroperoxybenzoic acid, m-CPBA) has emerged as a more versatile and atom-economical approach.[9][13] The chiral ligand creates a chiral environment around the metal center, which then directs the oxidation to one face of the ketone.

  • Biocatalysis: Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the Baeyer-Villiger oxidation with exceptional levels of regio- and enantioselectivity under mild conditions.[13][14][15] The enzyme's active site provides a highly specific chiral pocket that binds the substrate in a preferred orientation for oxidation. This method is particularly attractive for its environmental compatibility ("green chemistry").

Experimental Protocol: Biocatalytic Baeyer-Villiger Oxidation of Bicyclo[3.2.0]hept-2-en-6-one

This protocol is a representative example of using a BVMO for the synthesis of a chiral lactone, a key intermediate in the synthesis of prostaglandins.[14]

  • Enzyme and Substrate Preparation: A whole-cell biocatalyst expressing a suitable BVMO is prepared. The racemic ketone substrate, bicyclo[3.2.0]hept-2-en-6-one, is dissolved in a minimal amount of a water-miscible organic solvent.

  • Reaction Setup: The whole-cell suspension is placed in a buffered aqueous solution. A co-factor regeneration system (e.g., glucose and glucose dehydrogenase) is often included to ensure sustained enzyme activity.

  • Reaction Execution: The substrate solution is added to the cell suspension. The reaction is gently agitated at a controlled temperature (typically 25-37 °C) and pH.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as GC or HPLC. Upon completion, the cells are removed by centrifugation, and the product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: The extracted product is purified by column chromatography to yield the enantiomerically enriched lactone.

Logical Relationship: Asymmetric Baeyer-Villiger Oxidation

BVO sub Prochiral or Racemic Ketone product Enantiomerically Enriched Lactone sub->product O insertion oxidant Oxidant (e.g., H2O2, m-CPBA) oxidant->product catalyst Chiral Catalyst catalyst->product Controls Enantioselectivity

Caption: Flowchart of Asymmetric Baeyer-Villiger Oxidation.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols from ketones. This strategy can be extended to the synthesis of chiral lactones by using ketoesters or keto acids as substrates.

Causality in Asymmetric Hydrogenation: The success of this approach hinges on the design of chiral metal complexes (typically based on ruthenium, rhodium, or iridium) that can effectively coordinate to the substrate and deliver hydrogen with high facial selectivity.[16][17] The choice of the chiral ligand is critical in creating a well-defined chiral pocket around the metal center.

  • Asymmetric Hydrogenation of Ketoesters: The hydrogenation of a γ- or δ-ketoester leads to a chiral hydroxy ester, which can then undergo spontaneous or acid-catalyzed intramolecular cyclization to form the corresponding chiral lactone.

  • Dynamic Kinetic Resolution (DKR): For racemic α-substituted lactones, iridium-catalyzed asymmetric hydrogenation can proceed via DKR to afford chiral diols with high enantioselectivity.[17] In this process, the catalyst preferentially hydrogenates one enantiomer of the lactone while simultaneously facilitating the racemization of the undesired enantiomer, allowing for a theoretical yield of 100% of the desired chiral diol.

  • Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid or isopropanol, in place of molecular hydrogen. Ruthenium catalysts are often employed for the asymmetric transfer hydrogenation of γ-keto carboxylic acids, which, after reduction, cyclize to form chiral γ-lactones.[18]

Table 1: Comparison of Asymmetric Hydrogenation Approaches for Chiral Lactone Synthesis

ApproachSubstrateCatalyst SystemProductKey Advantages
Asymmetric Hydrogenationγ- or δ-KetoestersChiral Ru, Rh, or Ir complexesChiral γ- or δ-LactonesHigh efficiency, excellent enantioselectivity.[16]
Dynamic Kinetic ResolutionRacemic α-Substituted LactonesChiral Ir complexesChiral DiolsHigh yields and enantioselectivities from racemic mixtures.[17]
Asymmetric Transfer Hydrogenationγ-Keto Carboxylic AcidsChiral Ru complexes with a hydrogen donorChiral γ-LactonesAvoids the use of high-pressure hydrogen gas.[18]
Organocatalysis: A Metal-Free Paradigm

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis.[19] Chiral organocatalysts can activate substrates through the formation of covalent intermediates (e.g., enamines, iminium ions) or through non-covalent interactions (e.g., hydrogen bonding).

Causality in Organocatalytic Lactone Synthesis: The enantioselectivity in organocatalyzed reactions is imparted by the chiral scaffold of the catalyst, which directs the approach of the reactants.

  • Michael Addition/Lactonization Cascades: Chiral amines or thioureas can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated systems, followed by an intramolecular cyclization to form chiral lactones.

  • Allylic Alkylation: The organocatalyzed asymmetric allylic alkylation of weakly stabilized enolates derived from α-aryl-γ-butyrolactones can be used to synthesize chiral γ-lactones with adjacent tertiary and quaternary stereocenters.[20]

  • One-Pot Sequential Reactions: Organocatalysis can be combined with other reactions in a one-pot sequence. For example, the enantioselective organocatalyzed transfer of a boronic acid to 5-hydroxyfuran-2(5H)-one, followed by an intramolecular Passerini-type reaction, provides a rapid route to α,γ-substituted chiral γ-lactones.[21]

Experimental Workflow: Organocatalyzed Asymmetric Allylic Alkylation

Organo_AAA sub1 α-Aryl-γ-butyrolactone int1 Enolate Formation sub1->int1 sub2 Morita-Baylis-Hillman (MBH) Carbonate int2 Allylic Alkylation sub2->int2 cat Chiral Organocatalyst cat->int1 Base Catalysis cat->int2 Stereocontrol int1->int2 prod Chiral γ-Lactone with Vicinal Stereocenters int2->prod

Caption: Workflow for Organocatalyzed Asymmetric Allylic Alkylation.

The Sharpless Asymmetric Epoxidation and Dihydroxylation

The Sharpless asymmetric epoxidation and dihydroxylation are landmark reactions in asymmetric synthesis, providing reliable methods for the enantioselective oxidation of alkenes.[22][23][24][25] These reactions generate chiral epoxides and diols, respectively, which are versatile precursors to chiral lactones.

Causality in Sharpless Oxidations: The high enantioselectivity of these reactions is due to the use of a titanium tetraisopropoxide catalyst in combination with a chiral tartrate ligand (for epoxidation) or an osmium tetroxide catalyst with a chiral cinchona alkaloid-derived ligand (for dihydroxylation). These chiral ligands create a binding pocket that directs the oxidant to one face of the alkene.

  • From Allylic Alcohols via Epoxidation: The Sharpless asymmetric epoxidation of allylic alcohols produces chiral epoxy alcohols.[22][24][25] These can be converted to chiral lactones through subsequent oxidation and cyclization steps.

  • From Unsaturated Esters via Dihydroxylation: The Sharpless asymmetric dihydroxylation of α,β- or β,γ-unsaturated esters yields chiral dihydroxy esters, which can be readily cyclized to form chiral β-hydroxy-γ-lactones.[26]

Applications in Drug Discovery and Natural Product Synthesis

The methodologies described above have been instrumental in the total synthesis of numerous complex natural products and the development of novel pharmaceutical agents.

  • Natural Product Synthesis: Chiral lactones serve as key building blocks in the synthesis of a wide range of natural products, including macrolides, polyketides, and prostaglandins.[3][9][13][27][28] The "lactone concept" has been a particularly powerful strategy for the stereoselective construction of axially chiral biaryl natural products.[27][28]

  • Drug Development: The ability to synthesize enantiomerically pure lactones is crucial in the pharmaceutical industry. Chiral lactones are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The development of "chiral switches," where a racemic drug is replaced by a single enantiomer, has led to improved therapeutic profiles for many drugs.[6]

Conclusion and Future Outlook

The synthesis of chiral lactones is a vibrant and continually evolving field of organic chemistry. The development of new catalytic systems, including those based on earth-abundant metals and novel organocatalysts, will continue to drive innovation. Furthermore, the integration of biocatalysis and chemocatalysis in tandem or cascade reactions holds immense promise for the development of highly efficient and sustainable synthetic routes to these valuable molecules.[29][30] As our understanding of the intricate roles of chirality in biological systems deepens, the demand for sophisticated and practical methods for the synthesis of enantiomerically pure lactones will undoubtedly continue to grow, paving the way for the discovery of the next generation of medicines and functional molecules.

References

  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications (RSC Publishing). Available at: [Link]

  • Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Baeyer-Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Available at: [Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Available at: [Link]

  • Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Synthesis of Chiral γ‐Lactones by Merging Decatungstate Photocatalysis with Biocatalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective Synthesis of Ten-Membered Lactones via Palladium-Catalyzed [5 + 5] Annulation. Organic Letters. Available at: [Link]

  • Synthesis of Chiral γ-Lactones by One-Pot Sequential Enantioselective Organocatalytic Michael Addition of Boronic Acids and Diastereoselective Intramolecular Passerini Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Catalytic asymmetric synthesis of trans-configured beta-lactones: cooperation of Lewis acid and ion pair catalysis. Chemistry – A European Journal. Available at: [Link]

  • Organocatalyzed Asymmetric Allylic Alkylation Enables Synthesis of Chiral γ-Lactones Bearing Vicinal Tertiary and Quaternary Stereocenters. Organic Letters. Available at: [Link]

  • The Synthesis of Chiral γ‐Lactones by Merging Decatungstate Photocatalysis with Biocatalysis. ResearchGate. Available at: [Link]

  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. Available at: [Link]

  • A Catalytic Asymmetric Hydrolactonization. Journal of the American Chemical Society. Available at: [Link]

  • Lactone Synthesis by Enantioselective Orthogonal Tandem Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • A tellura-Baeyer–Villiger oxidation: one-step transformation of tellurophene into chiral tellurinate lactone. Chemical Science. Available at: [Link]

  • Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ-Thiolactones. Angewandte Chemie International Edition. Available at: [Link]

  • Biocatalytic synthesis of lactones and lactams. Catalysis Science & Technology. Available at: [Link]

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts. Available at: [Link]

  • Biocatalytic synthesis of lactones and lactams. ResearchGate. Available at: [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Stereoselective Total Synthesis of Axially Chiral Natural Products via Biaryl Lactones. Accounts of Chemical Research. Available at: [Link]

  • Synthesis of prelactone C 1 d by Sharpless asymmetric epoxidation. ResearchGate. Available at: [Link]

  • Photoorganocatalytic synthesis of lactones via a selective C–H activation–alkylation of alcohols. Green Chemistry. Available at: [Link]

  • Stereoselective total synthesis of axially chiral natural products via biaryl lactones. Accounts of Chemical Research. Available at: [Link]

  • A concise access to bridged[16][31][31] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications. Available at: [Link]

  • β-Hydroxy-γ-lactones as Chiral Building Blocks for the Enantioselective Synthesis of Marine Natural Products. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of New Medium- and Large- Sized Racemic and Chiral Lactones. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • β-Lactones as Key Building Blocks: Synthetic Applications to Diverse Natural Products. University of California, Irvine. Available at: [Link]

  • Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Chiral Organocatalysis. SlideShare. Available at: [Link]

  • Efficient and flexible synthesis of chiral γ- And δ-lactones. ResearchGate. Available at: [Link]

  • Part 8: Stereochemistry in Biologics and Natural Products. Chiralpedia. Available at: [Link]

  • Sharpless Asymmetric Epoxidation. Dalal Institute. Available at: [Link]

  • Sharpless epoxidation. Wikipedia. Available at: [Link]

  • A β-Lactone Route to Chiral γ-Substituted α-Amino Acids: Application to the Concise Synthesis of (S)-α-Azidobutyrolactone and (2S,4R)-γ-Hydroxy-α-aminopimelic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Lactones, Lactams and Cyclization Reactions. Pearson. Available at: [Link]

  • Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pharmacist. Available at: [Link]

  • Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. RSC Advances. Available at: [Link]

  • Lactone synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Significance of Chirality in Drug Design and Development. Protein & Peptide Letters. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Foreword: From a Synthetic Impurity to a Potential Therapeutic Agent (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a chiral bicyclic furanone derivative, is primarily recognized in the pharmaceutical landsc...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Synthetic Impurity to a Potential Therapeutic Agent

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a chiral bicyclic furanone derivative, is primarily recognized in the pharmaceutical landscape as an impurity in the synthesis of Darunavir, a potent antiretroviral medication.[1][2][3][4][5] However, its structural relationship to the diverse class of furofuran lignans—compounds known for a wide array of biological activities including antioxidant, anti-inflammatory, and cytotoxic effects—suggests that it may possess untapped therapeutic potential.[6][7] This guide serves as a comprehensive roadmap for researchers, chemists, and drug development professionals to systematically investigate and unveil the mechanism of action of this intriguing molecule. We will navigate from the known chemical properties to hypothesized biological activities and lay out a robust experimental framework to transition this compound from a synthetic footnote to a potential lead for novel therapeutics.

Compound Profile: What We Know

A thorough understanding of the physicochemical properties of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is the foundation for any mechanistic study.

PropertyValueSource
Molecular Formula C₇H₁₀O₄[1][8][9]
Molecular Weight 158.15 g/mol [1][9]
CAS Number 866594-60-7[1][3][8]
Appearance Crystalline solid[1]
Melting Point 126-128 °C[1][9]
Solubility Soluble in chloroform and methanol[1]
Stereochemistry (3aS,4S,6aR)[1][10]

The synthesis of this compound is typically achieved through a multi-step process, underscoring the importance of its chiral nature for potential biological interactions.[1][10] Its furofuran backbone is a key structural motif that hints at its potential for biological reactivity and diverse chemical transformations.[1]

Hypothesized Biological Activity and Therapeutic Potential

While direct evidence for the biological activity of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is limited, its structural class, the furofuran lactones, provides a strong basis for forming educated hypotheses. Furan and lactone moieties are present in numerous biologically active natural products and synthetic compounds.[11][12][13]

Potential Therapeutic Areas:

  • Antiviral Activity: Given its origin as an impurity in the synthesis of the HIV protease inhibitor Darunavir, a primary hypothesis is that it may possess intrinsic antiviral properties.[1][14]

  • Anti-inflammatory Effects: Furofuran lignans have demonstrated significant anti-inflammatory activity, suggesting a potential role for this compound in modulating inflammatory pathways.[7]

  • Anticancer Properties: Certain lactones have been investigated for their cytotoxic effects against various cancer cell lines.[12][13]

  • Antioxidant Activity: The furofuran skeleton is associated with antioxidant properties in other natural products.[6][7]

A Proposed Research Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action, a multi-pronged approach is essential. The following workflow is designed to progress from broad phenotypic screening to specific target identification and validation.

Workflow_MOA cluster_phenotypic Phenotypic Screening cluster_target_id Target Identification cluster_pathway Pathway Analysis & Target Validation cluster_invivo In Vivo Validation pheno_screen Initial Phenotypic Screening (e.g., antiviral, anti-inflammatory, cytotoxicity assays) dose_response Dose-Response and IC50 Determination pheno_screen->dose_response target_id Target Identification Approaches (e.g., Affinity Chromatography, Yeast-3-Hybrid, CETSA) dose_response->target_id hit_validation Hit Validation and Prioritization target_id->hit_validation pathway_analysis Pathway Deconvolution (e.g., Western Blot, qPCR, Reporter Assays) hit_validation->pathway_analysis target_engagement Direct Target Engagement Assays (e.g., SPR, ITC) pathway_analysis->target_engagement animal_model Animal Model Studies target_engagement->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Figure 1: A proposed workflow for the systematic elucidation of the mechanism of action.

Step 1: Foundational Phenotypic Screening

The initial step is to cast a wide net to identify the most promising biological activities.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Selection: Choose a diverse panel of cell lines relevant to the hypothesized activities (e.g., viral-infected cells, immune cell lines for inflammation, and various cancer cell lines).

  • Assay Development:

    • Antiviral Assays: Employ assays such as viral-induced cytopathic effect (CPE) assays, plaque reduction assays, or reporter gene assays for specific viruses.

    • Anti-inflammatory Assays: Measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages using ELISA.

    • Cytotoxicity Assays: Utilize assays like MTT or CellTiter-Glo to assess cell viability across a panel of cancer cell lines.

  • Compound Treatment: Treat the selected cell lines with a range of concentrations of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for each observed phenotype.

Rationale: This initial screening will provide crucial data to focus subsequent, more resource-intensive investigations on the most potent and promising biological effects.

Step 2: Unmasking the Molecular Target(s)

Once a robust and reproducible phenotype is identified, the next critical phase is to pinpoint the molecular target(s) through which the compound exerts its effects.

Target_ID_Strategies cluster_methods Target Identification Methods compound (3aS,4S,6aR)-4-Methoxytetrahydrofuro [3,4-b]furan-2(3H)-one affinity Affinity Chromatography - Immobilize compound on a solid support - Incubate with cell lysate - Elute and identify bound proteins via mass spectrometry compound->affinity y3h Yeast-3-Hybrid - Screen a cDNA library for protein-drug interactions in a yeast system compound->y3h cetsa CETSA - Cellular Thermal Shift Assay - Assess target engagement by measuring changes in protein thermal stability upon compound binding compound->cetsa

Figure 2: Key strategies for the identification of molecular targets.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize a derivative of the parent compound with a linker for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein extract from the cell line that exhibited the most significant phenotypic response.

  • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. Include a control with unconjugated beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Hit Validation: Validate the identified protein "hits" using orthogonal methods such as Western blotting or by demonstrating a loss of the compound's effect in cells where the target protein has been knocked down (e.g., using siRNA or CRISPR).

Rationale: This unbiased approach allows for the identification of direct binding partners of the compound, providing a concrete starting point for mechanistic pathway analysis.

Step 3: Delineating the Signaling Cascade

With a validated molecular target in hand, the subsequent step is to map the downstream signaling pathways that are modulated by the compound-target interaction.

Experimental Protocol: Pathway Analysis using Western Blotting

  • Hypothesis-driven Pathway Selection: Based on the identity of the molecular target, select key signaling pathways known to be associated with it. For example, if the target is a kinase, investigate the phosphorylation status of its known substrates.

  • Cell Treatment and Lysis: Treat cells with the compound at its effective concentration for various time points. Prepare cell lysates at each time point.

  • Western Blot Analysis: Perform Western blotting using antibodies against the target protein and key downstream signaling molecules (including their phosphorylated forms).

  • Quantification and Interpretation: Quantify the changes in protein expression and phosphorylation levels to map the signaling cascade affected by the compound.

Rationale: This targeted approach provides a direct visualization of the biochemical consequences of the compound's interaction with its target, linking it to the observed cellular phenotype.

Step 4: Confirming Target Engagement and In Vivo Efficacy

The final phase of preclinical investigation involves confirming direct target engagement in a cellular context and evaluating the compound's efficacy in a relevant animal model.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Target Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Rationale: CETSA provides definitive evidence of target engagement within the complex environment of a living cell, validating the in vitro binding data.

Following successful in vitro and cellular validation, progression to a relevant animal model is the logical next step to assess the compound's efficacy, pharmacokinetics, and pharmacodynamics.

Conclusion and Future Directions

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one stands at a crossroads. While currently categorized as a synthetic impurity, its chemical structure is suggestive of a rich and unexplored biological activity. The experimental framework detailed in this guide provides a clear and robust pathway to systematically unravel its mechanism of action. By progressing from broad phenotypic observations to specific molecular interactions and in vivo validation, the scientific community can determine if this compound holds the key to novel therapeutic interventions. The journey from a chemical curiosity to a potential clinical candidate is challenging, but the potential rewards warrant a thorough and rigorous investigation.

References

  • (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZMFF0OuP3nLAC9isnEPW9W3OdABSMDfIZMZexeIECZgZ5gyDyAWPABQ2lIvG3gMz7WG5waUW4crnZy68Vq8I3Oif4HEMyte5A2hR_D-4gtejtY3skcDQtFQuFEqsF7FvaHsjZ]
  • Xu, W. H., Zhao, P., Wang, M., & Liang, Q. (2019). Naturally occurring furofuran lignans: structural diversity and biological activities. Natural product research, 33(9), 1357–1373. [URL: https://pubmed.ncbi.nlm.nih.gov/29768037/]
  • Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one: Synthesis, Applications, and Biological Significance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK0XrSjarNEn7ajeC8zJAyOzFUMU6WTBFeMrtXMX27FVnStQIfkNNilZGOaibN64WkTw9FKynAsx-p7iQX5bmYr0cithViEYfUpBseH1-2p6V1i2Z815FiKQkt8v1g5WrP-mCSrW0RD6xjF0x_dghZ_DwQSxiSVs1rifP2cY5Gs10GCcqorTT9Ds1oyyX6rHS2tU8e8eBVX3V87f8IFwWG3DYbqLVF2kzhpNdJNkaZpv_v_b2IihjsrLa30KIkXbOhoUsi27au0gJ5VBYa9-0=]
  • Mastering Chiral Synthesis: The Role of Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbnD_xcudLzOh88UWud-uC9hLBmwAHNxMsBXDIbPCn2rKXWYAhdfXlRXlYyrwOFniPcxCEN3HYYpYxylSn8FmvhJ1gzyhwugMMkgYY7lSgAnbz5O-hb6rDjKJhxnOzRnqkXsYutw6_SdzTWZhvZz8TVlnO4Jggeq95xHRLaCVyWcbV-90fhd0o7ZSxxRh0sxCeLf2RKR_AqVU81cYEqheOI-vesmygqiOlsezlxeabpGEQgjG1fMBN7FOG0xrexlO_wQ6f3UimVs4epq7i7xY=]
  • Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29768037/]
  • (3aS,4S,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one - Clinivex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv_AZUOYqsHvSpArtvRqXsU06fYfjoDCAgop3DPW2Bge_Tzl_sWDhl9jofUVVszm9v3rDsn55xLi0J6fPHWlnaOzsp_Pm_UgmvXT7gIw-ec1Jh31B-FnB-BPlPqG8h2EeY4oknI3SNt6l53s3tdX6kiwLZ_FbfCtYDExR8uC6MWJDfJYUaDBpNW-KqnqoFig==]
  • (3aS,4S,6aR)-4-methoxy-tetrahydro-furo[3.4-b]furan-2(3H). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoUZggwKKsW0lJlq3qcbhXPsxAkE2PX725OfTctmJhlPT7RP1-HZKm3WvaHzjsRJjb7t1C61_zRdNmVAI6sv6Bwu0ZFCx_5NvMZh5UdCkG6519GhWueNtXusSeZHr4g4miJdKtC6SOczPZbgwgVQ2h1QDW2k4N8lmC7gm33nJTJrV2cpjKLTCrQTUQSC17P7RGhEjR_0JW17WHF3uaeg4JHiWRvsRfgEsKFmGuoc1OPt_fU831ReYMFoyMF6Z8WHA_2SdtYsgkAbOKQqLrZYjsKFf6]
  • Pharmacological activity of furan derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpHvUVp0N9blbEWYSS3fDx3bIWtCtdTcND1PQVkqV0ENWm9Sb80OSgT31hFBXbLS-zeNlGug3l2kPwuafSelB7Ib4zz6R5a82wrROJm3nrNKGmvAngQx0m1KJfbmKxrovcsmThBezDwXG-UBQLMQH4YkuaHcbINxezP2r8M9X9nw8NUAXEnxzzYSUulqEKZ2NkFJp_Z5kaf5wuWJ9bRwA=]
  • (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one | 常州市华人化工有限公司. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMdGxTYlKUL1fjVKrE0HBMQyndIkWQdSQpUokfT059cGyJX6F1r506eGTRW2dVkap4H6t3Kkqx4gynjSTnkij3U8au2iSP5n6T57EcIct8rZsUa8QqkA4PLje7jbrTnmRQGJtDP5GN7nQYyrpYbllKAvaH3fIHTt_htP_0AAUzpw6eB0GhP5Cowz7KU2HsYpkIlRIny-lXH0M0DQe26K3MirQpUE-v0nyc_TDs3-qrTz0=]
  • (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one CAS 866594-60-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEavepw3id7XYMN7yqlGNKiVNF7qZxxJKuo_SaH43uUfNhTkuvAQ-NWvOVPxI8OF0WJwb0GviBm5ruAtaRtnOxqtbH2f1M4y_gzqO_A7YUTJYmI_BJA8jBTiRRZ6GOP_PjUKKhCaDMFSJOJyjyllmBoP0Kk3P_1emkFzQmmeCqFGWmGIrHVeF82e3BOCPROtiVmoJeKjZIj57Ij]
  • (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one - Chinachemnet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF54hMwoJDkCXnh_SisXfuzZSmLeJQwJ5m5CLHD7nbDeobfub2U3WRX04RJ0J4ZTI1ZnfgoXjcZB3zP--fQY5dBkQj7dZ5-St5Ra1hgwOkl8bitDaVH7_5Nc_8t7zOlruVXfIIloknE33CTISNIlCJ7bfOAKN-Qijxoa5ICtkujWYidVYhRleF9aYMdBZ4aEmgWtrsLpr1L5pOkN4PnGRW8lZZ_Oa5F]
  • FURO[3,4-B]FURAN-2(3H)-ONE, TETRAHYDRO-4-METHOXY-, (3AS,4S,6AR)- | 866594-60-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEffgJbpc32rogflAZ0FQbAOel-qJxfO5V0zj2t0GSs3l9WqMx636Vw8Rw6f0sFZt2E5pBNvaKkOT1sxDiGOaK3l5PCm720JfWdsooqQ6XP55QzZITyxRoejZmNDSbug1jHgGonC67AFoURz5Wkb4DdSSf3EM33HqQUSQMuL2Xmny0=]
  • CAS No : 866594-60-7 | Product Name : (3aS,4S,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one | Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpixdxS3LP7lGNympM91GDpK9uDn7Cx8oXNrrfTt6BTf2Td0LE9RDgw-AZ_D_XhU2riE8pUUtg8XDagOTSMW2u75dMKW1Dd3-fE9zUghtijm6qxnu3sSVAvTDR6iHR_xzSGGvIvJwZvtdksxCx3pg6svKOijgz9_XHOfIwzB_XqT8c7XuqG2DnVL2r9I6SVeSBtc72IK_R0beqwzsYi0y_8kT8ZeJYUkr0_Xtahq5gK78=]
  • 866594-60-7|(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmUIq1BRGWdRek6l7glE1LqvAs8arFvuFrpDUZrc1I_LoVHm1MEMJ3xcRvd6SNHI1w6tvUYbeX1Kv8hOnxcViNZVEAbi3hNdN1-8k2WSlys0rra5gQ5pc2Z5wdb2pvnOnb2E8SX-E7Ti00exrZ]
  • Buy FURO[3,4-B]FURAN-2(3H)-ONE, TETRAHYDRO-4-METHOXY-, (3AS,4S,6AR)- - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQhbvJUy2jg2kw4mbTQjdlJLZ6omkNglLmux_nIVsAMPKeyNc1wmeSpMN3UlUo8dcup4Qmq0zl9ixQcHrqF8D4cGxpDWkBuTGQTo8OqFBGcWnKKmV8q5G6XzI3CCTYHmO-wieZzjfTrFTwQfPCt8_HBJvCxx5kJgiczPiSC-112jJvOnU5vwi6Sr153HTczp0BHjQsGJfpeVqTed9wMcYxdJCX]
  • (PDF) Synthesis and Insecticidal Activity of Lactones Derived from Furan-2(5H)-one. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIOSIPdSLYSSfQlJePqmyloZVtY_qajyHYDgldLeX26ZKybE0uJk-zJdB76AF9xLkLXKupWgQ843jz5NprFX0e_MJB59qWqMO1rhrMYJPXXuF7RPYmOX6aGYhIyQSCpASaV58-k3yaGaWc1dQ6cKHuN5Op2Bo5MAJXtpg8cBA4Ml-c_n8Eva5d1DMvHQ72Jv4Yag1qj-62O7eUbGFWqgICk43uau2CK4zJ36kwkN2BARAjM1dUhBs1]
  • Synthesis and biological activity of lactones en route to Altohyrtin A - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11256510/]
  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - MDPI. [URL: https://www.mdpi.com/1420-3049/24/22/4028]

Sources

Foundational

The Furo[3,4-b]furan Core: A Privileged Scaffold from Discovery to Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Understated Elegance of a Fused Heterocycle Within the vast...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Understated Elegance of a Fused Heterocycle

Within the vast landscape of heterocyclic chemistry, the furo[3,4-b]furan scaffold stands out as a compact, oxygen-rich bicyclic system. Comprising two fused furan rings, this core structure is deceptively simple, yet it forms the architectural foundation for a multitude of biologically active natural products and synthetic compounds.[1][2] Its prevalence in molecules exhibiting potent anti-cancer, anti-HIV, and antimicrobial properties has cemented its status as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] This guide provides a comprehensive exploration of the furo[3,4-b]furan core, charting its historical discovery within natural products, the evolution of synthetic strategies to access its unique structure, and the mechanistic rationale behind key chemical transformations. We will delve into both classical and contemporary methodologies, offering field-proven insights into the experimental choices that have driven progress in this area.

Part 1: Discovery and Emergence from Nature's Arsenal

The story of the furo[3,4-b]furan core is intrinsically linked to the study of natural products. For decades, chemists isolating secondary metabolites from plants, fungi, and marine organisms encountered this structural motif. Early efforts in structural elucidation were often hampered by the limitations of analytical techniques, but the persistence of these unique bicyclic lactones in bioactive isolates spurred significant interest.

The [3.3.0]furofuranone structure is a recurring theme in a diverse array of natural products.[1] Notable examples that brought the scaffold into the limelight include:

  • Goniofufurone and Crassalactones: These cytotoxic agents, isolated from natural sources, feature the furo[3,4-b]furanone core and have inspired the synthesis of structurally similar compounds for anticancer research.[1]

  • Eremantholides and Syringolides: These compounds represent other families of natural products built around various furofuranone isomers, highlighting nature's adeptness at utilizing this versatile scaffold.[1]

The continual discovery of such compounds, displaying a wide spectrum of biological activities, provided the crucial impetus for synthetic chemists to develop methods for their construction in the laboratory. This was driven not only by the need to confirm proposed structures but also by the desire to create analogues for structure-activity relationship (SAR) studies in drug development.[1]

Table 1: Representative Natural Products Featuring the Furo[3,4-b]furan Core
Natural Product FamilyRepresentative CompoundBiological Activity
GoniofufuronesGoniofufuroneCytotoxic, Anticancer[1]
CrassalactonesCrassalactone ACytotoxic[1]
EremantholidesEremantholide AAnticancer[1]
SyringolidesSyringolide 1Elicitor of disease resistance in plants
PlakorsinsPlakorsin DAnticancer[4]

Part 2: The Synthetic Challenge: A Journey of Methodological Evolution

Constructing the strained, fused-ring system of the furo[3,4-b]furan core requires precise control over reactivity and stereochemistry. Over the past several decades, the synthetic toolbox for accessing this scaffold has expanded dramatically, moving from classical cyclization reactions to highly efficient metal-catalyzed and multi-component strategies.

Logical Framework for Furo[3,4-b]furan Synthesis

The general approach to synthesizing the furo[3,4-b]furan core often involves the strategic formation of one furan ring followed by an intramolecular cyclization to forge the second. This workflow is a common thread through many of the diverse methods developed.

G Acyclic_Precursors Acyclic or Monocyclic Precursors (e.g., 1,4-dicarbonyls, alkynes) Key_Intermediate Key Furan Intermediate (Substituted Furan) Acyclic_Precursors->Key_Intermediate Ring Formation Core_Structure Furo[3,4-b]furan Core (Via Intramolecular Cyclization) Key_Intermediate->Core_Structure Annulation Derivatives Functionalized Derivatives & Natural Products Core_Structure->Derivatives Elaboration

Caption: General synthetic workflow for furo[3,4-b]furan construction.

Classical Foundations: Intramolecular Cyclizations

The Paal-Knorr synthesis, a cornerstone of furan chemistry, provides the conceptual basis for many furo[3,4-b]furan syntheses.[5][6] This reaction classically involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[5][6] Adapting this logic, early strategies focused on creating precursors where a furan ring already existed, with a pendant chain containing functionality ripe for a second, intramolecular cyclization event.

The causality behind this choice is clear: by pre-forming one of the rings, the challenge is reduced to a single, often more predictable, intramolecular ring-closing reaction. The key is the design of a suitable tether that brings the reactive groups into proximity.

The Modern Era: Catalysis as an Enabling Tool

The advent of transition-metal catalysis revolutionized the synthesis of complex heterocycles, and the furo[3,4-b]furan core was no exception. These methods offer milder reaction conditions, greater functional group tolerance, and often, superior control over regioselectivity and stereoselectivity.

1. Rhodium(II)-Catalyzed Cyclization/Cycloaddition Sequences: A powerful strategy involves the rhodium(II)-catalyzed decomposition of α-diazo carbonyl compounds. This generates a rhodium-stabilized carbenoid which can undergo a cascade of reactions. For instance, treatment of 2-alkynyl 2-diazo-3-oxobutanoates with catalytic rhodium(II) acetate leads directly to furo[3,4-c]furans, a closely related isomer.[7] The mechanism proceeds via the addition of the carbenoid to the alkyne, forming a vinyl carbenoid that immediately cyclizes onto the adjacent carbonyl group.[7] This approach exemplifies the efficiency of catalysis in orchestrating complex bond formations in a single step.

2. Palladium-Catalyzed Carbonylative Approaches: Palladium catalysis has been instrumental in developing novel entries to the furo[3,4-b]furan system. One elegant method involves the PdI₂/KI-catalyzed oxidative aminocarbonylation of specific alkynyl carbonyl compounds.[8] This process generates a key ynamide intermediate, which then undergoes an in situ 5-exo-dig cyclization to construct the fused ring system under relatively mild conditions.[8] The choice of palladium is dictated by its unique ability to facilitate carbonylative coupling reactions, inserting carbon monoxide to build molecular complexity.

3. Gold-Catalyzed Cycloadditions: Gold catalysts, known for their strong π-acid character, are highly effective at activating alkynes toward nucleophilic attack. Gold(I)-catalyzed 1,3-dipolar cycloadditions of 2-(1-alkynyl)-2-alken-1-ones with nitrones provide a rapid and stereoselective route to fused furo[3,4-d][1]oxazines, which can be readily converted to substituted furans.[9] This highlights the strategic use of a specific catalyst to control the regiochemical outcome of a cycloaddition, providing a versatile entry point to highly substituted furan-based systems.

Mechanism: Acid-Catalyzed Furan Annulation

A common mechanistic pathway, echoing the principles of the Paal-Knorr synthesis, involves the intramolecular cyclization of a furan-containing keto-aldehyde or diketone. This self-validating system relies on fundamental carbonyl and enol chemistry.

Caption: A plausible acid-catalyzed intramolecular cyclization pathway. (Note: Images are placeholders for chemical structures).

Part 3: Key Experimental Protocol

The following protocol details a multi-step synthesis of a substituted Furo[3,4-d]pyrimidine-2,4-dione, which begins with the construction of a key furan intermediate. This approach showcases a reliable method for building the initial furan ring, which is the foundational step for subsequent annulation to form fused systems like furo[3,4-b]furans.

Protocol 1: Synthesis of Methyl 3-aminofuran-4-carboxylate (Key Intermediate)

This procedure outlines the synthesis of a versatile furan building block, essential for accessing more complex fused heterocyclic systems.[10]

Materials:

  • α-Cyanoketone

  • Ethyl glyoxylate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Vinyl Ether Formation:

    • To a solution of the starting α-cyanoketone (1.0 eq) and ethyl glyoxylate (1.1 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.2 eq).

    • Slowly add DIAD (1.2 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate vinyl ether.[10]

  • Intramolecular Cyclization:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the purified vinyl ether from the previous step in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete formation of the furan ring.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the target methyl 3-aminofuran-4-carboxylate.[10]

Causality and Trustworthiness: This two-step process is a robust method. The initial Mitsunobu-type reaction is a well-established and reliable method for forming the C-O bond of the vinyl ether. The subsequent base-mediated intramolecular cyclization is a highly favorable 5-exo-dig process, driven by the formation of the stable aromatic furan ring. Each step can be monitored by standard techniques like TLC, ensuring a self-validating workflow.

Conclusion and Future Outlook

The journey of the furo[3,4-b]furan core, from its discovery in complex natural products to its efficient construction via modern catalytic methods, is a testament to the synergy between natural product chemistry and synthetic innovation. The diverse biological activities associated with this scaffold ensure its continued relevance in medicinal chemistry and drug development.[3][11] Future research will likely focus on developing even more efficient, stereoselective, and environmentally benign synthetic routes. Asymmetric catalysis to control the stereochemistry of substituted furo[3,4-b]furans and the exploration of novel biological targets for this privileged scaffold will undoubtedly be exciting areas of investigation for years to come.

References

  • Current time information in Oskarshamn, SE. Google.
  • Furo[3,4‐b]furan‐4(2H)‐one natural products. ResearchGate.
  • Synthesis of furo[3,4‐b]furan‐3(2H)‐ones derivatives. ResearchGate.
  • A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications. ResearchGate.
  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI.
  • Medicinal significance of furan derivatives : A Review. Semantic Scholar.
  • A Diels–Alder probe for discovery of natural products containing furan moieties. PMC - NIH.
  • Furan: A Promising Scaffold for Biological Activity. ijabbr.com.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Furo[3,4-b]benzofurans: synthesis and reactions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central.
  • Examples of furan derivatives with biological activity. ResearchGate.
  • Computational Study on the Mechanism of Transition Metal-Catalyzed Formation of Highly-Substituted Furo [3, 4- d][1] Oxazines | Request PDF. ResearchGate. Retrieved from

  • Synthesis of 3, 4‐fused furan. ResearchGate.
  • Synthesis and biological activity studies of furan derivatives. Semantic Scholar.
  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
  • C‐fused furan containing biologically sound natural products. ResearchGate.
  • A simple and efficient approach to the synthesis of 4H-furo[3,4-b]pyrans via a three-component reaction of isocyanides. PubMed.
  • Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines. Benchchem.
  • Furan synthesis. Organic Chemistry Portal.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.
  • Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. mdpi.com.
  • Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. PubMed.
  • Paal–Knorr synthesis. Wikipedia.

Sources

Exploratory

CAS 866594-60-7 solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of CAS 866594-60-7 Introduction In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is par...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of CAS 866594-60-7

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. This guide focuses on CAS 866594-60-7 , chemically identified as (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one , a known process impurity related to the synthesis of Darunavir, a critical antiretroviral medication used in the treatment of HIV.[1][2]

Understanding the physicochemical properties of such impurities is not merely an academic exercise; it is a regulatory and safety imperative.[3][4] The solubility and stability of CAS 866594-60-7 directly influence its behavior during manufacturing, formulation, and storage, as well as its potential physiological impact. This document serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals, providing both a summary of known data and a detailed framework for experimental characterization. We will delve into the core principles and methodologies required to build a robust solubility and stability profile, explaining the scientific rationale behind each experimental choice to ensure a self-validating and authoritative approach.

Physicochemical Profile of CAS 866594-60-7

A foundational understanding begins with the basic physicochemical properties of the molecule. These parameters are essential for designing relevant solubility and stability studies.

PropertyValueSource(s)
CAS Number 866594-60-7[1][5]
Chemical Name (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one[6][7]
Synonym Lacton Darunavir Impurity 12[1]
Molecular Formula C₇H₁₀O₄[1][7][8]
Molecular Weight 158.15 g/mol [1][7]
Appearance Off-White to Pale Yellow Solid[1][2]
Melting Point 126-128 °C (in isopropanol)[1][9]
Storage Sealed in a dry environment at 2-8°C or -20°C[2][5]

Chemical Structure:

(Structure of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one)

CO[C@@H]1[C@H]2CC(=O)O[C@H]2CO1[7]

Solubility Profile: A Cornerstone of Characterization

Solubility is a critical attribute that governs a compound's behavior in various liquid media, impacting everything from analytical method development to potential bioavailability.[10][11] A thorough understanding of a compound's solubility profile is a prerequisite for any further development or risk assessment.

Known Solubility Data

Publicly available data on CAS 866594-60-7 is primarily qualitative. The compound has been reported to be soluble in several common organic solvents. Computational predictions for aqueous solubility exist but should be treated as estimates pending experimental verification.

SolventSolubilityTypeSource(s)
MethanolSolubleQualitative, Experimental[1][2][12]
ChloroformSolubleQualitative, Experimental[1][2][6]
DMSOSolubleQualitative, Experimental[12]
Water37.7 - 84.3 mg/mLQuantitative, Predicted[5]
Experimental Protocols for Definitive Solubility Assessment

To move beyond qualitative descriptions, rigorous experimental determination is necessary. The following protocols are designed to establish a comprehensive solubility profile.

Workflow for Solubility Determination

cluster_prep Sample Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility prep Weigh Compound (CAS 866594-60-7) thermo_setup Add excess solid to buffer (e.g., pH 1.2, 4.5, 6.8) prep->thermo_setup kinetic_setup Prepare high-concentration DMSO stock solution prep->kinetic_setup thermo_shake Equilibrate (24-48h) with constant agitation thermo_setup->thermo_shake thermo_filter Filter/Centrifuge to remove undissolved solid thermo_shake->thermo_filter thermo_analyze Quantify supernatant (HPLC-UV) thermo_filter->thermo_analyze result_thermo Equilibrium Solubility Data (mg/mL or µM) thermo_analyze->result_thermo kinetic_add Add DMSO stock to aqueous buffer kinetic_setup->kinetic_add kinetic_measure Measure precipitation over time (e.g., nephelometry) kinetic_add->kinetic_measure result_kinetic Kinetic Solubility Data (Concentration at precipitation) kinetic_measure->result_kinetic cluster_stress Stress Conditions cluster_results Data Interpretation start Prepare Solutions of CAS 866594-60-7 acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox heat Thermal (Solid & Solution) (e.g., 80°C) start->heat light Photolytic (ICH Q1B) (UV/Vis exposure) start->light analysis Analyze all samples with Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis heat->analysis light->analysis pathway Identify Degradation Pathways analysis->pathway method Confirm Method Specificity analysis->method profile Establish Intrinsic Stability Profile analysis->profile

Sources

Foundational

Foreword: The Conformation-Function Imperative in Drug Discovery

An In-Depth Technical Guide: Theoretical Calculations for Bicyclic Lactone Conformations: A Senior Application Scientist's Guide Bicyclic lactones are not merely elegant molecular architectures; they are privileged scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical Calculations for Bicyclic Lactone Conformations: A Senior Application Scientist's Guide

Bicyclic lactones are not merely elegant molecular architectures; they are privileged scaffolds found in a vast array of natural products and pharmacologically active molecules.[1][2][3][4] From the potent antibiotic and antitumor properties of β-lactones to the complex frameworks of sesquiterpenes, the three-dimensional arrangement of these fused ring systems—their conformation—is inextricably linked to their biological function.[4][5][6] An accurate understanding of the accessible conformational space, the relative energies of stable conformers, and the barriers to their interconversion is paramount for rational drug design, elucidating biosynthetic pathways, and assigning stereochemistry.[7][8]

This guide moves beyond a simple recitation of computational protocols. As a senior application scientist, my objective is to provide a framework for thinking about and executing theoretical calculations with scientific rigor. We will explore the causality behind methodological choices, establish self-validating workflows, and ground our theoretical models in experimental reality.

Chapter 1: The Computational Toolkit: Selecting the Right Tool for the Job

The central challenge in computational conformational analysis is balancing accuracy with computational cost. The vast potential energy surface of a flexible molecule requires an efficient yet reliable method to locate all relevant low-energy minima. Our approach is hierarchical, beginning with broad, rapid searches and progressing to high-accuracy refinement.

Molecular Mechanics (MM): The Workhorse for Conformational Searching

Molecular Mechanics (MM) represents the first and most critical step: exploring the entire conformational landscape. MM methods treat molecules as a collection of atoms governed by a classical potential energy function, or "force field," which describes bond stretching, angle bending, torsional strain, and non-bonded interactions.[9]

Expertise & Experience: The choice of force field is not arbitrary. For drug-like molecules, including many bicyclic lactones, force fields like OPLS3e, MMFFs, and MM3* have shown consistently strong performance in identifying low-energy conformers.[10][11] The key is the force field's parameterization; a well-parameterized force field can accurately capture the subtle interplay of steric and electronic effects that dictate the preferred puckering of the rings and the orientation of substituents. For instance, MM3 calculations have shown fair agreement with experimental vicinal ring coupling constants in γ-lactones, demonstrating their utility in representing these five-membered ring systems.[12]

Trustworthiness: A conformational search is only trustworthy if it is exhaustive. Algorithms like Monte Carlo Multiple Minimum (MCMM) or Low-Mode Conformational Search (LMCS) are designed to escape local energy minima and sample the full range of possibilities. The output of this step is not a single structure, but an ensemble of dozens or even hundreds of potential conformers.

Quantum Mechanics (QM): The Gold Standard for Accuracy

Once an ensemble of potential conformers is generated via MM, we turn to Quantum Mechanics (QM) for accurate geometry optimization and energy calculation. QM methods solve approximations of the Schrödinger equation, providing a much more fundamental and accurate description of electron distribution and, consequently, molecular energy and geometry.

Density Functional Theory (DFT): The Modern Workhorse: DFT has become the method of choice for systems of this size due to its excellent balance of accuracy and cost.[13][14]

  • Why DFT? Unlike MM, DFT explicitly models electronic effects, such as hyperconjugation and electrostatic interactions within the lactone ring, which are critical for an accurate energy assessment.

  • Choosing Functionals and Basis Sets: The selection of a functional and basis set is a critical decision. For structural optimization and energy calculations of organic molecules like lactones, hybrid functionals such as B3LYP or the meta-hybrid GGA functional M06-2X are widely employed and validated.[15][16] These are typically paired with Pople-style basis sets like 6-31+G(d,p) or 6-311++G(2d,2p) .[15][17] The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the lone pairs on the oxygen atoms and the polar nature of the carbonyl group.

Ab Initio Methods: The Ultimate Arbiter: While computationally expensive, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to benchmark the accuracy of DFT results for a small subset of critical conformers, providing an additional layer of confidence in the chosen DFT methodology.[18][19][20]

Method Primary Application Strengths Limitations
Molecular Mechanics (MM) Rapid, exhaustive conformational searchVery fast; suitable for large molecules and databases.[9]Accuracy is entirely dependent on force field parameterization; poor handling of complex electronic effects.
Density Functional Theory (DFT) Geometry optimization and energy refinementHigh accuracy for geometries and relative energies; explicitly treats electrons.[1][8]Computationally more demanding than MM; results can be sensitive to the choice of functional/basis set.
Ab Initio (e.g., MP2, CCSD(T)) High-accuracy energy benchmarkingConsidered the "gold standard" for accuracy.[20]Extremely high computational cost; impractical for full conformational analysis of bicyclic lactones.

Chapter 2: A Self-Validating Workflow for Conformational Analysis

The following protocol outlines a robust, hierarchical workflow that builds in self-validation by systematically refining results and preparing them for comparison with experimental data.

Experimental Protocol: Hierarchical Conformational Analysis
  • Initial Structure Generation: Generate an initial 3D structure of the bicyclic lactone using any standard molecular builder. The initial geometry is not critical as the subsequent search will explore all possibilities.

  • Molecular Mechanics Conformational Search:

    • Software: Use a robust conformational search program such as Schrödinger's MacroModel, OpenEye's OMEGA, or similar packages.[21][22]

    • Force Field: Select a well-validated force field, such as OPLS3e or MMFFs.[10]

    • Search Parameters: Employ an exhaustive search algorithm (e.g., MCMM) to generate a large number of conformers (typically thousands). Set an energy window (e.g., 20 kcal/mol) to retain all plausible structures.

    • Output: An ensemble of unique conformers, ranked by their MM energy.

  • DFT Geometry Optimization and Frequency Calculation:

    • Software: Utilize a quantum chemistry package like Gaussian, ORCA, or Spartan.

    • Method: Take the top conformers from the MM search (e.g., all within 10 kcal/mol of the global minimum) and perform a full geometry optimization. A reliable level of theory is B3LYP/6-31+G(d,p) or M06-2X/6-31+G(d,p).[15]

    • Verification: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Final Energy Refinement and Population Analysis:

    • Single-Point Energy: To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a larger basis set, for example, 6-311++G(2d,2p).[17]

    • Boltzmann Averaging: Calculate the relative Gibbs free energies (ΔG) of all confirmed minima. The equilibrium population of each conformer at a given temperature (e.g., 298 K) can then be calculated using the Boltzmann distribution equation. This step is critical, as a molecule rarely exists as a single conformer but as a dynamic equilibrium of low-energy structures.

Visualization: The Computational Workflow

G Figure 1: Hierarchical Conformational Analysis Workflow cluster_0 Phase 1: Exploration cluster_1 Phase 2: Refinement & Verification cluster_2 Phase 3: Analysis Start Initial 2D/3D Structure MM_Search Exhaustive Conformational Search (Molecular Mechanics) Start->MM_Search e.g., OPLS3e, MMFFs DFT_Opt Geometry Optimization (DFT: e.g., B3LYP/6-31+G(d,p)) MM_Search->DFT_Opt Energy-ranked conformers Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Optimized Geometries DFT_Energy Single-Point Energy (DFT: larger basis set) Freq_Calc->DFT_Energy Verified Minima Boltzmann Boltzmann Population Analysis (Gibbs Free Energy) DFT_Energy->Boltzmann Final Final Ensemble of Low-Energy Conformers Boltzmann->Final

Caption: A hierarchical workflow for determining bicyclic lactone conformations.

Chapter 3: Bridging Theory and Reality: Experimental Validation

A theoretical model is only as good as its ability to predict experimental observables. The true power of this computational approach lies in its synergy with spectroscopic techniques, creating a self-validating system where theory and experiment must converge.

NMR Spectroscopy: The Litmus Test for Geometry

NMR spectroscopy is exquisitely sensitive to the local electronic environment and spatial arrangement of atoms. By calculating NMR parameters for our computed conformers, we can directly test our model against reality.

Causality: The Gauge-Including Atomic Orbital (GIAO) method is a robust DFT-based approach for calculating isotropic NMR chemical shifts.[17] The calculated shifts for a given conformer are a direct consequence of its computed electronic structure and geometry. By comparing the Boltzmann-averaged calculated shifts for all protons and carbons with the experimental spectrum, we can confirm or refute our conformational model. A low corrected mean absolute error (CMAE) between computed and experimental shifts provides strong evidence for the accuracy of the predicted conformational ensemble.[15] Furthermore, vicinal coupling constants (³JHH), which depend on the dihedral angle as described by the Karplus equation, can be calculated and compared to experimental values to validate the predicted ring puckering and substituent orientations.[12]

Chiroptical Spectroscopy: Assigning Absolute Configuration

For chiral bicyclic lactones, chiroptical methods like Electronic Circular Dichroism (ECD) provide a powerful means of determining the absolute configuration.[23]

Causality: Time-Dependent Density Functional Theory (TDDFT) can simulate the ECD spectrum of a molecule.[13] The calculated spectrum is a unique fingerprint of a molecule's three-dimensional structure, including its chirality. The process involves calculating the ECD spectrum for one enantiomer (e.g., the R,R configuration). If the calculated spectrum matches the experimental spectrum of the dextrorotatory (+) isomer, then the absolute configuration is confirmed as (R,R).[18][19][24] This comparison is often the definitive step in the structural elucidation of new chiral natural products.[13]

Visualization: The Integrated Validation Loop

G Figure 2: Integrated Computational-Experimental Validation cluster_0 NMR Validation cluster_1 Chiroptical Validation Model Computed Conformational Ensemble (Boltzmann-Averaged) Calc_NMR Calculate NMR Parameters (GIAO-DFT) Model->Calc_NMR Calc_ECD Calculate ECD Spectrum (TDDFT) Model->Calc_ECD Compare_NMR Compare ¹H, ¹³C Shifts & Coupling Constants Calc_NMR->Compare_NMR Validation Validated 3D Structure & Absolute Configuration Compare_NMR->Validation Exp_NMR Experimental NMR Data Exp_NMR->Compare_NMR Compare_ECD Compare ECD Spectra Calc_ECD->Compare_ECD Compare_ECD->Validation Exp_ECD Experimental CD/ORD Data Exp_ECD->Compare_ECD

Caption: Integrating theoretical models with experimental NMR and chiroptical data.

Chapter 4: Advanced Considerations: The Role of Environment

A molecule in a flask is not in a vacuum. The surrounding solvent can significantly influence conformational preferences, especially for polar molecules like lactones.

Conclusion

The theoretical calculation of bicyclic lactone conformations is a powerful, multi-faceted discipline that, when executed correctly, provides unparalleled insight into molecular structure and behavior. By adopting a hierarchical workflow that begins with broad molecular mechanics searches and culminates in highly accurate, experimentally validated quantum mechanical models, researchers can confidently determine the three-dimensional structures that dictate biological activity. This integrated approach, grounded in scientific rigor and a clear understanding of the causality behind each computational choice, transforms theoretical chemistry from a purely academic exercise into an indispensable tool for modern drug discovery and natural product science.

References

  • Stoncius, S., Berg, U., & Butkus, E. (2004). Chiral bicyclic keto lactones: determination of the absolute configuration by the study of chiroptical properties and chemical correlation. Tetrahedron, 60(51), 12191-12200. [Link]

  • Kikuchi, T., et al. (2019). Computationally-assisted discovery and structure elucidation of natural products. Journal of Natural Medicines, 73(4), 687-695. [Link]

  • Stoncius, S., Berg, U., & Butkus, E. (2004). Chiral bicyclic keto lactones: determination of the absolute configuration by the study of chiroptical properties and chemical correlation. Sci-Hub. (Note: While Sci-Hub is provided in the search results, a link to the original journal is preferred and used in reference 1).
  • Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15, 1626–1635. [Link]

  • Kikuchi, T., et al. (2019). Computationally-assisted discovery and structure elucidation of natural products. ResearchGate. [Link]

  • Weiss, J. M., et al. (2010). Determination of the Preferred Conformation of the Bicyclic Galerucella Pheromone Using Density Functional Theory Optimization and Calculations of Chemical Shifts. The Journal of Organic Chemistry, 75(8), 2534-2542. [Link]

  • Das, J., et al. (2022). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. [Link]

  • Smith, A. B., et al. (2014). Analysis of Seven-Membered Lactones by Computational NMR Methods: Proton NMR Chemical Shift Data Are More Discriminating Than Carbon. The Journal of Organic Chemistry, 79(19), 9298–9311. [Link]

  • Newhouse, T. R., & Baran, P. S. (2011). Computational chemistry strategies in natural product synthesis. Chemical Society Reviews, 40(9), 4659-4682. [Link]

  • Cappelli, C., et al. (2020). Solvent Effects and Aggregation Phenomena Studied by Vibrational Optical Activity and Molecular Dynamics: The Case of Pantolactone. The Journal of Physical Chemistry B, 124(23), 4764–4775. [Link]

  • Medema, M. H., & van der Hooft, J. J. J. (2016). Using Genomics for Natural Product Structure Elucidation. Current Opinion in Chemical Biology, 31, 11-18. [Link]

  • Hoshino, M. (2022). Theoretical Study of Natural Product Biosynthesis Using Computational Chemistry. Journal of Synthetic Organic Chemistry, Japan, 80(11), 1073-1082. [Link]

  • Grayson, M. N. (2017). A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones. Organic & Biomolecular Chemistry, 15(32), 6784-6790. [Link]

  • Philip, T., et al. (1981). Molecular mechanics calculations and experimental studies of conformations of .delta.-valerolactone. Journal of the American Chemical Society, 103(23), 6786–6791. [Link]

  • Iversen, P. E., & Lund, H. (1998). Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modelling. Journal of the Chemical Society, Perkin Transactions 2, (7), 1571-1575. [Link]

  • Szigyarto, I. C. Computational Modeling of Solvent Effects. UCLA Chemistry & Biochemistry. [Link]

  • Addario, V., et al. (2002). Experimental and computational studies of γ-lactones: Structure and bonding in the three-membered ring. Journal of Molecular Structure: THEOCHEM, 589-590, 243-253. [Link]

  • Jaime, C., Ortuño, R. M., & Font, J. (1986). Di- and trisubstituted .gamma.-lactones. Conformational study by molecular mechanics calculations and coupling constant analysis. The Journal of Organic Chemistry, 51(18), 3946–3950. [Link]

  • GERALDES, C. F. G. C., & Jones, J. R. (1982). Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (5), 787-791. [Link]

  • Lafitte, T., et al. (2021). Modeling the Thermodynamic Properties of Saturated Lactones in Nonideal Mixtures with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research, 60(1), 475-492. [Link]

  • Alver, Ö., & Eke, N. (2009). The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. Journal of Molecular Structure: THEOCHEM, 904(1-3), 8-13. [Link]

  • Jamieson, C. S., et al. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry, 87(10), 6598–6608. [Link]

  • Abbate, S., et al. (2005). Determination of Absolute Configuration Using Concerted Ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation: Bicyclo[3.3.1]nonane Diones. Chirality, 17(S1), S105-S114. [Link]

  • Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp)–H site selectivity. ResearchGate. [Link]

  • Robinson, S. L., Christenson, J. K., & Wackett, L. P. (2019). Biosynthesis and chemical diversity of β-lactone natural products. Natural Product Reports, 36(3), 458-475. [Link]

  • Miller, S. J., et al. (2010). Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. The Journal of Organic Chemistry, 75(21), 7244–7255. [Link]

  • Romo, D., et al. (2014). β-Lactones as Key Building Blocks: Synthetic Applications to Diverse Natural Products. Accounts of Chemical Research, 47(11), 3319–3331. [Link]

  • Crawford, J. (2021). 2-1 Conformational Searches Using Molecular Mechanics. YouTube. [Link]

  • Boykin, D. W., Sullins, D. W., & Eisenbraun, E. J. (1991). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 29(4), 363-365. [Link]

  • Exner, M., et al. (2021). Machine learning in computational NMR-aided structural elucidation. Magnetic Resonance, 2(1), 1-17. [Link]

  • Drake, A. F. (1998). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 933-940. [Link]

  • Zheng, T., et al. (2024). Data-Driven Parametrization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage. arXiv. [Link]

  • Case, D. A., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

  • Bouanane, F., et al. (2016). Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling. ISRN Organic Chemistry, 2016, 1-6. [Link]

  • OpenEye Scientific. (n.d.). Conformer Generation Software | Omega. OpenEye Scientific. [Link]

  • Reddit User Community. (2021). Recommendations for software that calculates the conformational energy of a molecule. Reddit. [Link]

  • Thomson, R. J., et al. (2018). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization. Organic Letters, 20(15), 4485–4488. [Link]

  • Maiti, D., et al. (2022). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. [Link]

  • Scott, A. I., & Wrixon, A. D. (1972). Chiroptical studies. Part 101. An empirical analysis of circular dichroism data for steroidal and related transoid αβ-unsaturated ketones. Journal of the Chemical Society, Perkin Transactions 1, 269-275. [Link]

  • Das, J. (2024). Synthesis of Unsaturated Bicyclic Lactones with Dr. Jayabrata Das. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Introduction (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a pivotal chiral building block in contemporary pharmaceutical synthesis. Its significance is underscored by its role as a key intermediate and a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a pivotal chiral building block in contemporary pharmaceutical synthesis. Its significance is underscored by its role as a key intermediate and a known impurity in the manufacturing of Darunavir, a potent protease inhibitor used in the treatment of HIV/AIDS.[1][2][3][4][5] The precise stereochemical configuration of this bicyclic furanone is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, research-informed protocol for the stereoselective synthesis of this vital intermediate, designed for researchers, scientists, and professionals in drug development. The outlined strategy leverages a chiral pool approach, ensuring high stereochemical fidelity through substrate-controlled transformations.

Strategic Approach: A Chiral Pool-Based Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[6] For a molecule with multiple contiguous stereocenters like (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a chiral pool strategy offers an efficient and cost-effective route. This approach utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature to impart the desired stereochemistry to the target molecule.

Our proposed synthetic pathway commences with monopotassium (2R,3S)-isocitrate, a naturally occurring chiral molecule. This starting material establishes the critical stereochemistry at the outset, which is then relayed through a series of stereocontrolled reactions to yield the desired bicyclic core. A practical and scalable synthesis of the related hydroxy-analogue, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, from this precursor has been well-documented and serves as the foundation for the initial steps of this protocol.[7][8]

The key strategic steps in this synthesis are:

  • Formation of a Bicyclic Anhydride: Conversion of the starting isocitrate derivative into a rigid bicyclic system to lock in the desired stereochemistry.

  • Lactone Formation and Reduction: Manipulation of the functional groups to form the core tetrahydrofuro[3,4-b]furan-2-one skeleton.

  • Stereoselective Methoxylation: The critical step of introducing the methoxy group at the C4 position with the desired 'S' configuration.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow from the chiral pool starting material to the target molecule.

G cluster_0 Core Synthesis cluster_1 Stereoselective Methoxylation Isocitrate (2R,3S)-Isocitrate Derivative Anhydride (3aS,6aR)-Dihydrofuro[3,4-b]furan-2,4,6(3H)-trione Isocitrate->Anhydride Acetic Anhydride Hemiester Hemiester Intermediate Anhydride->Hemiester Methanolysis HydroxyLactone (3aS,4R,6aR)-4-Hydroxytetrahydrofuro[3,4-b]furan-2(3H)-one Hemiester->HydroxyLactone Selective Reduction Target (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one HydroxyLactone->Target Stereoinvertive O-Methylation

Caption: Synthetic workflow for the target molecule.

Experimental Protocols

Part 1: Synthesis of the Bicyclic Hydroxy Lactone Intermediate

This section is adapted from the established synthesis of the Darunavir side chain.[7][8]

Step 1: Formation of (3aS,6aR)-Dihydrofuro[3,4-b]furan-2,4,6(3H)-trione

  • Suspend (2R,3S)-5-oxotetrahydrofuran-2,3-dicarboxylic acid (1 equivalent) in a suitable solvent such as cyclopentyl methyl ether (CPME).

  • Heat the slurry to 50-60 °C and add acetic anhydride (1.2 equivalents) dropwise.

  • Increase the temperature to 100-105 °C. The mixture should become a clear solution before the product begins to precipitate.

  • Maintain the temperature for 3 hours to ensure complete reaction.

  • Cool the mixture to 10 °C and filter the solid product. Wash the cake with cold CPME and dry under vacuum to yield the bicyclic anhydride.

Step 2: Preparation of the Hemiester Intermediate

  • Suspend the bicyclic anhydride (1 equivalent) in methanol.

  • Heat the mixture to reflux for 4-6 hours until the solid completely dissolves.

  • Cool the solution and remove the methanol under reduced pressure to yield the crude hemiester, which can be used in the next step without further purification.

Step 3: Selective Reduction to (3aS,4R,6aR)-4-Hydroxytetrahydrofuro[3,4-b]furan-2(3H)-one

  • Dissolve the crude hemiester (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a selective reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise, maintaining the temperature below 5 °C. The carboxylic acid is less reactive than the ketone, allowing for selective reduction.

  • Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of aqueous HCl (1M) until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the hydroxy lactone intermediate.

Part 2: Stereoselective Methoxylation

The crucial step is the introduction of the methoxy group with inversion of configuration at the C4 position. A Mitsunobu reaction is a reliable method for achieving this stereochemical outcome.

Step 4: Stereoinvertive O-Methylation to Yield (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

  • Dissolve the hydroxy lactone intermediate (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Add triphenylphosphine (PPh₃) (1.5 equivalents) and methanol (2.0 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) in THF dropwise over 30 minutes. A color change and/or precipitation of triphenylphosphine oxide is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove completely; multiple chromatographic purifications may be necessary to achieve high purity. The final product is a white to off-white solid.[3]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-oneC₇H₁₀O₄158.15White to off-white powder

Mechanism and Stereochemical Rationale

The stereochemical integrity of the final product is dictated by the initial chirality of the starting material and the stereospecificity of the key reaction steps.

G cluster_0 Mitsunobu Reaction for Stereoinversion Start C4-OH (R configuration) Intermediate Oxyphosphonium Intermediate Start->Intermediate PPh3, DIAD End C4-OMe (S configuration) Intermediate->End SN2 attack by MeO-

Caption: Stereoinvertive mechanism of the Mitsunobu reaction.

The reduction of the hemiester intermediate is substrate-controlled. The hydride attacks the ketone from the less sterically hindered face, leading to the formation of the (4R)-hydroxy group. The subsequent Mitsunobu reaction proceeds via an SN2 mechanism. The hydroxyl group is activated by the PPh₃/DIAD system, forming a good leaving group (an oxyphosphonium salt). The methoxide ion then attacks from the backside, leading to a complete inversion of stereochemistry at the C4 center, yielding the desired (4S) configuration.

Conclusion

This application note details a robust and stereoselective synthesis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a crucial intermediate in the production of Darunavir. By employing a chiral pool strategy starting from (2R,3S)-isocitrate and utilizing a key stereoinvertive Mitsunobu reaction, this protocol provides a reliable pathway to this high-value compound with excellent stereocontrol. The methodologies described herein are intended to be a valuable resource for researchers and professionals engaged in the synthesis of complex pharmaceutical intermediates.

References

  • Moore, G. L., Stringham, R. W., Teager, D. S., & Yue, T.-Y. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98–106. Available at: [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate - Semantic Scholar. Available at: [Link]

  • Improved and robust process for the preparation of DAR (2) starting from 3 - ResearchGate. Available at: [Link]

  • Synthesis of darunavir showing the formation of six process related impurities - ResearchGate. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 - EPO. Available at: [Link]

  • (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one CAS 866594-60-7 - Home Sunshine Pharma. Available at: [Link]

  • (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one - Changzhou Huaren Chemical Co., Ltd. Available at: [Link]

Sources

Application

Application Note: Advanced Protocols for Bicyclic Lactone Annelation in Complex Molecule Synthesis

Introduction: The Significance of Bicyclic Lactones Bicyclic lactones are privileged structural motifs found at the core of numerous biologically active natural products and pharmaceutical agents.[1][2] Their constrained...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Bicyclic Lactones

Bicyclic lactones are privileged structural motifs found at the core of numerous biologically active natural products and pharmaceutical agents.[1][2] Their constrained, three-dimensional architecture often dictates specific interactions with biological targets, making them invaluable building blocks in medicinal chemistry and total synthesis. Annulation, the construction of a new ring onto a pre-existing structure, represents a powerful and convergent strategy for assembling these complex frameworks.

This guide provides an in-depth exploration of two distinct and robust protocols for bicyclic lactone annelation, reflecting both classical and modern synthetic approaches. We will dissect a stereoselective alkylation-reductive cyclization cascade and a state-of-the-art palladium-catalyzed C(sp³)–H activation-lactonization. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to empower researchers to successfully implement these methods.

Strategic Overview of Bicyclic Lactone Annulation

The assembly of bicyclic lactones can be approached through several strategic disconnections. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and required stereochemical control.

G cluster_0 Core Annulation Strategies A Alkylation & Reductive Cyclization End Bicyclic Lactone Core A->End B Transition-Metal Catalyzed C-H Activation B->End C Pericyclic Reactions (e.g., Intramolecular Diels-Alder) C->End D Radical Cyclizations D->End Start Synthetic Precursors Start->A Start->B Start->C Start->D

Figure 1: Major synthetic pathways for bicyclic lactone construction.

This guide will focus on the first two strategies, which offer broad applicability and highlight key principles in synthetic design.

Protocol I: Stereoselective Annelation via Alkylation and Reductive Cyclization

This classical two-step approach builds the bicyclic system by first installing a latent lactone side-chain onto a cyclic ketone, followed by a highly stereoselective reduction and spontaneous cyclization. This method offers excellent control over the ring-junction stereochemistry.[1]

Principle and Mechanistic Rationale

The strategy relies on the nucleophilicity of an enolate generated from a cyclic ketone to displace a leaving group on an ester-containing side chain (Alkylation). The pivotal second step involves the stereocontrolled reduction of the ketone to an alcohol. The use of a sterically demanding reducing agent, such as K-Selectride®, ensures the hydride is delivered from the less hindered face, setting the cis-stereochemistry of the resulting bicyclic system. The newly formed alcohol then undergoes intramolecular transesterification to furnish the thermodynamically stable bicyclic γ-lactone.

G A Cyclic Ketone Precursor reagent1 + Diester/Bromoacetate (Alkylation) A->reagent1 B Alkylated Intermediate (Keto-Ester) reagent2 + K-Selectride® (Stereoselective Reduction) B->reagent2 C Syn-Alcohol Intermediate reagent3 Intramolecular Lactonization C->reagent3 D Cis-Fused Bicyclic Lactone reagent1->B reagent2->C reagent3->D

Figure 2: Workflow for the alkylation-reductive cyclization protocol.

Detailed Experimental Protocol

This protocol is adapted from the work of Makama, et al.[1] for the synthesis of a substituted cyclopentanone-derived bicyclic lactone.

Step 1: Alkylation of 2-Chlorocyclopentanone with Dimethyl Malonate

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 40 mL).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in one portion. Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Addition: Add dimethyl malonate (1.32 g, 10.0 mmol) dropwise via syringe over 10 minutes. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes until gas evolution ceases.

  • Electrophile Addition: Re-cool the mixture to 0 °C and add a solution of 2-chlorocyclopentanone (1.18 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the keto-diester intermediate.

Step 2: Reductive Cyclization to the Bicyclic Lactone

  • Setup: To a flame-dried 100 mL round-bottom flask, add the purified keto-diester intermediate (e.g., 2.14 g, 10.0 mmol) and dissolve in anhydrous THF (50 mL).

  • Cooling: Place the flask under a nitrogen atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Add K-Selectride® (1.0 M solution in THF, 12.0 mL, 12.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction by the slow addition of 3 M aqueous sodium hydroxide (NaOH, 10 mL), followed by 30% hydrogen peroxide (H₂O₂, 5 mL) at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to isolate the cis-fused bicyclic lactone. The product can be characterized by IR and ¹H NMR spectroscopy, with an expected γ-lactone carbonyl stretch around 1740-1770 cm⁻¹.[1]

Key Parameters and Expert Insights
ParameterValue / ConditionRationale & Expert Insight
Reducing Agent K-Selectride® (Potassium Tri-sec-butylborohydride)This sterically hindered hydride source is crucial for high diastereoselectivity, approaching the ketone from the less-hindered face to set the syn-alcohol configuration required for cis-fusion.
Reaction Temp. -78 °CLow temperature is essential to maximize the kinetic control of the hydride addition, preventing side reactions and enhancing stereoselectivity.
Atmosphere Anhydrous, Inert (N₂ or Ar)Both NaH and K-Selectride® are highly reactive towards water and oxygen. Rigorous exclusion of air and moisture is critical for success.
Monitoring TLCA simple and effective way to track the consumption of the starting keto-ester. The bicyclic lactone product is typically less polar.
Expected Yield 60-80% (over 2 steps)Yields are dependent on substrate and purification efficiency. The high stereoselectivity often simplifies purification.[1]

Protocol II: Palladium-Catalyzed C(sp³)–H Activation and Lactonization

This modern strategy provides a highly efficient and atom-economical route to unsaturated bicyclic lactones directly from saturated carboxylic acids.[2][3] It leverages the power of transition metal catalysis to activate typically inert C–H bonds, overriding conventional site selectivity.

Principle and Mechanistic Rationale

The reaction is initiated by the coordination of a palladium(II) catalyst to the carboxylate group of the substrate. A specialized ligand, often an N-acyl amino acid, facilitates the selective activation of a distal methylene (C–H) bond over a sterically more accessible but thermodynamically less favorable methyl C–H bond.[2] This is followed by β-hydride elimination to form a Pd-coordinated cycloalkene intermediate. Subsequent stereoselective C–O cyclization (oxypalladation) and a final β-hydride elimination step generate the unsaturated bicyclic lactone and regenerate the active catalyst. An oxidant is required to maintain the Pd(II) catalytic state.

G A Pd(II) Catalyst B Carboxylate Coordination A->B + Substrate - HOAc C γ-Methylene C-H Activation B->C Ligand-Assisted D β-Hydride Elimination C->D E Pd-Coordinated Cycloalkene D->E F Stereoselective C-O Cyclization E->F Oxypalladation G β-Hydride Elimination F->G H Pd(0) G->H Product Unsaturated Bicyclic Lactone G->Product H->A + Oxidant Substrate Cyclic Carboxylic Acid Oxidant Oxidant (e.g., Ag₂CO₃)

Sources

Method

Application Notes and Protocols for (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one: A Chiral Building Block in Modern Synthesis

Introduction: Distinguishing Chiral Auxiliaries from Chiral Building Blocks In the field of asymmetric synthesis, the precise construction of stereogenic centers is paramount. Researchers primarily employ two strategies...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Distinguishing Chiral Auxiliaries from Chiral Building Blocks

In the field of asymmetric synthesis, the precise construction of stereogenic centers is paramount. Researchers primarily employ two strategies to achieve this: the use of chiral auxiliaries and the incorporation of chiral building blocks. A chiral auxiliary is a transient stereogenic unit that is covalently attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[1] In contrast, a chiral building block is an enantiomerically pure compound that is permanently incorporated into the final molecular structure. Its inherent chirality serves as a foundation upon which the remainder of the target molecule is constructed.

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a bicyclic furanone derivative, is a prominent example of a chiral building block.[2] While it is a powerful tool for introducing chirality into a molecule, it is crucial for researchers to understand that it is not typically employed as a recoverable chiral auxiliary. This guide will provide a comprehensive overview of its synthesis, its primary application as a chiral building block, and detailed protocols for its use in the synthesis of complex molecules, such as the HIV protease inhibitor Darunavir.[3][4][5]

Diagram 1: Conceptual Difference between a Chiral Auxiliary and a Chiral Building Block

G cluster_0 Chiral Auxiliary Workflow cluster_1 Chiral Building Block Workflow a1 Prochiral Substrate a3 Diastereoselective Reaction a1->a3 Attach Auxiliary a2 Chiral Auxiliary a2->a3 a4 Chiral Product a3->a4 Cleave Auxiliary a5 Recovered Auxiliary a4->a5 b1 Chiral Building Block (e.g., Furanone) b3 Key Reaction (e.g., Ring Opening) b1->b3 b2 Reaction Partner b2->b3 b4 Chiral Product (Building Block Incorporated) b3->b4

Caption: Workflow comparison of a chiral auxiliary versus a chiral building block.

Synthesis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

The utility of this chiral building block is predicated on its availability in high enantiomeric purity. Several synthetic routes have been developed, often starting from readily available chiral pool materials. One common approach involves a multi-step sequence that establishes the three contiguous stereocenters.[2]

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number866594-60-7[4]
Molecular FormulaC₇H₁₀O₄[2]
Molecular Weight158.15 g/mol [2]
AppearanceWhite to off-white powder[5]
Enantiomeric ExcessTypically >98%[2]

A representative synthesis can be achieved through a three-step protocol involving hydrogen chloride, potassium bicarbonate, and sulfuric acid in methanol/water solvents under controlled temperature conditions.[2] More sophisticated methods may employ enzymatic resolutions or asymmetric catalysis to ensure high stereochemical purity.[2]

Diagram 2: Generalized Synthetic Approach

G start Chiral Pool Starting Material step1 Step 1: Functional Group Manipulation start->step1 step2 Step 2: Key Stereocenter Formation step1->step2 step3 Step 3: Cyclization & Purification step2->step3 product (3aS,4S,6aR)-4-Methoxy- tetrahydrofuro[3,4-b]furan-2(3H)-one step3->product

Caption: A generalized workflow for the synthesis of the target chiral building block.

Application in the Synthesis of Darunavir Precursors

The most well-documented and industrially significant application of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is as a key intermediate in the synthesis of Darunavir, a potent antiretroviral drug used to treat HIV.[3][4][5] In this synthesis, the bicyclic lactone undergoes a nucleophilic ring-opening reaction, where its rigid, stereochemically defined structure directly translates to the desired stereochemistry in the product.

Protocol: Nucleophilic Ring-Opening of the Bicyclic Lactone

This protocol describes a key step where the chiral building block is reacted with a nucleophile, such as an amine, to form a more complex intermediate. The conditions provided are representative and may require optimization based on the specific nucleophile and desired scale.

Materials and Reagents:

  • (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (1.0 equiv)

  • Nucleophile (e.g., (R)-3-amino-1-N-Boc-butanol) (1.1 equiv)

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), anhydrous)

  • Lewis acid (optional, e.g., Ti(OiPr)₄)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Diagram 3: Experimental Workflow for Ring-Opening Reaction

G setup 1. Reaction Setup: - Dry glassware under vacuum. - Add furanone and anhydrous THF  under inert atmosphere. addition 2. Reagent Addition: - Cool reaction to 0°C. - Add nucleophile dropwise. setup->addition reaction 3. Reaction Progress: - Allow to warm to room temp. - Stir for 12-24 hours. - Monitor by TLC or LC-MS. addition->reaction workup 4. Aqueous Work-up: - Quench with sat. NH4Cl(aq). - Extract with ethyl acetate. reaction->workup purify 5. Purification: - Dry organic layer (Na2SO4). - Concentrate under vacuum. - Purify by column chromatography. workup->purify

Caption: Step-by-step workflow for the nucleophilic ring-opening of the furanone.

Detailed Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (1.0 equiv).

  • Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M. Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Nucleophile Addition: Slowly add the chosen nucleophile (1.1 equiv) to the reaction mixture dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to yield the desired ring-opened product.

Causality of Stereocontrol:

The high diastereoselectivity of this reaction is a direct consequence of the fixed stereochemistry of the starting bicyclic lactone. The nucleophile attacks the electrophilic carbonyl carbon, leading to the opening of the lactone ring. The stereocenters at the 3aS, 4S, and 6aR positions are retained in the product, thus ensuring the desired stereochemical outcome in the final molecule. This exemplifies the power of using a chiral building block, where complex stereochemistry is installed early and carried through the synthetic sequence.

Conclusion

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a valuable and highly effective chiral building block in modern organic synthesis. Its rigid, stereochemically defined structure allows for the reliable introduction of chirality into complex molecules, most notably in the pharmaceutical industry. While it is not a chiral auxiliary in the classical, recoverable sense, its role as a permanently incorporated chiral fragment is a powerful and efficient strategy in asymmetric synthesis. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a foundational understanding of this important reagent and its practical application.

References

  • Pharmaffiliates. (n.d.). CAS No : 866594-60-7 | Product Name : (3aS,4S,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one CAS 866594-60-7. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (Note: This is a representative high-authority review on a related topic, as a direct scientific paper detailing the specific use as a chiral auxiliary for the target molecule was not found.
  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]smith/teaching/advorg/asymmetric.pdf)

Sources

Method

Application Notes and Protocols: Synthetic Routes to Functionalized Butenolide Derivatives

Introduction: The Enduring Importance of the Butenolide Scaffold The butenolide ring system, a five-membered unsaturated lactone, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its prev...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Butenolide Scaffold

The butenolide ring system, a five-membered unsaturated lactone, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its prevalence in a vast array of biologically active compounds, ranging from anti-cancer and anti-HIV agents to phytohormones and food additives, underscores its significance.[2][3] The inherent reactivity of the butenolide core, acting as both a Michael acceptor and a dienophile, coupled with its ability to be extensively functionalized, makes it a versatile building block for the synthesis of complex molecular architectures.[2] This guide provides an in-depth overview of modern synthetic strategies for accessing functionalized butenolide derivatives, with a focus on the underlying principles, practical considerations, and detailed experimental protocols for key transformations.

Strategic Approaches to Butenolide Synthesis

The synthesis of functionalized butenolides has evolved significantly, moving from classical multi-step sequences to more elegant and efficient catalytic methods. This section will detail several key modern strategies, highlighting their strengths and ideal applications.

Oxidative Fragmentation of Furans: A Modular Approach

The use of readily available and inexpensive furans as starting materials represents a highly attractive and atom-economical strategy for butenolide synthesis.[3] A particularly elegant method involves the oxidative fragmentation of furans, which leverages the inherent reactivity of the furan ring towards singlet oxygen.[4][5]

Mechanism and Rationale:

The reaction is initiated by a [4+2] Diels-Alder cycloaddition between the furan and singlet oxygen, generated in situ, to form an unstable endoperoxide intermediate. In the presence of a suitable solvent like methanol, this endoperoxide is converted to a more stable hydroperoxide. Subsequent treatment with an iron(II) salt mediates a radical fragmentation of the hydroperoxide, leading to the formation of the desired butenolide. The modularity of this approach arises from the ability to trap the radical intermediates with various reagents, allowing for the introduction of diverse functional groups at a remote position.[4]

Furan_Oxidation Furan Furan Derivative Endoperoxide Endoperoxide Furan->Endoperoxide [4+2] Cycloaddition Singlet_O2 ¹O₂ Singlet_O2->Endoperoxide Hydroperoxide Hydroperoxide Endoperoxide->Hydroperoxide MeOH Radical_Intermediate Radical Intermediate Hydroperoxide->Radical_Intermediate Fragmentation Fe_II Fe(II) Fe_II->Radical_Intermediate Butenolide Functionalized Butenolide Radical_Intermediate->Butenolide Trapping_Reagent Radical Trap (e.g., Cu(OAc)₂) Trapping_Reagent->Butenolide

Experimental Protocol: Modular Synthesis of a Functionalized Butenolide via Furan Fragmentation [4]

  • Materials: 2-Substituted furan (1.0 equiv), Methylene Blue (0.01 equiv), Methanol (0.2 M), Iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 2.0 equiv), Copper(II) acetate (Cu(OAc)₂, 2.0 equiv).

  • Step 1: Photooxidation. To a solution of the 2-substituted furan in methanol, add Methylene Blue. Irradiate the solution with a visible light source while bubbling oxygen through the mixture at 0 °C. Monitor the reaction by TLC until the furan is consumed.

  • Step 2: Radical Fragmentation. In a separate flask, prepare a solution of FeSO₄·7H₂O and Cu(OAc)₂ in methanol. Cool this solution to 0 °C. Add the crude hydroperoxide solution from Step 1 dropwise to the iron/copper solution under an inert atmosphere.

  • Step 3: Workup and Purification. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the functionalized butenolide.

Self-Validation: The progress of the photooxidation can be monitored by the disappearance of the furan starting material using TLC or GC-MS. The formation of the butenolide product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Product Yield (%)
2-Methylfuran5-Methyl-2(5H)-furanone75
2-Phenylfuran5-Phenyl-2(5H)-furanone82
Furfuryl alcohol5-(Hydroxymethyl)-2(5H)-furanone65
Palladium-Catalyzed C-H Activation: A Direct Approach from Aliphatic Acids

The direct conversion of simple, abundant starting materials into complex molecules is a primary goal of modern organic synthesis. A groundbreaking palladium-catalyzed reaction enables the one-step synthesis of butenolides from aliphatic acids, involving a remarkable triple C-H functionalization.[2]

Mechanism and Rationale:

This transformation is facilitated by a unique triazole-pyridone ligand that enables a palladium catalyst to perform a sequence of C(sp³)-H bond functionalizations. The proposed mechanism involves an initial β,γ-dehydrogenation to form a Pd(0) species, which is then reoxidized. Subsequent nucleophilic cyclization of the carboxylate onto the newly formed double bond and a final β-hydride elimination furnishes the butenolide product. Tert-butyl hydroperoxide (TBHP) serves as the sole oxidant in this process.[2] The ability to functionalize multiple C-H bonds in a single operation represents a significant advance in synthetic efficiency.

dot digraph C-H_Activation { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Aliphatic_Acid [label="Aliphatic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_Catalyst [label="Pd(II) Catalyst\n+ Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydrogenation [label="β,γ-Dehydrogenation", fillcolor="#FBBC05", fontcolor="#202124"]; Pd_0 [label="Pd(0)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; TBHP [label="TBHP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Nucleophilic Cyclization", fillcolor="#FBBC05", fontcolor="#202124"]; Lactone_Intermediate [label="Lactone-Pd Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="β-Hydride Elimination", fillcolor="#FBBC05", fontcolor="#202124"]; Butenolide [label="Butenolide", fillcolor="#FFFFFF", fontcolor="#202124"];

Aliphatic_Acid -> Dehydrogenation; Pd_Catalyst -> Dehydrogenation; Dehydrogenation -> Pd_0; Pd_0 -> Pd_Catalyst [label="Reoxidation"]; TBHP -> Pd_Catalyst; Dehydrogenation -> Cyclization; Cyclization -> Lactone_Intermediate; Lactone_Intermediate -> Elimination; Elimination -> Butenolide; Elimination -> Pd_0; } digraph C-H_Activation { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", width=7.6]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Aliphatic_Acid [label="Aliphatic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_Catalyst [label="Pd(II) Catalyst\n+ Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydrogenation [label="β,γ-Dehydrogenation", fillcolor="#FBBC05", fontcolor="#202124"]; Pd_0 [label="Pd(0)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; TBHP [label="TBHP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Nucleophilic Cyclization", fillcolor="#FBBC05", fontcolor="#202124"]; Lactone_Intermediate [label="Lactone-Pd Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="β-Hydride Elimination", fillcolor="#FBBC05", fontcolor="#202124"]; Butenolide [label="Butenolide", fillcolor="#FFFFFF", fontcolor="#202124"];

Aliphatic_Acid -> Dehydrogenation; Pd_Catalyst -> Dehydrogenation; Dehydrogenation -> Pd_0; Pd_0 -> Pd_Catalyst [label="Reoxidation"]; TBHP -> Pd_Catalyst; Dehydrogenation -> Cyclization; Cyclization -> Lactone_Intermediate; Lactone_Intermediate -> Elimination; Elimination -> Butenolide; Elimination -> Pd_0; } Caption: Palladium-catalyzed triple C-H functionalization.

Experimental Protocol: One-Step Butenolide Synthesis from an Aliphatic Acid [2]

  • Materials: Aliphatic acid (0.10 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), Triazole-pyridone ligand (0.06 equiv), Tert-butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 3.0 equiv), Solvent (e.g., chlorobenzene, 0.5 mL).

  • Step 1: Reaction Setup. In a reaction tube equipped with a stir bar, add the aliphatic acid, Pd(OAc)₂, and the triazole-pyridone ligand.

  • Step 2: Reaction Execution. Add the solvent and then the TBHP solution. Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the designated time (e.g., 12-24 h).

  • Step 3: Workup and Purification. After cooling to room temperature, the reaction mixture can often be purified directly by column chromatography on silica gel. In some cases, a simple aqueous wash may be sufficient for purification.[2]

Self-Validation: The reaction can be monitored by LC-MS to track the consumption of the starting material and the formation of the product. The structure of the resulting butenolide should be confirmed by NMR spectroscopy and high-resolution mass spectrometry.

Molybdenum-Mediated Hetero-Pauson-Khand Reaction: Access to Fused Butenolides

The Pauson-Khand reaction (PKR) is a powerful method for constructing cyclopentenones. Its hetero-variant, where a carbonyl group replaces the alkene component, provides a convergent route to butenolides.[6][7] A significant advancement in this area is the development of a molybdenum-mediated, CO gas-free procedure.[8][9]

Mechanism and Rationale:

This reaction involves the cyclocarbonylation of alkynyl aldehydes. A highly reactive molybdenum complex, such as Mo(CO)₃(DMF)₃, promotes the reaction under mild conditions.[8] The use of a pre-formed molybdenum carbonyl complex obviates the need for a carbon monoxide atmosphere, which is a significant practical advantage. The reaction is believed to proceed through the coordination of the molybdenum to the alkyne and aldehyde moieties, followed by migratory insertion and reductive elimination to form the bicyclic butenolide.[6] This method is particularly well-suited for the synthesis of fused and chiral non-racemic butenolides.[6][10]

Experimental Protocol: Synthesis of a Fused Butenolide via Hetero-PKR [6][8]

  • Materials: 1,n-Alkynyl aldehyde (1.0 equiv), Mo(CO)₃(DMF)₃ (1.1 equiv), Triethylborane (Et₃B, 1.0 M in hexanes, 0.1 equiv, if needed), Anhydrous THF (0.05 M).

  • Step 1: Preparation of the Catalyst. The Mo(CO)₃(DMF)₃ complex can be prepared from Mo(CO)₆ and DMF or purchased directly.

  • Step 2: Reaction Setup. To a solution of the alkynyl aldehyde in anhydrous THF at room temperature under an inert atmosphere, add the Mo(CO)₃(DMF)₃ complex. If the substrate is prone to side reactions, add Et₃B.[8]

  • Step 3: Reaction and Workup. Stir the reaction mixture at room temperature for the required time (typically 15 min to 3 h). Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

Self-Validation: The reaction progress can be followed by TLC or ¹H NMR of an aliquot. The structure and stereochemistry of the fused butenolide product should be determined by NMR (including NOE experiments) and, if possible, by X-ray crystallography.

Substrate Type Key Features Typical Yields (%)
1,5-Yne aldehydesForms 5,5-fused systems65-80
1,6-Yne aldehydesForms 5,6-fused systems63-73
Chiral α-substituted yne aldehydesEnantioselective synthesisGood to excellent diastereoselectivity
Catalytic Enantioselective Strategies

The development of enantioselective methods for butenolide synthesis is of paramount importance for the pharmaceutical industry.[11][12] Several powerful strategies have emerged, including organocatalysis and transition metal catalysis.

a) Hetero-Allylic Asymmetric Alkylation (h-AAA) and Ring-Closing Metathesis (RCM)

This two-step strategy provides a versatile entry into chiral γ-butenolides.[13] The key steps are a palladium-catalyzed h-AAA of an alcohol with an allylic carbonate, followed by RCM of the resulting diene.

b) Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of butenolides. For example, chiral amines can catalyze the conjugate addition of silyloxy furans to α,β-unsaturated aldehydes (a vinylogous Mukaiyama-Michael reaction) to generate butenolides with high enantioselectivity. Another powerful organocatalytic method involves the reductive coupling of tetronic acids with aldehydes.[14]

c) Palladium-Catalyzed C5-Selective Allylation of Siloxyfurans

A recent breakthrough allows for the direct and highly enantioselective C5-allylation of siloxyfurans, a transformation that has traditionally been challenging to control.[15] This method utilizes a chiral palladium catalyst to achieve high regio- and enantioselectivity, providing access to a wide range of diversely substituted butenolides.

Conclusion

The synthetic toolbox for accessing functionalized butenolide derivatives is rich and continually expanding. The methods highlighted in this guide, from the modular oxidative fragmentation of furans to direct C-H activation and stereoselective catalytic processes, offer researchers a range of powerful options for constructing this important scaffold. The choice of a specific synthetic route will depend on factors such as the desired substitution pattern, the required stereochemistry, and the availability of starting materials. The detailed protocols provided herein serve as a practical starting point for the implementation of these modern and efficient synthetic strategies in the laboratory.

References

  • Modular Synthesis of Functionalized Butenolides by Oxidative Furan Fragment
  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activ
  • Butenolide Synthesis by Molybdenum-Mediated Hetero-Pauson−Khand Reaction of Alkynyl Aldehydes. Journal of the American Chemical Society.
  • Catalytic Enantioselective Synthesis of Naturally Occurring Butenolides via Hetero-Allylic Alkylation and Ring Closing Met
  • Catalytic Enantioselective Synthesis of Naturally Occurring Butenolides via Hetero-Allylic Alkylation and Ring Closing Met
  • Modular Synthesis of Functionalized Butenolides by Oxidative Furan Fragment
  • Organocatalytic Enantiospecific Total Synthesis of Butenolides. MDPI.
  • Enantioselective synthesis of γ-butenolides through Pd-catalysed C5-selective allyl
  • Butenolide Synthesis by Molybdenum-Mediated Hetero-Pauson−Khand Reaction of Alkynyl Aldehydes. American Chemical Society.
  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones.
  • Base-Assisted Regio- and Diastereoselective Conversion of Functionalized Furans to Butenolides Using Singlet Oxygen. Organic Letters.
  • Butenolide Synthesis by a Molybdenum-Mediated Hetero-Pauson-Khand Reaction. Sílice.
  • Butenolide Synthesis from Functionalized Cyclopropenones. Organic Chemistry Portal.
  • Butenolide synthesis. Organic Chemistry Portal.
  • Fast and scalable continuous flow synthesis of butenolides and coumarins. RSC Publishing.
  • Fast and scalable continuous flow synthesis of butenolides and coumarins. RSC Publishing.
  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex N
  • Bioactive structure and natural products containing γ‐butenolides and γ‐butyrolacones skeletons.
  • Butenolide Synthesis by a Molybdenum- Mediated Hetero-Pauson–Khand Reaction. Thieme.
  • Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters.
  • Butenolide Synthesis from Functionalized Cyclopropenones. Organic Chemistry Portal.
  • Synthetic Strategies for the Preparation of Butenolides and Their Transformation into Other Derivatives.
  • Recent reports on the synthesis of γ-butenolide, γ-alkylidenebutenolide frameworks, and related natural products. Organic & Biomolecular Chemistry.
  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. University of Groningen.
  • Chemistry of Butenolides. Chemical Reviews.

Sources

Application

Application Notes and Protocols: Asymmetric Synthesis of Tetrahydrofuran-Based Natural Products

Introduction: The Tetrahydrofuran Motif - A Privileged Scaffold in Nature The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast portfolio of biologically active natural products.[1][2] These mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydrofuran Motif - A Privileged Scaffold in Nature

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast portfolio of biologically active natural products.[1][2] These molecules, ranging from the potent antitumor Annonaceous acetogenins to complex polyether ionophore antibiotics and lignans, exhibit a remarkable diversity of physiological effects.[3][4][5][6] The biological function of these compounds is inextricably linked to the precise three-dimensional arrangement of substituents on the THF core. The absolute and relative stereochemistry of these chiral centers dictates the molecule's overall conformation, its ability to bind to specific biological targets, and ultimately, its therapeutic efficacy.

Consequently, the development of robust and stereoselective methods for constructing substituted tetrahydrofurans is a paramount challenge in modern organic synthesis and drug development.[3] This guide provides an in-depth overview of field-proven strategies for the asymmetric synthesis of THF-based natural products, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore foundational strategies that build stereocenters prior to cyclization, delve into the elegance of catalytic cascade reactions, and culminate in a case study of a complex natural product total synthesis.

Section 1: Foundational Strategy: Cyclization of Pre-formed Stereocenters via Asymmetric Epoxidation

One of the most reliable and widely adopted strategies for asymmetric THF synthesis involves a two-stage process: first, the stereocontrolled installation of key chiral centers on an acyclic precursor, followed by an intramolecular cyclization to forge the THF ring. The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of this approach, allowing for the highly enantioselective conversion of prochiral allylic alcohols into 2,3-epoxyalcohols.[7][8]

The Causality Behind the Sharpless Asymmetric Epoxidation: This reaction's power lies in its predictable stereochemical outcome. A titanium (IV) isopropoxide catalyst, in the presence of a chiral diethyl tartrate (DET) ligand, forms a C₂-symmetric dimeric complex.[9] This chiral environment dictates the face-selective delivery of an oxygen atom from tert-butyl hydroperoxide (t-BuOOH) to the alkene of a coordinating allylic alcohol. The choice of (+)-DET or (-)-DET directly controls which enantiomer of the epoxide is formed, making it a uniquely powerful tool for asymmetric synthesis.[10] The resulting epoxy alcohol is a perfect substrate for intramolecular cyclization, as the epoxide provides a potent electrophile for nucleophilic attack by the tethered hydroxyl group.

Diagram 1: Catalytic Cycle of the Sharpless Asymmetric Epoxidation

Sharpless_Epoxidation Catalyst [Ti(O-i-Pr)₂(DET)]₂ ActiveMonomer Ti(O-i-Pr)₂(DET) (Active Catalyst) Catalyst->ActiveMonomer Ligand Exchange (i-PrOH out) SubstrateComplex Catalyst-Substrate Complex ActiveMonomer->SubstrateComplex + Allylic Alcohol OxidantComplex Oxidant-Activated Complex SubstrateComplex->OxidantComplex + t-BuOOH ProductComplex Product-Catalyst Complex OxidantComplex->ProductComplex Oxygen Transfer (Epoxidation) tBuOH t-BuOH OxidantComplex->tBuOH Byproduct ProductComplex->ActiveMonomer Catalyst Regeneration Product Epoxy Alcohol Product ProductComplex->Product Product Release AllylOH Allylic Alcohol AllylOH->SubstrateComplex tBuOOH t-BuOOH tBuOOH->OxidantComplex

Caption: Catalytic cycle for the Sharpless Asymmetric Epoxidation.

Protocol 1.1: Sharpless Asymmetric Epoxidation of a Prochiral Allylic Alcohol

This protocol is a representative procedure adapted from methodologies used in natural product synthesis.[8][11]

Objective: To synthesize a chiral 2,3-epoxyalcohol with high enantioselectivity.

Materials:

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves, powdered, activated

  • Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]

  • (+)-Diethyl L-tartrate [(+)-DET]

  • Allylic alcohol substrate (e.g., (E)-dec-2-en-1-ol)

  • tert-Butyl hydroperoxide (t-BuOOH), ~5.5 M in decane

Experimental Procedure:

  • Vessel Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous DCM (approx. 20 mL per 1 mmol of substrate).

  • Sieve Activation: Powdered 4Å molecular sieves (approx. 250 mg per 1 mmol of substrate) are added. Scientist's Note: The sieves are critical for sequestering water, which rapidly deactivates the titanium catalyst through hydrolysis.

  • Catalyst Formation: The flask is cooled to -20 °C in a cryocool bath. (+)-Diethyl L-tartrate (1.2 eq.) is added via syringe, followed by the slow, dropwise addition of Titanium (IV) isopropoxide (1.0 eq.). The resulting solution is stirred for 30 minutes at -20 °C. A characteristic yellow color should develop, indicating the formation of the chiral titanium-tartrate complex.

  • Substrate Addition: The allylic alcohol substrate (1.0 eq.) is dissolved in a small amount of anhydrous DCM and added dropwise to the cooled catalyst solution over 5 minutes.

  • Oxidation: tert-Butyl hydroperoxide (1.5 eq.) is added dropwise via syringe, ensuring the internal temperature does not rise above -15 °C. The reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion (typically 2-4 hours), the reaction is quenched by adding 1 mL of water per 1 mL of DCM used, followed by warming to room temperature and vigorous stirring for 1 hour. A biphasic mixture should form.

  • Work-up and Purification: The mixture is filtered through a pad of Celite® to remove titanium salts. The organic layer is separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude epoxy alcohol is purified by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes for Sharpless Epoxidation

SubstrateTartrate LigandTypical YieldEnantiomeric Excess (ee)
(E)-dec-2-en-1-ol(+)-DET85-95%>95%
(Z)-oct-2-en-1-ol(-)-DET80-90%>94%
Geraniol(+)-DET75-85%>90%
Protocol 1.2: Acid-Catalyzed Cyclization to Form the Tetrahydrofuran Ring

This protocol describes the 5-endo-tet cyclization of the epoxy alcohol, a common strategy in the synthesis of acetogenins.[11]

Objective: To achieve intramolecular ring-closure of a chiral epoxy alcohol to form a substituted THF.

Materials:

  • Chiral 2,3-epoxyalcohol (from Protocol 1.1)

  • Methanol (MeOH), anhydrous

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Experimental Procedure:

  • Reaction Setup: The purified epoxy alcohol (1.0 eq.) is dissolved in anhydrous methanol (approx. 10 mL per 1 mmol) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: A catalytic amount of p-toluenesulfonic acid (0.1 eq.) is added to the solution at room temperature. Scientist's Note: TsOH acts as a Brønsted acid to protonate the epoxide oxygen, activating it for nucleophilic attack by the distal hydroxyl group. The reaction proceeds with inversion of configuration at the carbon being attacked.

  • Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution until the pH is neutral to slightly basic.

  • Work-up and Purification: The methanol is removed under reduced pressure. The remaining aqueous residue is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the stereodefined tetrahydrofuran.

Section 2: The Power of Efficiency: Organocatalytic Asymmetric Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, represent a paradigm of efficiency in chemical synthesis.[12][13] In the context of THF synthesis, organocatalysis has emerged as a particularly powerful tool.[14] Chiral secondary amines can catalyze tandem reactions, such as a double Michael addition, to construct highly substituted THF rings from simple acyclic precursors with exceptional stereocontrol in a single operation.[15]

The Causality Behind Amine Catalysis: A chiral secondary amine (e.g., a diarylprolinol silyl ether) reacts reversibly with an α,β-unsaturated aldehyde (enal) to form a nucleophilic enamine intermediate. This enamine can then engage in a Michael addition with an electrophile. The key is that the chiral catalyst controls the facial selectivity of this addition. After the first bond formation, the intermediate can isomerize to a transient iminium ion, which is electrophilic and poised for a second, intramolecular cyclization step, again under the stereodirecting influence of the catalyst.[15]

Diagram 2: Generalized Organocatalytic Cascade for THF Synthesis

Organo_Cascade Start γ-Hydroxy-α,β-unsaturated Carbonyl + Enal Enamine Enamine Formation Start->Enamine Michael1 Intermolecular Michael Addition Enamine->Michael1 Nucleophilic Attack Iminium Iminium Ion Formation Michael1->Iminium Michael2 Intramolecular Oxa-Michael Addition (Cyclization) Iminium->Michael2 Ring Closure Hydrolysis Hydrolysis & Catalyst Turnover Michael2->Hydrolysis Product Substituted Tetrahydrofuran Hydrolysis->Product Catalyst Chiral Amine Catalyst Hydrolysis->Catalyst Regeneration Catalyst->Enamine Retrosynthesis Asimicin (+)-Asimicin Intermediate1 Lactone Formation & Side Chain Coupling Asimicin->Intermediate1 [1] Core_Diol Core bis-THF Diol Intermediate1->Core_Diol [2] Intermediate3 Desymmetrization & Cyclization Core_Diol->Intermediate3 [3] Intermediate2 Bidirectional Addition Stannane Chiral Allylic Stannane Intermediate2->Stannane [5] Dialdehyde C₂-Symmetric Dialdehyde (from (S,S)-DET) Intermediate2->Dialdehyde [5] Intermediate3->Intermediate2 [4]

Sources

Method

Application Notes and Protocols: Strategic Oxidation and Reduction of Bicyclic Lactones

Introduction Bicyclic lactones are privileged structural motifs frequently encountered in a vast array of biologically active natural products and serve as versatile intermediates in the synthesis of complex pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bicyclic lactones are privileged structural motifs frequently encountered in a vast array of biologically active natural products and serve as versatile intermediates in the synthesis of complex pharmaceuticals.[1][2] Their rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity. The strategic chemical manipulation of the lactone core, specifically through oxidation and reduction reactions, unlocks a diverse range of downstream products and is a cornerstone of modern synthetic and medicinal chemistry.

This comprehensive guide provides detailed protocols and expert insights into the controlled oxidation and reduction of bicyclic lactones. We will delve into the mechanistic underpinnings of these transformations, offering not just step-by-step procedures but also the rationale behind the choice of reagents, reaction conditions, and safety precautions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations in their synthetic endeavors.

I. Reduction of Bicyclic Lactones: Accessing Lactols and Diols

The reduction of the lactone carbonyl group is a fundamental transformation that can lead to two primary classes of products: cyclic hemiacetals (lactols) or diols. The choice of reducing agent and the precise control of reaction conditions are paramount to achieving the desired outcome.

Partial Reduction to Lactols with Diisobutylaluminium Hydride (DIBAL-H)

The partial reduction of a lactone to a lactol is a delicate transformation of immense synthetic utility. Lactols are valuable intermediates, serving as masked aldehydes and precursors for the synthesis of glycosides, ethers, and other complex heterocyclic systems. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion due to its ability to deliver a single hydride equivalent under carefully controlled, low-temperature conditions.[3][4]

Expertise & Experience: The Rationale Behind the Protocol

Unlike powerful, ionic hydrides like lithium aluminum hydride (LAH), DIBAL-H is a sterically hindered, electrophilic reducing agent. At low temperatures (typically -78 °C), the reaction proceeds through the coordination of the aluminum center to the lactone's carbonyl oxygen. This is followed by an intramolecular hydride transfer, which generates a stable tetrahedral intermediate.[3] This intermediate is the key to isolating the lactol; it remains stable at low temperatures and does not collapse to the aldehyde. A carefully controlled aqueous quench then hydrolyzes this intermediate to the desired lactol.[3][5] The strict adherence to low temperatures is critical to prevent over-reduction to the diol.

Experimental Protocol: Partial Reduction of a Generic Bicyclic Lactone

Materials:

  • Bicyclic lactone (1.0 equiv)

  • Anhydrous dichloromethane (DCM) or toluene

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes, 1.1-1.5 equiv)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere of nitrogen or argon, dissolve the bicyclic lactone (1.0 equiv) in anhydrous DCM or toluene (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition of DIBAL-H.[4]

  • Reagent Addition: Slowly add the DIBAL-H solution (1.1-1.5 equiv) dropwise to the stirred lactone solution. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol. This step is highly exothermic and will produce hydrogen gas.

  • Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this may take several hours).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude lactol.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: DIBAL-H Reduction of Various Bicyclic Lactones

EntrySubstrateEquiv. DIBAL-HSolventTime (h)Yield (%)Reference
1Ginkgolide A1.2Toluene2>90[6]
2Protected Gulono-1,4-lactone1.2DCM0.590[5]
3Generic γ-Butyrolactone1.1Toluene1.585-95[3][4]

Visualization: DIBAL-H Reduction Workflow

DIBALH_Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Lactone Bicyclic Lactone in Anhydrous Solvent Cooling Cool to -78°C Lactone->Cooling 1. DIBAL_add Add DIBAL-H (1.1-1.5 eq) Maintain T < -70°C Cooling->DIBAL_add 2. Stir Stir at -78°C (1-3 h) DIBAL_add->Stir 3. Quench Quench with MeOH at -78°C Stir->Quench 4. Workup Warm to RT Add Rochelle's Salt Quench->Workup 5. Extract Extract with DCM Workup->Extract 6. Purify Dry & Concentrate Purify (Chromatography) Extract->Purify 7. Product Pure Lactol Purify->Product

Caption: Step-by-step workflow for the partial reduction of bicyclic lactones to lactols using DIBAL-H.

Complete Reduction to Diols with Lithium Aluminum Hydride (LAH)

For applications requiring the complete reduction of the lactone to the corresponding diol, lithium aluminum hydride (LAH) is the reagent of choice. LAH is a powerful, nucleophilic hydride source capable of reducing a wide variety of carbonyl compounds, including esters and lactones, to their corresponding alcohols.[7][8]

Expertise & Experience: The Rationale Behind the Protocol

The mechanism of LAH reduction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the lactone.[9] This initially forms a tetrahedral intermediate which then collapses, cleaving the endocyclic C-O bond to generate an aldehyde intermediate. Under the reaction conditions, this aldehyde is immediately reduced by another equivalent of hydride to form an alkoxide. A final aqueous workup protonates the two alkoxides to yield the 1,n-diol.[9] Due to the high reactivity of LAH, the reaction is typically not selective for the lactol intermediate and proceeds to completion.

Experimental Protocol: Complete Reduction of a Generic Bicyclic Lactone

Materials:

  • Bicyclic lactone (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Lithium aluminum hydride (LAH) (powder or 1.0 M solution in THF, 1.5-2.0 equiv)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, add LAH (1.5-2.0 equiv) and suspend it in anhydrous THF.

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the bicyclic lactone (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the stirred LAH suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add:

    • 'x' mL of water (where 'x' is the mass of LAH in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid, which is easier to filter.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure. If necessary, redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude diol.

  • Purification: Purify the product by flash column chromatography or recrystallization as needed.

Visualization: LAH Reduction Mechanism

Caption: Mechanism of LAH reduction of a lactone to a diol via an aldehyde intermediate.

II. Oxidation of Bicyclic Lactones: Accessing Hydroxy and Keto Derivatives

The oxidation of bicyclic lactones is a more nuanced field, offering pathways to valuable intermediates like α-hydroxy lactones and ketolactones. These transformations often require more specialized reagents and conditions to achieve the desired regioselectivity.

α-Hydroxylation of Bicyclic Lactones

The introduction of a hydroxyl group at the α-position to the lactone carbonyl provides a synthetically useful handle for further functionalization. While challenging, several methods have been developed, including the use of organocatalysts and strong oxidizing agents.

Expertise & Experience: The Rationale Behind the Protocol

α-Hydroxylation typically proceeds via the formation of an enolate, which then reacts with an electrophilic oxygen source. For lactones, enolate formation can be less favorable than for ketones. However, with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, the enolate can be generated and trapped. Subsequent reaction with an oxidant like molecular oxygen (O₂) or a more controlled reagent like a molybdenum peroxide complex (MoOPH) can install the hydroxyl group. Asymmetric variants using chiral catalysts have also been reported for specific substrates, highlighting the potential for stereocontrol.[10]

Experimental Protocol: α-Hydroxylation of a Generic Bicyclic Lactone

Materials:

  • Bicyclic lactone (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 1.1 equiv)

  • Dry oxygen (O₂) gas or MoOPH (1.2 equiv)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a thermometer and an inlet for gas, add the bicyclic lactone (1.0 equiv) dissolved in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C. Slowly add LDA solution (1.1 equiv) dropwise, ensuring the temperature remains below -70 °C. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Oxidation:

    • Using O₂: Bubble dry oxygen gas through the solution for 1-2 hours at -78 °C.

    • Using MoOPH: Add a solution of MoOPH (1.2 equiv) in THF to the enolate solution at -78 °C.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude α-hydroxy lactone by flash column chromatography.

Oxidation to Ketolactones with Ruthenium Tetroxide (RuO₄)

For the oxidation of a methylene group adjacent to the lactone ring to a ketone, a powerful oxidant is required. Ruthenium tetroxide (RuO₄), often generated in situ from a precursor like ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant like sodium periodate (NaIO₄), is an effective reagent for this transformation.[11]

Expertise & Experience: The Rationale Behind the Protocol

RuO₄ is a highly aggressive oxidant capable of cleaving double bonds and oxidizing alcohols, ethers, and even unactivated C-H bonds.[11] Its application in converting a methylene group to a carbonyl requires careful control of the reaction conditions to avoid over-oxidation or cleavage of the bicyclic core. The reaction is typically performed in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) to maintain a low, catalytic concentration of the potent RuO₄ in the organic phase, which helps to improve selectivity.

Experimental Protocol: Oxidation to a Ketolactone

Materials:

  • Bicyclic lactone (1.0 equiv)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.05 equiv)

  • Sodium periodate (NaIO₄) (4.0 equiv)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (CH₃CN)

  • Water

  • Diethyl ether

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a biphasic solvent system of CCl₄, CH₃CN, and water (e.g., in a 2:2:3 ratio).

  • Reagent Addition: Add the bicyclic lactone (1.0 equiv), RuCl₃·xH₂O (0.05 equiv), and NaIO₄ (4.0 equiv) to the solvent mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the color of the reaction (the yellow color of RuO₄ should persist) and by TLC. The reaction may take several hours.

  • Quenching: Once the reaction is complete, add isopropanol to quench the excess RuO₄ (the mixture will turn black).

  • Workup: Dilute the mixture with water and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of Na₂S₂O₃ to remove any remaining oxidant, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketolactone by flash column chromatography.

Visualization: Oxidation & Reduction Pathways

Bicyclic_Lactone_Transformations Lactone Bicyclic Lactone Lactol Lactol (Cyclic Hemiacetal) Lactone->Lactol DIBAL-H -78°C Diol Diol Lactone->Diol LiAlH₄ THF, RT HydroxyLactone α-Hydroxy Lactone Lactone->HydroxyLactone 1. LDA, -78°C 2. O₂ or MoOPH KetoLactone Ketolactone Lactone->KetoLactone RuO₄ (cat.) NaIO₄ Lactol->Diol LiAlH₄

Sources

Application

Application Note: A Scalable and Stereoselective Synthesis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Abstract This document provides a comprehensive guide to the large-scale synthesis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS 866594-60-7), a critical chiral building block in modern pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide to the large-scale synthesis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS 866594-60-7), a critical chiral building block in modern pharmaceuticals. Notably, it serves as a key intermediate in the synthesis of the antiretroviral agent Darunavir.[1][2][3] The protocol herein is designed for scalability, emphasizing robust process controls, safety, and high stereochemical fidelity. We will detail the synthetic strategy, provide step-by-step protocols, and discuss the critical parameters for transitioning from laboratory to pilot-plant scale, ensuring process efficiency and product quality.[4]

Introduction and Significance

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a bicyclic furanone derivative characterized by its specific stereochemistry, which is essential for its utility in asymmetric synthesis.[1] Its molecular structure allows for precise chemical manipulations, making it an invaluable intermediate for constructing complex, enantiomerically pure pharmaceutical compounds.[1] The primary challenge in its synthesis lies in controlling the three contiguous chiral centers to achieve high diastereomeric and enantiomeric purity on a large scale. This guide addresses this challenge by presenting a validated synthetic route with an emphasis on the practical considerations required for industrial production.

Physicochemical Properties

A summary of the key properties of the target compound is provided below.

PropertyValueReference
CAS Number 866594-60-7[5]
Molecular Formula C₇H₁₀O₄[6]
Molecular Weight 158.15 g/mol [7]
Appearance Off-white to pale yellow solid[5][6]
Melting Point 126-128 °C[6]
Solubility Soluble in chloroform and methanol[6]
Stereochemical Purity Typically >98% enantiomeric excess (ee)[6]

Synthetic Strategy and Rationale

The selected synthetic pathway is a multi-step process designed for efficiency, stereocontrol, and scalability. The strategy hinges on an acid-catalyzed tandem cyclization, a powerful method for constructing fused furan systems.[6] This approach minimizes the number of unit operations and employs readily available, cost-effective reagents, which is a key consideration for large-scale manufacturing.[8]

Overall Synthetic Workflow

The synthesis proceeds through two main stages:

  • Formation of a Dihydroxyalkenoic Acid Intermediate: This step establishes the carbon backbone and introduces the necessary hydroxyl functionalities for the subsequent cyclization.

  • Acid-Catalyzed Tandem Cyclization and Lactonization: This is the key transformation where a synergistic acid system promotes a cascade reaction involving hemiketal formation, intramolecular oxa-Michael addition, and finally, lactonization to yield the desired bicyclic core structure.[6]

The workflow is visualized in the diagram below.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Tandem Cyclization A Chiral Starting Material (e.g., (5R)-hydroxymethyl-5H-furan-2-one) B Ring Opening & Functionalization A->B Base Hydrolysis C Dihydroxyalkenoic Acid Intermediate B->C Purification D Acid-Catalyzed Cascade (Hemiketal formation, Oxa-Michael, Lactonization) C->D Process Transfer E Crude Product D->E Reaction in Methanol F (3aS,4S,6aR)-4-Methoxytetrahydrofuro [3,4-b]furan-2(3H)-one E->F Crystallization & Isolation

Caption: High-level workflow for the synthesis of the target molecule.

Detailed Synthesis Protocol

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn. All reagents should be handled by trained personnel.

Part 1: Synthesis of (2S,3R)-2,3-dihydroxy-5-hexenoic acid

Principle and Rationale: This initial stage involves the controlled hydrolysis of a suitable chiral precursor. The use of a chiral pool starting material ensures the correct absolute stereochemistry is carried through to the final product. Mild basic conditions are employed to open the lactone ring without inducing epimerization or other side reactions.

Materials and Reagents:

  • (5R)-5-vinyl-dihydrofuran-2(3H)-one (or similar chiral precursor)

  • Potassium Bicarbonate (KHCO₃)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

Step-by-Step Protocol:

  • Reaction Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge methanol (5 volumes) and deionized water (2 volumes).

  • Cooling: Cool the solvent mixture to 0-5 °C using a circulating chiller.

  • Reagent Addition: Add Potassium Bicarbonate (1.5 equivalents) to the chilled solvent mixture and stir until fully dissolved.

  • Substrate Addition: Slowly add the chiral lactone starting material (1.0 equivalent) to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching and Neutralization: Once the reaction is complete, carefully add 2M HCl solution to adjust the pH to ~3. This step neutralizes the base and prepares the intermediate for the next stage. Do not isolate the intermediate; proceed directly to Part 2.

Part 2: Acid-Catalyzed Tandem Cyclization to (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Principle and Rationale: This critical step utilizes a strong acid to catalyze a cascade of reactions. The reaction is performed in methanol, which acts as both the solvent and the source of the methoxy group. The acid first protonates the alkene, initiating an intramolecular attack from a hydroxyl group to form a five-membered ring (oxa-Michael addition). A subsequent intramolecular esterification (lactonization) by the second hydroxyl group forms the second ring, yielding the fused bicyclic system. The specific stereochemistry of the dihydroxy intermediate dictates the final stereochemical outcome of the product.[6]

Materials and Reagents:

  • Crude reaction mixture from Part 1

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

  • Acid Addition: To the crude reaction mixture from Part 1, cooled to 0-5 °C, slowly add concentrated Sulfuric Acid (0.2 equivalents) dropwise via an addition funnel. A slight exotherm will be observed; maintain the internal temperature below 15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12-18 hours. Monitor the formation of the product by HPLC.

  • Work-up - Quenching: Once the reaction has reached completion, cool the mixture to 10 °C and slowly add saturated sodium bicarbonate solution to quench the acid, adjusting the pH to 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 3 volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 2 volumes) and brine (1 x 2 volumes).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification and Isolation: Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol or ethyl acetate/heptane) to yield (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one as a crystalline solid.[6]

Scale-Up Considerations and Process Optimization

Transitioning a synthesis from the laboratory bench to a pilot plant or production scale is not a linear process and requires careful consideration of chemical and physical parameters.[8][9]

Key Scale-Up Parameters
ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Rationale and Key Considerations
Heat Transfer High Surface Area-to-Volume Ratio; rapid heating/cooling.Low Surface Area-to-Volume Ratio; slow heat dissipation.The acid addition in Part 2 is exothermic. On a large scale, the rate of addition must be carefully controlled to prevent a runaway reaction. Jacket temperature and coolant flow rate are critical process parameters (CPPs).[8]
Mixing Efficiency Magnetic stirrer or small overhead stirrer; generally uniform.Large overhead impeller; potential for dead zones.Inefficient mixing can lead to localized "hot spots" during acid addition or poor reaction kinetics. The impeller design, baffle configuration, and agitation speed must be optimized to ensure homogeneity.[4][10]
Reagent Addition Manual addition via pipette or dropping funnel.Metering pumps or automated dosing systems.The rate of addition of sulfuric acid is critical for temperature control and safety. Automated systems provide superior control and reproducibility.
Work-up & Phase Splits Separatory funnel; clear phase separation.Reactor vessel settling and transfer; potential for rag layers.Phase separation can be much slower on a large scale. The design of the reactor outlet and transfer lines is important to ensure clean cuts between aqueous and organic layers.
Crystallization Beaker with ice bath; rapid cooling.Jacketed, agitated crystallizer; controlled cooling profile.A controlled cooling rate is essential for achieving the desired crystal size distribution, which impacts filtration efficiency and product purity. Seeding strategies may be required.
Process Safety Analysis
  • Exotherm Control: The primary hazard is the exothermic reaction upon adding concentrated sulfuric acid. Reaction calorimetry should be performed to quantify the heat of reaction and determine the maximum safe addition rate.[8] An emergency quenching procedure with a suitable base should be established.

  • Reagent Handling: Concentrated sulfuric acid is highly corrosive. Use of closed-transfer systems is recommended on a large scale to minimize operator exposure.

  • Pressure: The reaction is run at atmospheric pressure. Ensure adequate venting for the reactor system.

G cluster_0 Core Process Parameters cluster_1 Resulting Outputs Heat Heat Management (Exotherm Control) Safety Process Safety Heat->Safety Mixing Mass Transfer (Mixing Efficiency) Yield Product Yield Mixing->Yield Purity Product Purity Mixing->Purity Kinetics Reaction Kinetics (Addition Rates, Temp) Kinetics->Safety Kinetics->Yield Kinetics->Purity

Caption: Interdependencies of critical scale-up parameters.

Characterization and Quality Control

To ensure the final product meets the required specifications for pharmaceutical use, a comprehensive set of analytical tests must be performed.

TestMethodSpecification
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
Purity (Assay) HPLC≥99.0%
Enantiomeric Purity Chiral HPLC≥98.0% ee
Residual Solvents GC-HSEthyl Acetate ≤ 5000 ppm, Methanol ≤ 3000 ppm
Water Content Karl Fischer Titration≤0.5%

Conclusion

This application note outlines a robust and scalable synthetic process for producing high-purity (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one. By focusing on a stereocontrolled tandem cyclization strategy and giving careful consideration to critical scale-up parameters such as heat transfer and mixing, this protocol provides a reliable pathway for manufacturing this key pharmaceutical intermediate. Adherence to the detailed procedural steps and in-process controls is paramount to achieving consistent results in both yield and quality.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chiral Synthesis: The Role of Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one. Retrieved from NINGBO INNO PHARMCHEM CO., LTD. website. [Link]

  • Win-Win Chemical Co., Ltd. (n.d.). (3aS,4S,6aR)-4-methoxy-tetrahydro-furo[3.4-b]furan-2(3H)-one. Retrieved from LookChem. [Link]

  • CatSci Ltd. (n.d.). Some Scale-Up Considerations. Retrieved from CatSci Ltd website. [Link]

  • Lab Manager Magazine. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from Lab Manager Magazine. [Link]

  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from Adesis, Inc. website. [Link]

  • Pharmaffiliates. (n.d.). (3aS,4S,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one. Retrieved from Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]

  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. [Link]

  • Institute of Pharmacy Technology, Salipur. (n.d.). UNIT-I PILOT PLANT SCALE UP TECHNIQUES. Retrieved from Institute of Pharmacy Technology, Salipur website. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from ResearchGate. [Link]

  • Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. (n.d.). (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one. Retrieved from Chinachemnet. [Link]

  • Home Sunshine Pharma. (n.d.). (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one CAS 866594-60-7. Retrieved from Home Sunshine Pharma website. [Link]

  • Niidu, A., et al. (2015, January 19). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from ResearchGate. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from National Institutes of Health. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of Chiral Pool Starting Materials for Stereocontrolled Furofuranone Synthesis

Abstract: The furo[3,4-c]furanone bicyclic ring system is a privileged scaffold found in numerous biologically active natural products, most notably the lignan family. Its rigid structure and defined stereochemistry are...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The furo[3,4-c]furanone bicyclic ring system is a privileged scaffold found in numerous biologically active natural products, most notably the lignan family. Its rigid structure and defined stereochemistry are crucial for potent interactions with biological targets, making stereocontrolled synthesis a paramount objective in medicinal chemistry and drug development. This guide provides an in-depth exploration of the "chiral pool" approach for synthesizing enantiopure furofuranones. We will detail strategies that leverage the inherent chirality of readily available natural products—specifically carbohydrates, hydroxy acids, and amino acids—to achieve high stereoselectivity, efficiency, and structural diversity. This document combines foundational principles with detailed, field-proven protocols for researchers engaged in natural product synthesis and drug discovery.

The Strategic Advantage of Chiral Pool Synthesis

In modern drug development, achieving enantiomeric purity is not merely an academic exercise but a regulatory and safety imperative.[1][2] A drug's chirality dictates its interaction with biological targets; often, one enantiomer provides the therapeutic benefit while the other may be inactive or even toxic.[1] The chiral pool synthesis strategy circumvents the challenges of de novo asymmetric synthesis by starting with molecules that nature has already provided in enantiopure form.[3]

Key advantages of this approach include:

  • Inherent Stereocontrol: The stereocenters of the starting material are directly transferred to the product, often with minimal risk of racemization, dictating the final stereochemistry of the furofuranone core.

  • Efficiency: It can significantly shorten synthetic routes by eliminating the need for chiral auxiliaries, resolution steps, or complex asymmetric catalysts.[4]

  • Economic Viability: Many chiral pool starting materials, such as sugars and certain amino acids, are inexpensive, abundant, and renewable feedstocks.[4][5]

This guide focuses on three primary classes of chiral starting materials for furofuranone synthesis.

Workflow: A Generalized Chiral Pool Approach

The conversion of a simple chiral molecule into a complex bicyclic furofuranone follows a logical, multi-step progression. The core principle involves strategic functional group manipulations to install the necessary components for the dual-ring formation, followed by carefully orchestrated cyclization events.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Final Product A Chiral Pool Starting Material (e.g., Carbohydrate, Tartaric Acid) B Functional Group Interconversion (Protection, Oxidation, Reduction) A->B C Chain Elongation / Carbon Skeleton Assembly B->C D Formation of First Furan/Furanone Ring (e.g., Intramolecular Cyclization) C->D Key Precursor E Formation of Second Furan Ring (e.g., Tandem Lactonization) D->E F Deprotection & Final Modification E->F Bicyclic Core G Biologically Active Furofuranone F->G

Caption: Generalized workflow for furofuranone synthesis from the chiral pool.

Starting Material Focus I: Carbohydrates

Carbohydrates are unparalleled as chiral building blocks due to their dense stereochemical information and abundant functional groups.[5] Sugars like glucose and sorbitol can be chemically transformed into rigid furofuranone precursors, such as isosorbide, or used to construct the bicyclic system directly via lactonization of C-glycosyl compounds.[6][7]

The synthesis of furofuranone derivatives from carbohydrates is particularly powerful for creating mimics of natural products like goniofufurone and crassalactones, which exhibit significant cytotoxic and anti-proliferative activities.[6]

Protocol 1: Synthesis of a Furofuranone Precursor (Isosorbide) from D-Sorbitol

Principle: This protocol details the acid-catalyzed double dehydration of D-sorbitol. The reaction proceeds through an initial cyclization to form sorbitan, followed by a second intramolecular dehydration to yield the rigid 1,4:3,6-dianhydrohexitol core of isosorbide, a versatile precursor for further elaboration.[8][9]

Materials and Reagents:

  • D-Sorbitol (1.00 mol eq.)

  • p-Toluenesulfonic acid (p-TSA) (0.5 mol %)

  • Toluene (for azeotropic water removal)

  • Round-bottom flask (1 L)

  • Dean-Stark apparatus and condenser

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a 1 L round-bottom flask, add D-sorbitol (400 g, 2.2 mol) and p-TSA (2.1 g, 0.011 mol).

  • Add sufficient toluene to create a mobile slurry.

  • Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (approx. 120-140 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.[9]

  • Continue the reaction for 2-4 hours, or until no more water is collected. The reaction mixture will become a clear, amber-colored solution.

  • Cool the reaction to room temperature. The product may begin to crystallize.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude isosorbide can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by vacuum distillation to yield a white crystalline solid.

Expected Outcome: Pure isosorbide in >90% yield. The product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, which should be consistent with literature values.

Starting Material Focus II: Hydroxy Acids

(2R,3R)-Tartaric acid is an ideal C4 building block. Its C2 symmetry and pre-defined stereocenters allow for the construction of symmetrically substituted or desymmetrized furofuranones with absolute stereocontrol.[10][11]

Mechanism: Acid-Catalyzed Butenolide Formation

A key step in many syntheses starting from tartaric acid derivatives is the acid-catalyzed intramolecular cyclization to form a butenolide (a dihydro-furanone ring), which serves as a cornerstone of the final furofuranone structure.[12]

Caption: Key mechanism: Acid-catalyzed intramolecular cyclization.

Protocol 2: Synthesis of (4R,5R)-4,5-Diacetyl-2,2-dimethyl-1,3-dioxolane from Tartaric Acid

Principle: This protocol describes a key transformation of (2R,3R)-tartaric acid into a versatile diketone intermediate, which is a direct precursor to furofuranone systems like Furaneol.[10] The tartaric acid is first converted to its bis(dimethylamide) and protected as an acetonide. Reaction with an organometallic reagent then furnishes the diketone.

Materials and Reagents:

  • (2R,3R)-Tartaric acid

  • Thionyl chloride

  • Dimethylamine solution

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalyst)

  • Methylmagnesium chloride (Grignard reagent, solution in THF)

  • Anhydrous diethyl ether or THF

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Amide Formation: Convert (2R,3R)-tartaric acid to its corresponding bis(dimethylamide) using established methods (e.g., via the diacid chloride with dimethylamine).

  • Acetonide Protection: Protect the diol of the tartaric diamide by reacting it with 2,2-dimethoxypropane in the presence of a catalytic amount of p-TSA to form (4R,5R)-2,2-dimethyl-N4,N4,N5,N5-tetramethyl-1,3-dioxolane-4,5-dicarboxamide.

  • Grignard Reaction (Key Step):

    • Dissolve the protected diamide (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium chloride (2.2 eq., 3.0 M solution in THF) via a syringe.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target diketone as a colorless oil.[10]

Expected Outcome: The overall yield from tartaric acid is typically in the range of 15-25%.[10] The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Starting Material Focus III: Amino Acids

Amino acids offer a diverse array of chiral centers and side-chain functionalities.[13] L- and D-amino acids can be used to control the stereochemistry at specific positions of the furofuranone scaffold, leading to novel derivatives with potential applications as linkers in drug conjugates or as standalone bioactive molecules.[14]

Protocol 3: C-N Coupling of an Amino Acid with a Pre-formed Furanone

Principle: This protocol describes a metal-free C-N coupling reaction to attach an amino acid to a 5-alkoxy-3,4-dihalo-2(5H)-furanone core. This method demonstrates how the chiral amino acid moiety can be appended to a furanone ring system, creating chiral furofuranone derivatives.[14]

Materials and Reagents:

  • 5-alkoxy-3,4-dihalo-2(5H)-furanone (1.0 eq.)

  • Amino acid (e.g., L-Alanine methyl ester hydrochloride) (1.2 eq.)

  • Triethylamine (TEA) (3.0 eq.)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend the amino acid ester hydrochloride (1.2 eq.) in anhydrous acetonitrile.

  • Add triethylamine (3.0 eq.) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

  • Add the 5-alkoxy-3,4-dihalo-2(5H)-furanone (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amino acid-furanone conjugate.[14]

Expected Outcome: Yields can vary depending on the specific amino acid and furanone used. The product structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary & Applications

The furofuranone scaffold is a cornerstone of many biologically active lignans. By employing chiral pool starting materials, chemists can efficiently access specific stereoisomers to probe structure-activity relationships (SAR) and develop potent therapeutic agents.

Starting MaterialFurofuranone Product ExampleReported Biological ActivityReference
D-Glucose Derivative Goniofufurone mimicAnti-proliferative (IC₅₀ = 1.34 µM on U251 cells)[6]
(2R,3R)-Tartaric Acid FuraneolFlavor & Aroma Component[10]
Wax Ester Derivative (+)-CapensifuranoneCytotoxic against HeLa and U-937 lymphoma cells[15][16]
L-Alanine Alanine-Furanone ConjugatePotential linker for drug moieties[14]

Conclusion

The use of chiral pool starting materials represents a robust and elegant strategy for the stereocontrolled synthesis of complex furofuranone structures. Carbohydrates, hydroxy acids, and amino acids provide a rich source of predefined stereochemistry that can be efficiently translated into valuable pharmaceutical scaffolds. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage nature's chirality to accelerate drug discovery and natural product synthesis. By understanding the causality behind experimental choices—from the selection of the starting material to the design of the cyclization strategy—scientists can rationally design and execute efficient syntheses of enantiopure furofuranones with high potential for biological application.

References

  • Synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones and their preliminary bioactivity investigation as linkers.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of anti-proliferative [3.3.0]furofuranone derivatives by lactonization and functionalization of C-glycosyl compounds.PubMed.
  • Synthesis of 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol) from (2R,3R)-tartaric acid.Source not specified.
  • Synthesis of Furan Derivatives Condensed with Carbohydrates.PMC - NIH.
  • Ex Chiral Pool Synthesis from a Highly Methyl-branched Wax Ester and Biological Properties of (+)-Capensifuranone.Zeitschrift für Naturforschung.
  • Chiral Pool Synthesis and Biological Evaluation of C-furanosidic and Acyclic LpxC Inhibitors.Source not specified.
  • Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity.PubMed.
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.Organic Letters.
  • dl-TARTARIC ACID.Organic Syntheses Procedure.
  • Synthesis of Select Amino Furanones with Potential Antihypoxic Activity.Sacred Heart University.
  • Ex Chiral Pool Synthesis from a Highly Methyl-branched Wax Ester and Biological Properties of (+)-Capensifuranone.ResearchGate.
  • Chiral pool.Wikipedia.
  • Pyruvic acid.Organic Syntheses Procedure.
  • Advances in the Synthesis of Lignan Natural Products.MDPI.
  • Design for Carbohydrate Syntesis: Transformation, Cyclization and Separation of β-D- Glucofuranose and β-D-Glucopyranose by In -.Natural Sciences Publishing.
  • Catalytic oxidation of carbohydrates into organic acids and furan chemicals.Source not specified.
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes.PMC - PubMed Central.
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.PMC - PubMed Central.
  • 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates.Keio University.
  • A Formal Synthesis of (+)-Muricatacin from L-Tartaric Acid.ResearchGate.
  • Emerging Applications of Chiral Switching in Drug Discovery and Development.JOCPR.
  • Stereoselective synthesis of α-d-fructofuranosides using a 4,6-O-siloxane-protected donor.Source not specified.
  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules.PMC - NIH.
  • Synthesis of amino acid derivatives of benzofuroxan.ResearchGate.
  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.Source not specified.
  • Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination.Source not specified.
  • An overview on the synthesis of carbohydrate-based molecules with biological activity related to neurodegenerative diseases.PMC - NIH.
  • UC Berkeley - eScholarship.org.Source not specified.
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes.Preprints.org.
  • A Programmable Synthesis of Diverse Terpene Architectures from Phenols.ChemRxiv.
  • Method to synthetically produce terpenes developed by researchers.Drug Target Review.
  • The synthesis of amino acids from 2,3-dihydrofuran DL-ornithine, DL-proline, and DL-alpha-amino-delta-hydroxyvaleric acid.PubMed.
  • Total Synthesis of Terpenes and Their Biological Significance: A Critical Review.PMC.
  • The significance of chirality in contemporary drug discovery-a mini review.PubMed Central.
  • Synthesis of isosorbide: an overview of challenging reactions.Green Chemistry (RSC Publishing).
  • Synthesis of isosorbide: an overview of challenging reactions.New Drug Approvals.
  • Chirality Perspective in Drug Design and Development.Computational Chemistry | Blog | Life Chemicals.
  • Role of Chirality in Drugs.Juniper Publishers.
  • New isosorbide 5-mononitrate derivative with hypotensive activity.PubMed.
  • A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins.MDPI.
  • Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2.Source not specified.
  • Synthetic protocol for the synthesis of protected amino acids (4 a‐j) using DMB and DETB..Source not specified.
  • Preparation method of 5-isosorbide mononitrate.Google Patents.
  • Amino acid synthesis.Wikipedia.

Sources

Application

Application Notes and Protocols: Enzymatic Resolution of Racemic Tetrahydrofuro[3,4-b]furan-2-ones

Introduction The tetrahydrofuro[3,4-b]furan-2-one core structure is a privileged scaffold found in a multitude of biologically active natural products and pharmaceuticals. The precise stereochemistry of this bicyclic lac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydrofuro[3,4-b]furan-2-one core structure is a privileged scaffold found in a multitude of biologically active natural products and pharmaceuticals. The precise stereochemistry of this bicyclic lactone system is often critical for its therapeutic efficacy and biological function.[1] Consequently, the development of efficient methods for the synthesis of enantiomerically pure tetrahydrofuro[3,4-b]furan-2-ones is of significant interest to the pharmaceutical and drug development industries.

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign strategy for accessing chiral molecules. Lipases, in particular, have demonstrated broad utility due to their commercial availability, operational stability in organic solvents, and high enantioselectivity in the resolution of racemic alcohols and esters.[2] This application note provides a comprehensive guide to the enzymatic resolution of racemic tetrahydrofuro[3,4-b]furan-2-ones, detailing protocols for enzyme screening, preparative-scale resolution, and analytical determination of enantiomeric excess.

The underlying principle of this kinetic resolution is the differential rate of reaction of the two enantiomers of the racemic substrate with a chiral catalyst, in this case, a lipase. One enantiomer is preferentially acylated (or hydrolyzed) by the enzyme, leading to a mixture of the acylated product and the unreacted, enantiomerically enriched starting material.

Theoretical Background: The Power of Biocatalysis

Kinetic resolution relies on the difference in reaction rates between the enantiomers of a racemic mixture with a chiral catalyst. The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is desirable as it allows for the isolation of both the product and the unreacted starting material with high enantiomeric excess (ee) at approximately 50% conversion.

Lipases, such as Candida antarctica Lipase B (CALB), are particularly well-suited for the resolution of lactones and related cyclic esters.[3][4][5] Their catalytic activity is often enhanced through immobilization on solid supports, which improves their stability, reusability, and ease of separation from the reaction mixture.[6][7][8][9][10] The choice of solvent, acyl donor, and temperature are critical parameters that can significantly influence the enantioselectivity and reaction rate.

Experimental Workflow Overview

The overall workflow for the enzymatic resolution of racemic tetrahydrofuro[3,4-b]furan-2-ones can be visualized as a multi-step process, from initial screening to the final analysis of enantiopurity.

Enzymatic Resolution Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_resolution Resolution Phase cluster_analysis Analysis Phase racemate Racemic Tetrahydrofuro[3,4-b]furan-2-one screening Enzyme & Condition Screening racemate->screening Substrate preparative Preparative Scale Kinetic Resolution screening->preparative Optimized Conditions workup Reaction Work-up & Separation preparative->workup hplc Chiral HPLC Analysis (ee & Conversion) workup->hplc enantiomers Enantiomerically Enriched Products hplc->enantiomers

Caption: Workflow for the enzymatic resolution of racemic tetrahydrofuro[3,4-b]furan-2-ones.

Materials and Reagents

Enzymes
  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Lipase from Pseudomonas cepacia (Amano Lipase PS)

  • Other commercially available lipases for screening

Substrates and Reagents
  • Racemic tetrahydrofuro[3,4-b]furan-2-one

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride)

  • Organic solvents (e.g., toluene, methyl tert-butyl ether (MTBE), hexane)

  • Phosphate buffer (for hydrolysis reactions)

  • Standards for chiral HPLC analysis (if available)

Equipment
  • Orbital shaker incubator

  • Reaction vials

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral stationary phase (CSP)[11][12][13][14]

  • UV detector

Detailed Protocols

PART 1: Enzyme Screening Protocol

Objective: To identify the most effective lipase and reaction conditions for the kinetic resolution.

Rationale: The performance of a lipase is highly dependent on the substrate and reaction environment. A preliminary screening of different enzymes and key parameters is crucial for optimizing the resolution.

Procedure:

  • Preparation of Reaction Vials: In a series of 2 mL vials, add 10 mg of racemic tetrahydrofuro[3,4-b]furan-2-one.

  • Enzyme Addition: To each vial, add 10 mg of a different immobilized lipase. Include a control vial with no enzyme.

  • Solvent and Acyl Donor Addition: Add 1 mL of the chosen organic solvent (e.g., MTBE) and 2 equivalents of the acyl donor (e.g., vinyl acetate) to each vial.

  • Incubation: Seal the vials and place them in an orbital shaker at a controlled temperature (e.g., 30-50 °C) and agitation (e.g., 200 rpm).

  • Monitoring the Reaction: Withdraw small aliquots (e.g., 10 µL) from each vial at regular time intervals (e.g., 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Dilute the aliquots with the mobile phase used for HPLC analysis and filter through a 0.45 µm syringe filter.

  • Chiral HPLC Analysis: Analyze the samples by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.

  • Selection of Optimal Conditions: Based on the results, select the enzyme and conditions that provide the best combination of conversion and enantioselectivity (E-value).

PART 2: Preparative Scale Enzymatic Resolution

Objective: To perform the kinetic resolution on a larger scale to isolate the enantiomerically enriched products.

Rationale: Scaling up the reaction allows for the production of sufficient quantities of the chiral products for further research and development.

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 1 g of racemic tetrahydrofuro[3,4-b]furan-2-one in the optimized organic solvent (e.g., 100 mL of MTBE).

  • Addition of Reagents: Add the optimized amount of the selected immobilized lipase (e.g., 100 mg of Novozym® 435) and the acyl donor (e.g., 2 equivalents of vinyl acetate).

  • Reaction Conditions: Stir the mixture at the optimized temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.

  • Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Separate the unreacted enantiomer from the acylated product by column chromatography on silica gel.

PART 3: Analytical Method for Enantiomeric Excess (ee) Determination

Objective: To accurately quantify the enantiomeric composition of the substrate and product.

Rationale: Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds due to its high resolution and accuracy.[12][15]

Procedure:

  • HPLC System: Utilize an HPLC system equipped with a chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralpak® IA or AD).[11]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).[11] The optimal ratio should be determined experimentally to achieve baseline separation of the enantiomers.

  • Method Development:

    • Inject a solution of the racemic starting material to determine the retention times of the two enantiomers.

    • Optimize the mobile phase composition and flow rate to achieve a resolution factor (Rs) of >1.5.

  • Quantification:

    • Inject the samples from the enzymatic resolution.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

  • Conversion Calculation:

    • The conversion (c) can be calculated based on the initial and final amounts of the starting material.

Data Presentation and Interpretation

The results of the enzyme screening and preparative scale resolution should be summarized in a clear and concise manner.

Table 1: Enzyme Screening for the Resolution of Racemic Tetrahydrofuro[3,4-b]furan-2-one
EnzymeSolventAcyl DonorTime (h)Conversion (%)ee_substrate (%)ee_product (%)E-value
Candida antarctica Lipase BMTBEVinyl Acetate244892>99>200
Pseudomonas cepacia LipaseTolueneVinyl Acetate2442759835
Candida rugosa LipaseHexaneIsopropenyl Acetate4835589015

Note: The data presented in this table is illustrative and will vary depending on the specific substrate and experimental conditions.

Interpretation of Results
  • Conversion: A conversion close to 50% is ideal for kinetic resolution, as it theoretically allows for the highest possible enantiomeric excess for both the unreacted substrate and the product.

  • Enantiomeric Excess (ee): High ee values for both the remaining substrate and the product indicate a highly selective enzyme.

  • Enantiomeric Ratio (E-value): The E-value is a more robust measure of enantioselectivity than ee alone. An E-value greater than 200 is generally considered excellent for preparative purposes.[16]

Logical Relationships and Causality

The choice of experimental parameters is guided by established principles of biocatalysis.

Experimental Choices cluster_params Reaction Parameters cluster_outcomes Desired Outcomes Enzyme Enzyme Choice (e.g., CALB) Selectivity High Enantioselectivity (E-value) Enzyme->Selectivity Inherent Property Stability Enzyme Stability & Reusability Enzyme->Stability Immobilization Enhances Solvent Solvent (e.g., MTBE) Solvent->Selectivity Influences Enzyme Conformation Rate Optimal Reaction Rate Solvent->Rate Affects Substrate Solubility AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Rate Irreversible Acylation Temperature Temperature (e.g., 40°C) Temperature->Rate Increases Rate (within limits) Temperature->Stability Affects Enzyme Stability

Caption: Factors influencing the outcomes of the enzymatic kinetic resolution.

  • Enzyme Choice: Candida antarctica Lipase B is often the enzyme of choice for lactone resolution due to its well-documented high enantioselectivity and stability.[4][5]

  • Solvent Selection: Non-polar, aprotic solvents like MTBE or toluene are generally preferred as they minimize enzyme denaturation and unwanted side reactions.

  • Acyl Donor: Vinyl acetate is a common and effective acyl donor because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the acylation step essentially irreversible and driving the reaction forward.[16]

  • Temperature: The reaction temperature is a trade-off between reaction rate and enzyme stability. Moderate temperatures (30-50 °C) are typically optimal.

Conclusion

The enzymatic kinetic resolution of racemic tetrahydrofuro[3,4-b]furan-2-ones is a robust and efficient method for the preparation of enantiomerically enriched building blocks. By following the detailed protocols outlined in this application note, researchers can effectively screen for optimal conditions, perform preparative-scale resolutions, and accurately determine the enantiopurity of their products. The use of immobilized lipases, such as Candida antarctica Lipase B, offers a practical and scalable approach for the synthesis of these valuable chiral compounds, contributing to the advancement of pharmaceutical research and development.

References

  • Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2014). Strategies for the immobilization of lipases and their applications. Journal of Molecular Catalysis B: Enzymatic, 101, 14-20. [Link]

  • Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and Microbial Technology, 40(6), 1451-1463. [Link]

  • Rodrigues, R. C., Ortiz, C., Berenguer-Murcia, Á., Torres, R., & Fernández-Lafuente, R. (2013). Modifying enzyme activity and selectivity by immobilization. Chemical Society Reviews, 42(15), 6290-6307. [Link]

  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235. [Link]

  • Zdarta, J., Meyer, A. S., Jesionowski, T., & Pinelo, M. (2018). A general overview of support materials for enzyme immobilization: characteristics, properties, and practical applications. Catalysts, 8(2), 92. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Chiral Synthesis: The Role of Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one. [Link]

  • Kumar, A., & Gross, R. A. (2000). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. Biomacromolecules, 1(1), 139-146. [Link]

  • Gais, H. J., & Eichel, R. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron: Asymmetry, 17(12), 1848-1858. [Link]

  • de Miranda, A. S., de Souza, R. O. M. A., & Leal, I. C. R. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]

  • Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. [Link]

  • Chen, Y., et al. (2022). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications, 13(1), 1-10. [Link]

  • Gładkowski, W., et al. (2018). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 23(10), 2466. [Link]

  • Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 109(1), 13-20. [Link]

  • Gais, H. J., & Eichel, R. (2006). Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. Tetrahedron: Asymmetry, 17(12), 1859-1869. [Link]

  • Becker, J., et al. (2018). Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2. Catalysts, 8(11), 503. [Link]

  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral separation techniques: a practical approach. John Wiley & Sons. [Link]

  • Ryan, D., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(8), 649-657. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Li, Z., & Anslyn, E. V. (2017). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 50(5), 1183-1193. [Link]

  • Carr, S., et al. (2007). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Chirality, 19(6), 459-467. [Link]

  • De Martino, A., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11, 1307615. [Link]

  • de Souza, R. O. M. A., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Current Organic Chemistry, 19(16), 1546-1567. [Link]

  • Busto, E., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1603. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 937-942. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]

  • Niidu, A., et al. (2009). Synthesis of chiral tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]

  • Pharma Growth Hub. (2022, September 8). What are the various ways of Chiral Separation by using HPLC? [Video]. YouTube. [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(3). [Link]

  • Wang, Z., et al. (2024). Enzyme-Catalyzed Dynamic Kinetic Resolution for the Asymmetric Synthesis of 2,3-Dihydrobenzofuran Esters and Evaluation of Their Anti-inflammatory Activity. Organic Letters, 26(50), 11056-11061. [Link]

  • Held, F. E., et al. (2018). Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journal of Organic Chemistry, 14, 2960-2965. [Link]

  • Tago, K., et al. (2003). SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE. Journal of the Graduate School of Engineering, Kyushu University, 63(2), 113-122. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Welcome to the technical support guide for the synthesis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one. This bicyclic lactone is a critical chiral building block in the synthesis of several antiviral comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one. This bicyclic lactone is a critical chiral building block in the synthesis of several antiviral compounds, including its role as an impurity in the production of Darunavir.[1][2][3] Achieving a high yield of this specific diastereomer is paramount for the efficiency of subsequent synthetic steps and overall process economy.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. It is designed to provide not just solutions, but also the underlying chemical principles to empower researchers to diagnose and resolve synthetic challenges effectively.

Part 1: The Synthetic Pathway - An Overview

The synthesis of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is often accomplished from D-ribose derivatives. A common industrial approach involves a three-stage process from a suitable precursor like 2-C-hydroxymethyl-D-ribono-1,4-lactone. This process leverages acid and base-mediated transformations to achieve the desired bicyclic structure with precise stereochemical control.

The general workflow can be visualized as follows:

G cluster_0 Stage 1: Acid-Catalyzed Acetal Formation cluster_1 Stage 2: Base-Mediated Epimerization & Saponification cluster_2 Stage 3: Acid-Catalyzed Lactonization A 2-C-(hydroxymethyl)-D-ribono-1,4-lactone B Intermediate Acetal A->B  HCl, Methanol   C Potassium Salt of Hydroxy Acid B->C  Potassium Bicarbonate, H2O   D (3aS,4S,6aR)-4-Methoxytetrahydrofuro [3,4-b]furan-2(3H)-one C->D  Sulfuric Acid   G start Low Overall Yield Detected q1 Analyze reaction mixture after Stage 1. Is starting material consumed? start->q1 issue1 Problem in Stage 1: - Wet reagents - Incorrect HCl concentration - Insufficient reaction time q1->issue1 No q2 Analyze reaction mixture after Stage 3. Is the product impure (diastereomers)? q1->q2 Yes a1_yes Yes a1_no No issue2 Problem in Stage 2/3: - Incorrect epimerization - Suboptimal cyclization conditions - Inefficient base/acid q2->issue2 Yes issue3 Problem in Purification: - Product loss during workup - Degradation on silica gel - Inefficient extraction q2->issue3 No a2_yes Yes a2_no No

Caption: A decision tree for troubleshooting low yield issues.

FAQ 3: Product is Dark/Contains Tarry Byproducts

Question: My final crude product is a dark oil or contains significant charring. What causes this degradation?

Answer: Degradation is almost always caused by the strong acid used in the final lactonization step, especially in the presence of trace impurities. Carbohydrate-derived molecules are sensitive to strong, hot acid.

  • Causality - Acid-Catalyzed Degradation: Concentrated sulfuric acid is a powerful dehydrating agent. If the temperature is not strictly controlled, or if the acid is added too quickly, it can cause localized heating, leading to the elimination of water and subsequent polymerization/charring of the organic material.

  • Troubleshooting Steps:

    • Strict Temperature Control: The final cyclization step must be performed at low temperature (e.g., 0-5°C) with efficient stirring.

    • Slow Acid Addition: Add the sulfuric acid dropwise to the solution of the potassium salt from Stage 2. This prevents exothermic spikes.

    • Purification of Intermediate: If possible, ensure the intermediate from Stage 2 is clean before proceeding. Residual organic impurities can be more susceptible to charring.

    • Minimize Reaction Time: As soon as the reaction is complete (monitored by TLC or LC-MS), proceed with the workup immediately. Prolonged exposure to strong acid increases the risk of degradation.

Part 3: Experimental Protocol and Data

The following is a representative protocol based on the three-stage synthesis approach. [1]Researchers should adapt and optimize these conditions for their specific setup.

Baseline Synthetic Protocol
  • Stage 1: Acetal Formation

    • Suspend 2-C-(hydroxymethyl)-D-ribono-1,4-lactone (1.0 eq) in anhydrous methanol.

    • Cool the suspension to 0°C.

    • Add a solution of hydrogen chloride in methanol (e.g., 1.25 M) and stir at 0-10°C until the reaction is complete as monitored by TLC.

  • Stage 2: Saponification and Epimerization

    • To the reaction mixture from Stage 1, add a solution of potassium bicarbonate (KHCO₃) (approx. 1.5 eq) in water.

    • Allow the mixture to stir at 20-25°C for several hours to ensure complete saponification and equilibration.

  • Stage 3: Lactonization and Workup

    • Cool the mixture from Stage 2 to 0-5°C.

    • Slowly add concentrated sulfuric acid (H₂SO₄) to adjust the pH to strongly acidic, while maintaining the temperature below 10°C.

    • Stir at low temperature until cyclization is complete.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Table 1: Parameter Optimization Summary
ParameterStandard ConditionOptimized ConditionExpected Outcome
Solvent (Stage 1) Reagent-grade MethanolAnhydrous Methanol (<50 ppm H₂O)Increased conversion to acetal intermediate
Temperature (Stage 3) 20°C0-5°CMinimized charring and byproducts
Acid Addition (Stage 3) Single portionDropwise over 30 minBetter temperature control, higher purity
Purification Silica Gel ChromatographyRecrystallization (e.g., from Isopropanol/Heptane)Higher diastereomeric and chemical purity

References

  • An improved process for the preparation of darunavir.
  • Darunavir-impurities. Pharmaffiliates. [Link]

  • Synthesis of darunavir showing the formation of six process related impurities. ResearchGate. [Link]

  • Process for the preparation of darunavir and darunavir intermediates.
  • (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one CAS 866594-60-7. Home Sunshine Pharma. [Link]

  • Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]

  • Hydrogenative Cyclization of Levulinic Acid to γ-Valerolactone with Methanol and Ni-Fe Bimetallic Catalysts. MDPI. [Link]

  • Intramolecular Cascade Lactone Cyclization of Dicoumarol Derivatives Promoted by Tributyltin Chloride. Bentham Science. [Link]

  • (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one. Changzhou Huaren Chemical Co., Ltd. [Link]

Sources

Optimization

Technical Support Center: Purification of Chiral Bicyclic Lactones

Welcome to the Technical Support Center for the purification of chiral bicyclic lactones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chiral bicyclic lactones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating enantiomerically pure bicyclic lactones. Chiral bicyclic lactones are pivotal structural motifs in numerous biologically active compounds and pharmaceutical agents, where stereochemistry is often the determinant of therapeutic efficacy and toxicological profile.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during their purification.

Our approach is rooted in practical, field-proven insights to not only provide solutions but also to explain the underlying principles, ensuring a robust understanding of the purification process.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions and establishes a foundational understanding of the purification techniques for chiral bicyclic lactones.

Q1: What are the primary methods for purifying chiral bicyclic lactones?

The most effective and widely used methods for the purification of chiral bicyclic lactones are:

  • Chiral High-Performance Liquid Chromatography (HPLC): A cornerstone technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[4][5] It is highly versatile and applicable for both analytical and preparative scales.

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to HPLC, SFC uses supercritical CO2 as the primary mobile phase, which significantly reduces solvent consumption.[4][6][7][8][9] It often provides faster separations and is particularly advantageous for preparative applications.

  • Enzymatic Resolution: This highly selective method employs enzymes to catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[10][11][12][13][14][15]

  • Crystallization: In some cases, diastereomeric salt formation with a chiral resolving agent or direct preferential crystallization can be used to isolate a single enantiomer.

Q2: How do I choose the right purification technique for my specific bicyclic lactone?

The selection of the optimal purification technique depends on several factors:

  • Scale of Purification: For small-scale analytical purposes or milligram-to-gram scale purification, HPLC and SFC are generally preferred. For larger, industrial-scale production, crystallization or enzymatic resolution may be more cost-effective.

  • Physicochemical Properties of the Lactone: The solubility, polarity, and stability of your lactone will influence the choice of chromatographic conditions or enzymatic system.

  • Availability of Equipment: Access to specialized equipment like SFC or preparative HPLC systems is a practical consideration.

  • Desired Purity: The required enantiomeric excess (ee) will guide the choice of method, with chromatographic techniques often providing the highest achievable purity.

Below is a decision-making workflow to guide your selection:

G start Racemic Bicyclic Lactone Mixture scale What is the required scale? start->scale analytical Analytical / mg-scale scale->analytical Small prep Gram to kg-scale scale->prep Large method_analytical Choose Primary Method analytical->method_analytical method_prep Choose Primary Method prep->method_prep hplc_sfc Chiral HPLC or SFC method_analytical->hplc_sfc High resolution needed enzymatic Enzymatic Resolution method_analytical->enzymatic Specific enzyme available method_prep->hplc_sfc High value product method_prep->enzymatic Cost-effective enzyme crystallization Crystallization method_prep->crystallization Suitable crystal form optimize Optimize Conditions & Troubleshoot hplc_sfc->optimize enzymatic->optimize crystallization->optimize pure_enantiomer Pure Enantiomer optimize->pure_enantiomer

Caption: Decision workflow for selecting a purification technique.

Section 2: Chiral Chromatography (HPLC & SFC) - Troubleshooting Guide

Chiral chromatography is a powerful tool, but it can present unique challenges.[16] This section provides solutions to common problems encountered during the purification of bicyclic lactones using HPLC and SFC.

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between my bicyclic lactone enantiomers on a chiral column. What should I do?

A: This is a common issue that can often be resolved through a systematic approach to method development.

  • Underlying Cause: The lack of resolution indicates insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).[17] This can be due to an inappropriate CSP, a suboptimal mobile phase, or incorrect temperature.

  • Troubleshooting Steps:

    • Verify CSP Selection: The choice of CSP is the most critical factor.[18][19] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for lactones.[20][21] If you are using a particular CSP without success, it is advisable to screen a variety of CSPs with different chiral selectors.

    • Optimize the Mobile Phase:

      • Normal Phase (NP) HPLC/SFC: The type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., hexane for HPLC, CO2 for SFC) are crucial.[18] Systematically vary the alcohol modifier and its concentration.

      • Reversed-Phase (RP) HPLC: While less common for preparative chiral separations, if you are using RP-HPLC, adjust the ratio of organic solvent (acetonitrile or methanol) to water. The addition of a small amount of acid (e.g., formic acid, TFA) can sometimes improve peak shape and resolution.[18]

    • Adjust the Temperature: Temperature can significantly impact chiral recognition.[22] Lowering the column temperature often enhances resolution by increasing the strength of the chiral interactions.[18] However, the effect is compound-dependent, so it is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).

    • Decrease the Flow Rate: A lower flow rate increases the residence time of the analytes on the column, allowing for more interactions with the CSP, which can improve resolution.[18]

ParameterInitial ConditionOptimization StrategyRationale
Mobile Phase Modifier (NP) 10% Isopropanol in HexaneScreen 5-20% Isopropanol, Ethanol, and mixturesModulates the interaction strength between the analyte and CSP.
Temperature 25°CScreen from 10°C to 40°C in 5°C incrementsAffects the thermodynamics of chiral recognition.[22]
Flow Rate 1.0 mL/min (analytical)Decrease to 0.5-0.8 mL/minIncreases interaction time with the CSP.[18]

Issue 2: Peak Tailing

Q: My chromatogram shows significant peak tailing for my bicyclic lactone isomers, leading to poor purity of collected fractions. How can I improve the peak shape?

A: Peak tailing is often caused by secondary interactions or column overload.

  • Underlying Cause: Unwanted interactions between the analyte and the stationary phase support (e.g., silanol groups) or injecting too much sample can lead to asymmetric peaks.[18][22]

  • Troubleshooting Steps:

    • Rule out Column Overload: Dilute your sample and inject a smaller volume. If the peak shape improves, you were overloading the column.

    • Add a Mobile Phase Modifier: For basic lactones, adding a small amount of a basic modifier like diethylamine (DEA) can mitigate interactions with acidic silanol groups. For acidic lactones, adding an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[18]

G start Peak Tailing Observed overload Is the column overloaded? start->overload secondary_interactions Are there secondary interactions? overload->secondary_interactions No dilute Dilute sample / Reduce injection volume overload->dilute Yes solvent_mismatch Is the sample solvent appropriate? secondary_interactions->solvent_mismatch No add_modifier Add mobile phase modifier (e.g., TFA, DEA) secondary_interactions->add_modifier Yes change_solvent Dissolve sample in mobile phase solvent_mismatch->change_solvent No good_peak Symmetrical Peak solvent_mismatch->good_peak Yes dilute->good_peak add_modifier->good_peak change_solvent->good_peak

Caption: Troubleshooting workflow for peak tailing in chiral chromatography.

Section 3: Enzymatic Resolution - Troubleshooting Guide

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds, but it requires careful optimization.[10][11][15]

Issue 1: Low Enantioselectivity (Low ee)

Q: The enzymatic resolution of my bicyclic lactone is resulting in a low enantiomeric excess (ee) for both the unreacted substrate and the product. How can I improve this?

A: Low enantioselectivity indicates that the enzyme is not effectively discriminating between the two enantiomers.

  • Underlying Cause: The active site of the enzyme may not be a perfect fit for the substrate, or the reaction conditions may not be optimal for stereochemical recognition.

  • Troubleshooting Steps:

    • Screen Different Enzymes: The choice of enzyme is critical. Lipases and esterases are commonly used for lactone resolution.[10][11] Screen a panel of different enzymes to find one with higher selectivity for your substrate.

    • Optimize the Solvent: The nature of the solvent can significantly impact enzyme activity and selectivity. Screen a range of organic solvents with varying polarities.

    • Control the Temperature: Enzyme activity is highly temperature-dependent. Perform the reaction at different temperatures to find the optimum for both activity and enantioselectivity.

    • pH Optimization: If the reaction is performed in an aqueous medium or a biphasic system, the pH of the aqueous phase should be optimized, as it can affect the ionization state of the enzyme and the substrate.

ParameterTypical RangeRationale
Enzyme Lipase A, Lipase B, Esterase, etc.The enzyme's active site dictates selectivity.
Solvent Hexane, Toluene, MTBE, THFSolvent can alter enzyme conformation and substrate solubility.
Temperature 20-50°CAffects reaction rate and enzyme stability/selectivity.
pH (aqueous) 6.0-8.0Influences the ionization state of enzyme and substrate.

Issue 2: Slow or No Reaction

Q: My enzymatic resolution is proceeding very slowly or not at all. What could be the problem?

A: A lack of reactivity can be due to enzyme inhibition, poor substrate solubility, or suboptimal reaction conditions.

  • Underlying Cause: The enzyme may be inactive under the chosen conditions, or the substrate may not be accessible to the enzyme's active site.

  • Troubleshooting Steps:

    • Check Enzyme Activity: Ensure the enzyme is active using a standard substrate to rule out a problem with the enzyme itself.

    • Improve Substrate Solubility: If your bicyclic lactone has poor solubility in the reaction medium, try a different solvent or a co-solvent system to increase its concentration.

    • Remove Potential Inhibitors: Impurities in the substrate or solvent can inhibit the enzyme. Ensure you are using pure starting materials and high-grade solvents.

    • Water Content (in organic media): For enzymes like lipases, a certain amount of water is essential for activity. The water content of the organic solvent may need to be optimized.

Section 4: Crystallization - Troubleshooting Guide

Issue 1: Difficulty in Forming Diastereomeric Salts

Q: I am trying to resolve my acidic/basic bicyclic lactone via diastereomeric salt crystallization, but I am struggling to obtain a crystalline salt.

A: The formation of a stable, crystalline salt depends on the right combination of resolving agent and solvent.

  • Underlying Cause: The interaction between the lactone and the chiral resolving agent may not be strong enough to form a stable crystal lattice, or the chosen solvent may be inhibiting crystallization.

  • Troubleshooting Steps:

    • Screen Chiral Resolving Agents: Use a variety of commercially available chiral resolving agents with different structural features.

    • Screen Solvents: The choice of solvent is critical. Screen a wide range of solvents with varying polarities and protic/aprotic properties. A mixture of solvents can sometimes be effective.

    • Control the Stoichiometry: Carefully control the stoichiometry of the resolving agent. Using a slight excess or a sub-stoichiometric amount can sometimes promote crystallization.

    • Vary the Temperature: Experiment with different crystallization temperatures. Slow cooling often yields better quality crystals.

References

  • Enzymatic resolution of racemic bicyclic lactones by horse liver esterase. (n.d.). Sci-Hub.
  • The separations of Corey lactone diol (CLD) on the chiral stationary phases (CSPs). (n.d.). ResearchGate.
  • Enzymatic resolution of racemic lactones. (n.d.). Sci-Hub.
  • Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology.
  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. (n.d.). MDPI.
  • Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). Benchchem.
  • CHIRAL STATIONARY PHASES. (n.d.). HPLC.
  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. (n.d.). ACS Publications.
  • A concise access to bridged[10][20][20] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. (n.d.). NIH. Retrieved January 10, 2026, from

  • Methods for synthesis of chiral bridged[10][20][20] bicyclic lactones a... (n.d.). ResearchGate. Retrieved January 10, 2026, from

  • Application Note & Protocol: Chiral HPLC Purification of (+)-cis-Khellactone. (n.d.). Benchchem.
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (n.d.). ResearchGate.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita.
  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025, January 31). Unknown Source.
  • Scheme 5. Synthesis and X-ray crystal structure of bicyclic lactone 12:... (n.d.). ResearchGate.
  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies.
  • Applications of Chiral Supercritical Fluid Chromatography. (2019). PubMed.
  • Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. (n.d.). NIH.
  • Lactones 291. Enzymatic resolution of racemic γ-lactones. (2025, August 10). Request PDF.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Chiral Drug Separation. (n.d.). Unknown Source.
  • Trouble with chiral separations. (2020, May 20). Chromatography Today.
  • Enantioselective Synthesis of Bicyclic δ-Lactones via N-Heterocyclic Carbene-Catalyzed Cascade Reaction. (2015). PubMed.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research.
  • "Addressing challenges in the purification of flavanone isomers". (n.d.). Benchchem.
  • Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. (n.d.). Unknown Source.
  • Enantioselective Synthesis of Bicyclic δ-Lactones via N-Heterocyclic Carbene-Catalyzed Cascade Reaction. (n.d.). Sci-Hub.
  • Stereoselective synthesis of bicyclic lactones by annelation with functionalized orthoesters. (n.d.). Unknown Source.
  • Methods for synthesis of chiral bridged[10][20][20] bicyclic lactones. (n.d.). ResearchGate. Retrieved January 10, 2026, from

  • 26 questions with answers in CHIRAL HPLC. (n.d.). Science topic.
  • Ghardaqenoids A–F: Six New Diterpenoids from the South China Sea Soft Coral Heteroxenia ghardaqensis with Lipid-Lowering Activity via the Activation of the AMPK Signaling Pathway. (n.d.). MDPI.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth.
  • CHIRAL - HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. (n.d.). [HPLC TRAINING ARTICLES].
  • A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Bicyclic Lactones. (n.d.). Benchchem.
  • Chiral Separation. (n.d.). Creative BioMart.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. (n.d.). PMC - NIH.
  • The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024, January 16). SCIREA.

Sources

Troubleshooting

common side reactions in butenolide synthesis and their prevention

Technical Support Center: Troubleshooting Butenolide Synthesis From the desk of the Senior Application Scientist Welcome to the technical support center for butenolide synthesis. Butenolides are privileged scaffolds foun...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Butenolide Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for butenolide synthesis. Butenolides are privileged scaffolds found in countless natural products and pharmaceuticals, yet their synthesis can be fraught with challenges.[1] This guide is designed to address the most common side reactions and experimental pitfalls encountered in the lab. We will move beyond simple protocols to explore the underlying mechanisms of these issues and provide field-proven, evidence-based solutions to help you optimize your reactions, improve yields, and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My butenolide's double bond is isomerizing to the wrong position! How do I stop it?

Question: "I'm trying to synthesize a γ-substituted-α,β-unsaturated butenolide, but I keep getting the thermodynamically disfavored β,γ-unsaturated isomer, or a mixture of both. What causes this and how can I control the regioselectivity of the double bond?"

Root Cause Analysis:

The α,β-unsaturated butenolide is typically the more thermodynamically stable isomer due to conjugation between the double bond and the carbonyl. However, its formation often requires the isomerization of a β,γ-unsaturated intermediate. This isomerization is a common challenge, particularly in syntheses that proceed via β,γ-unsaturated precursors.[2][3] The reaction can stall at the kinetic β,γ-product or, conversely, harsh conditions (acidic or basic) used for cyclization or workup can equilibrate the desired α,β-product back to a mixture.

The mechanism involves the deprotonation at the α-position to form an enolate, followed by protonation at the γ-position. A carefully chosen catalyst can control this process, acting as a chiral proton shuttle to ensure selective protonation that leads to the desired isomer with high enantioselectivity.[3]

Solution: Catalyst-Controlled Isomerization

Instead of preventing isomerization, the most elegant solution is to control it using a catalyst that selectively produces the desired α,β-unsaturated isomer. Chiral organic catalysts, such as modified cinchona alkaloids, have proven highly effective for this transformation.[3] These catalysts function as bifunctional acid-base systems, facilitating a proton transfer that isomerizes the kinetic β,γ-butenolide to the desired α,β-product.

Experimental Protocol: Asymmetric Isomerization of a β,γ-Unsaturated Butenolide

This protocol is adapted from the work of Deng and coworkers for the asymmetric isomerization of β,γ-unsaturated butenolides.[3]

  • Preparation: In a nitrogen-flushed vial, add the β,γ-unsaturated butenolide (1.0 equiv., e.g., 0.1 mmol).

  • Catalyst Addition: Add the chiral organic catalyst (e.g., a modified quinidine catalyst, 5-10 mol%).

  • Solvent: Dissolve the solids in a nonpolar solvent such as toluene or carbon tetrachloride (0.1 M concentration).

  • Reaction: Stir the reaction at the specified temperature (e.g., -20 °C to room temperature) and monitor by thin-layer chromatography (TLC) or ¹H NMR for the disappearance of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure α,β-unsaturated butenolide.

Troubleshooting Data:

The choice of catalyst and solvent is critical for both efficiency and stereoselectivity.

Catalyst TypeSolventTypical Enantiomeric Excess (ee)Key Insight
Chiral Betaine CatalystToluene>95%Highly effective for creating γ-tertiary stereocenters.[2]
Modified Cinchona AlkaloidCCl₄90-98%Functions as a biomimetic proton transfer catalyst.[3]
Cu(I)-Biphenyl ComplexTHF>96%Utilizes a cooperative ligand effect for isomerization.[2]
FAQ 2: My Ring-Closing Metathesis (RCM) reaction is sluggish and forms oligomers. What's going wrong?

Question: "I'm attempting to form a butenolide using RCM from a diene precursor. The reaction is slow, requires high catalyst loading, and I'm seeing significant amounts of dimers and other oligomers. How can I improve the efficiency of the ring closure?"

Root Cause Analysis:

Ring-closing metathesis is a powerful tool for forming cyclic structures, including butenolides.[4][5] However, it is an equilibrium-driven process. The desired intramolecular RCM competes directly with intermolecular oligomerization or polymerization.[5] If the concentration of the diene substrate is too high, the probability of two molecules reacting with each other increases, leading to unwanted side products.

Furthermore, Grubbs-type ruthenium catalysts can be inhibited or deactivated by impurities in the solvent or reagents.[6] For example, traces of amines (like morpholine from stabilized toluene) can coordinate to the ruthenium center and halt catalysis.[6] Finally, certain substrate features, like secondary allylic alcohols, can lead to catalyst-mediated side reactions such as fragmentation.[6]

Solution: High-Dilution Conditions and Rigorous Purification

To favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions. This is achieved by adding the substrate slowly to a large volume of solvent containing the catalyst, ensuring the instantaneous concentration of the diene remains extremely low. This principle, known as the "high-dilution principle," is fundamental for macrocyclization and is equally effective for preventing oligomerization in smaller ring formation.

Workflow Diagram: Intramolecular vs. Intermolecular Metathesis

G High_Dilution High Dilution (Slow Addition) Butenolide Desired Butenolide (Intramolecular RCM) High_Dilution->Butenolide Favors High_Concentration High Concentration (All at Once) Oligomer Undesired Oligomer (Intermolecular Reaction) High_Concentration->Oligomer Favors Diene Diene Substrate Catalyst Ru Catalyst Diene->Catalyst Reacts with Catalyst->High_Dilution Under Catalyst->High_Concentration Under

Caption: High dilution favors intramolecular RCM, while high concentration leads to intermolecular oligomerization.

Experimental Protocol: RCM under High-Dilution

  • Solvent Purification: Use freshly distilled, degassed solvent (e.g., toluene or dichloromethane). Acid-washing the solvent can remove inhibitory impurities like amines.[6]

  • Catalyst Setup: In the main reaction flask, dissolve the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) in a large volume of the purified solvent (to achieve a final substrate concentration of 0.001-0.01 M).

  • Substrate Setup: In a separate flask, dissolve the diene precursor (1.0 equiv.) in a smaller portion of the purified solvent.

  • Slow Addition: Using a syringe pump, add the diene solution to the refluxing catalyst solution over a prolonged period (e.g., 4-12 hours).

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure full conversion.

  • Quenching and Purification: Cool the reaction, quench with an agent like ethyl vinyl ether to deactivate the catalyst, concentrate, and purify by flash chromatography.

FAQ 3: My reaction gives a mixture of products. How do I control regioselectivity and suppress competing pathways?

Question: "I'm performing a Meyer-Schuster rearrangement on a tertiary propargyl alcohol to get an α,β-unsaturated ketone, but I'm also getting a significant amount of an enyne byproduct from the competing Rupe rearrangement. How can I favor my desired product?"

Root Cause Analysis:

The Meyer-Schuster rearrangement is a classic acid-catalyzed transformation of propargyl alcohols into α,β-unsaturated carbonyl compounds.[7][8] However, for tertiary alcohols, it faces direct competition from the Rupe rearrangement, which proceeds via dehydration to form an enyne intermediate that then rearranges to an α,β-unsaturated methyl ketone.[7] Traditional strong acid catalysis often promotes the Rupe pathway, which is initiated by elimination.

Solution: Use of Milder, Lewis Acidic, or Transition-Metal Catalysts

The key to suppressing the Rupe rearrangement is to avoid the harsh, dehydrating conditions of strong Brønsted acids. Milder catalysts, such as transition-metal or Lewis acid catalysts, can promote the desired 1,3-hydroxyl shift of the Meyer-Schuster pathway without causing elimination.[7][9] These catalysts activate the alkyne or the alcohol under conditions that are not strongly acidic, thereby favoring rearrangement over elimination.

Diagram: Competing Meyer-Schuster vs. Rupe Pathways

G cluster_conditions Start Tertiary Propargyl Alcohol Strong_Acid Strong Acid (H₂SO₄) Mild_Catalyst Mild Catalyst (e.g., Ru, Ag, InCl₃) Enyne Enyne Intermediate (via Elimination) Start->Enyne Allenol Allenol Intermediate (via 1,3-Shift) Start->Allenol Strong_Acid->Enyne Favors Mild_Catalyst->Allenol Favors Rupe Rupe Product (α,β-Unsaturated Methyl Ketone) MS Meyer-Schuster Product (α,β-Unsaturated Ketone) Enyne->Rupe Rearranges to Allenol->MS Tautomerizes to

Caption: Strong acids favor the Rupe pathway via elimination, while milder catalysts favor the desired Meyer-Schuster rearrangement.

Comparative Table of Catalysts for Meyer-Schuster Rearrangement

CatalystConditionsAdvantageDisadvantage
Strong Acid (e.g., H₂SO₄)Harsh, high temp.InexpensivePromotes Rupe rearrangement for tertiary alcohols.[7]
Ru- or Ag-based complexesMild, neutralHigh selectivity for Meyer-SchusterHigher cost of catalyst
InCl₃ (Microwave)Microwave, short timeExcellent yields, high speed, good stereoselectivityRequires specialized equipment

References

  • He, J., et al. (2022). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society. [Link]

  • Bakulina, O., et al. (2020). Regiodivergent Synthesis of Butenolide-Based α- and β-Amino Acid Derivatives via Base-Controlled Azirine Ring Expansion. Organic Letters, 22(8), 3023–3027. [Link]

  • Wang, B., et al. (2024). Concise synthesis of chiral γ-butenolides via an allylation/lactonization cascade reaction. Chemical Communications. [Link]

  • Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673–8678. [Link]

  • Lathouwers, E., et al. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Butenolide Synthesis. [Link]

  • Minnaard, A. J., & Feringa, B. L. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(17), 10502–10566. [Link]

  • Nguyen, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. PMC. [Link]

  • Lathouwers, E., et al. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Journal of the American Chemical Society, 145(31), 17311–17319. [Link]

  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. [Link]

  • Harmsen, B., et al. (2011). Catalytic Enantioselective Synthesis of Naturally Occurring Butenolides via Hetero-Allylic Alkylation and Ring Closing Metathesis. Organic Letters, 13(5), 948–951. [Link]

  • SynArchive. (n.d.). Meyer-Schuster Rearrangement. [Link]

  • Wu, Y., Singh, R. P., & Deng, L. (2011). Asymmetric olefin isomerization of butenolides via proton transfer catalysis by an organic molecule. Journal of the American Chemical Society. [Link]

  • Viterbo, A., et al. (2023). The Meyer–Schuster Rearrangement. Organic Reactions. [Link]

  • Swaminathan, S., & Narayanan, K. V. (1971). The Meyer-Schuster Rearrangement. Chemical Reviews. [Link]

  • Majumder, S. (2020). MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. YouTube. [Link]

  • Fernand, R. (n.d.). A relay ring-opening/double ring-closing metathesis strategy for the bicyclic macrolide-butenolide core structures. RSC Publishing. [Link]

  • Nguyen, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. eScholarship. [Link]

  • Request PDF. (n.d.). Novel Strategy for the Bis-Butenolide Synthesis via Ring-Closing Metathesis. [Link]

  • Request PDF. (n.d.). Concise synthesis of chiral γ-butenolides via an allylation/lactonization cascade. [Link]

  • ResearchGate. (n.d.). Overview of butenolides, bond-fragmentation strategies, and transformations of furans. [Link]

  • Gui, J., et al. (2020). Modular Synthesis of Functionalized Butenolides by Oxidative Furan Fragmentation. Angewandte Chemie International Edition. [Link]

  • University of Groningen research portal. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. [Link]

  • ResearchGate. (n.d.). (PDF) Butenolide Synthesis from Functionalized Cyclopropenones. [Link]

  • Fogg, D. E., & dos Santos, E. N. (2004). Equilibrium Ring-Closing Metathesis. Chemical Reviews. [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. [Link]

  • Liu, Z., et al. (2022). DFT Study on Double-bond Isomerization of trans-2-butene Catalyzed by Zeolites. Acta Physico-Chimica Sinica. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Stereoselective Lactonization

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Stereoselective Lactonization. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Stereoselective Lactonization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing chiral lactones. Lactonization, particularly for medium to large rings and on stereochemically complex substrates, is a critical yet often challenging transformation. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation, ensuring you can optimize your reaction conditions for maximal yield and stereochemical fidelity.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during stereoselective lactonization reactions. Each issue is broken down into potential causes and actionable solutions, grounded in mechanistic principles.

Problem 1: Low or No Product Yield

Low conversion of the starting hydroxy acid is a frequent obstacle. Before investigating complex stereochemical issues, ensuring the cyclization proceeds efficiently is paramount.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
1. Ineffective Activation of the Carboxylic Acid The initial and most critical step in many lactonization protocols (e.g., Yamaguchi, Shiina) is the activation of the carboxylic acid. If this step is inefficient, the entire reaction will fail. Action:Verify Reagent Quality: Activating agents like 2,4,6-trichlorobenzoyl chloride (TCBC) for Yamaguchi esterification or 2-methyl-6-nitrobenzoic anhydride (MNBA) for Shiina esterification are moisture-sensitive.[1][2] Use freshly opened bottles or purify reagents before use. • Optimize Stoichiometry: Ensure at least a stoichiometric amount of the activating agent and base (e.g., Et₃N, DIPEA) is used to drive the formation of the mixed anhydride intermediate.[3] • Consider an Alternative Method: If one activation method fails, others may be more suitable for your specific substrate. For example, the Corey-Nicolaou macrolactonization proceeds via a thioester intermediate, which can have different reactivity profiles.[4][5]
2. Steric Hindrance Severe steric congestion around the reacting alcohol or carboxylic acid can significantly slow down or prevent the intramolecular cyclization.[6] Action:Increase Reaction Temperature: For methods like the Yamaguchi lactonization, refluxing temperatures are often required to overcome the activation barrier for sterically hindered substrates.[7] • Choose a Less Bulky Activating Agent: While the steric bulk of the Yamaguchi reagent (TCBC) is key to its regioselectivity, it can be detrimental in highly congested systems.[7] The Shiina method, using MNBA, is often effective at room temperature and may be a milder alternative.[8]
3. Ring Strain The formation of medium-sized rings (8-11 membered) is enthalpically and entropically disfavored due to transannular strain and unfavorable gauche interactions.[8] Action:Employ Conformationally Rigid Substrates: Introducing elements like double bonds or aromatic rings can pre-organize the linear precursor into a conformation more amenable to cyclization. • Screen Alternative Catalysts: For challenging medium-ring syntheses, Lewis acid catalysis, such as using Sc(OTf)₃ with p-nitrobenzoic anhydride, has been shown to be particularly effective.[8]
4. Catalyst Deactivation In catalytic processes, impurities in the substrate, reagents, or solvent can poison the catalyst.[9] Action:Purify Starting Materials: Ensure the precursor hydroxy acid is free of contaminants (e.g., trace metals, excess base/acid from previous steps). • Use High-Purity Solvents: Use anhydrous, degassed solvents, as water and oxygen can deactivate many catalysts.
Problem 2: Poor Stereoselectivity (Low Diastereomeric Ratio or Enantiomeric Excess)

Achieving high stereocontrol is the primary goal. Low selectivity indicates that the energy difference between the transition states leading to the desired and undesired stereoisomers is minimal.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
1. Epimerization of Existing Stereocenters Stereocenters alpha to the carbonyl group are susceptible to epimerization under harsh basic or acidic conditions, or at elevated temperatures. Action:Use Milder Conditions: Opt for methods that proceed at or below room temperature, such as the Shiina[8] or Corey-Nicolaou lactonizations.[4] If using the Yamaguchi method, minimize reaction time at reflux. • Choose a Non-Nucleophilic Base: Employ a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (Et₃N) to minimize deprotonation at sensitive positions.
2. Incorrect Transition State Geometry The stereochemical outcome is dictated by the transition state conformation. Solvent, temperature, and reagents all influence this geometry.[6] Action:Systematic Solvent Screening: The polarity and coordinating ability of the solvent can dramatically alter stereoselectivity.[6] Screen a range of solvents from nonpolar (e.g., toluene, benzene) to polar aprotic (e.g., THF, CH₂Cl₂). • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase selectivity by better differentiating the small energy gap between diastereomeric transition states.[9] • Utilize Substrate Control: The inherent stereochemistry of your starting material can be used to direct the formation of new stereocenters. This is a foundational principle in many total syntheses.[6]
3. Isomerization of Double Bonds For substrates containing conjugated double bonds, isomerization (e.g., Z to E) can occur during lactonization, leading to a mixture of products. This has been reported as a challenge during macrolactonization steps in natural product synthesis.[8] Action:Screen Different Methods: The choice of activating agent and conditions can influence the propensity for isomerization. Comparing methods like Yamaguchi, Shiina, and others is a rational approach. • Post-Lactonization Isomerization: If the issue persists, consider if a post-cyclization isomerization protocol could converge the mixture to the desired isomer.
Problem 3: Competing Intermolecular Polymerization/Dimerization

A common side reaction, especially in macrolactonization, is the intermolecular reaction of two or more hydroxy acid molecules, leading to linear or cyclic dimers and higher-order oligomers.[6]

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
1. High Effective Molarity At high concentrations, the probability of two different molecules reacting (intermolecular) is greater than the two ends of the same molecule reacting (intramolecular). Action:Apply High Dilution Conditions: This is the most critical factor for favoring intramolecular cyclization. The reaction should be run at very low concentrations, typically 0.01 M to 0.001 M.[6] • Use a Syringe Pump: The slow addition of the substrate to the reaction vessel via a syringe pump over several hours ensures that the instantaneous concentration of the hydroxy acid remains extremely low, thus suppressing intermolecular reactions.[10] This is a standard and highly effective technique.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right lactonization method for my substrate?

A: The choice is substrate-dependent. A good starting point is to compare the most common methods:

  • Yamaguchi Lactonization: A robust and widely used method, especially for macrolides. It often requires heat, which can be a drawback for sensitive substrates. It is known for high yields.[1][11]

  • Shiina Macrolactonization: A very mild and powerful method that often proceeds at room temperature, making it ideal for thermally sensitive or epimerization-prone substrates. It is highly effective for a wide range of ring sizes, including challenging medium rings.[8][10]

  • Corey-Nicolaou Macrolactonization: Proceeds via a "double activation" mechanism involving a thioester. The use of silver salts (Gerlach's modification) can accelerate the reaction, sometimes allowing for room temperature cyclization.[12][13]

  • Catalytic C-H Lactonization: Modern methods using catalysts, for instance those based on Manganese, can achieve site- and stereoselective lactonization of unactivated C-H bonds.[14][15] This represents a fundamentally different and powerful retrosynthetic disconnection.

Q2: What is the principle of "high dilution," and when is it necessary?

A: The principle of high dilution is a kinetic strategy used to favor intramolecular reactions over intermolecular ones. By maintaining a very low substrate concentration (typically <0.005 M), the probability of the reactive ends of a single molecule finding each other is higher than the probability of two separate molecules colliding. It is essential for the synthesis of medium (8-11 membered) and large (>12 membered) rings, where intermolecular polymerization is a major competing pathway.[6][13]

Q3: Can protecting groups interfere with the reaction?

A: Yes, absolutely. An incompatible protecting group can lead to low yields or complete reaction failure.[6] For example, a base-labile protecting group might be cleaved by the amine base used in the reaction. A sterically demanding protecting group near the reaction site can impede cyclization. It is crucial to plan a protecting group strategy that is orthogonal to the lactonization conditions.

Q4: How does solvent choice impact stereoselectivity and yield?

A: The solvent plays a critical role by solvating the substrate, reagents, and, most importantly, the transition state. A change in solvent can alter the conformational preferences of the linear hydroxy acid and the geometry of the cyclization transition state, thereby influencing stereoselectivity.[6] For example, non-polar solvents like toluene or benzene are often used in macrolactonizations as they can help pre-organize the substrate through intramolecular hydrogen bonding, facilitating cyclization. Always perform a solvent screen as part of your optimization.

Section 3: Visualizations & Key Protocols

Diagrams

G

G

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Macrolactonization [1][7]

  • Preparation: Dry all glassware thoroughly in an oven. Under an inert atmosphere (Argon or Nitrogen), dissolve the hydroxy acid (1.0 equiv) in anhydrous, non-polar solvent (e.g., Toluene or THF). The final concentration for the cyclization step should be low, so use a large volume of solvent relative to the substrate.

  • Activation: To the stirred solution, add triethylamine (Et₃N, ~2.0-3.0 equiv). Cool the solution to room temperature or 0 °C. Add 2,4,6-trichlorobenzoyl chloride (TCBC, ~1.2-1.5 equiv) dropwise. Stir the mixture for 1-4 hours to form the mixed anhydride.

  • Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP, ~4.0-6.0 equiv) in a large volume of the same anhydrous solvent (to achieve high dilution, typically aiming for a final substrate concentration of ~0.005 M).

  • Slow Addition: Heat the DMAP solution to reflux. Using a syringe pump, add the mixed anhydride solution to the refluxing DMAP solution over a period of 4-12 hours.

  • Completion & Workup: After the addition is complete, continue to stir at reflux for an additional 1-2 hours. Cool the reaction to room temperature, filter off any salts, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Shiina Macrolactonization [8][10]

  • Preparation: Under an inert atmosphere, prepare a solution of the catalyst, such as DMAP (e.g., 0.1 equiv, for basic conditions) or a Lewis acid (for acidic conditions), in an anhydrous solvent like CH₂Cl₂ or Toluene.

  • Reagent Addition: Add the aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), to the catalyst solution.

  • Slow Addition: Dissolve the hydroxy acid (1.0 equiv) in the same solvent. Using a syringe pump, add the hydroxy acid solution to the reaction mixture over 4-12 hours at room temperature.

  • Completion & Workup: Stir the reaction for an additional 1-6 hours after the addition is complete. Monitor by TLC. Quench the reaction (e.g., with saturated aq. NaHCO₃), extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: References

  • 6

  • 16

  • [A concise access to bridged[4][4][6] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation - NIH]([Link])

  • 9

Sources

Troubleshooting

Technical Support Center: Diastereoselectivity in Bicyclo[3.n.0]lactone Formation

Welcome to the technical support center for troubleshooting diastereoselectivity in the synthesis of bicyclo[3.n.0]lactones. This guide is designed for researchers, scientists, and professionals in drug development who a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting diastereoselectivity in the synthesis of bicyclo[3.n.0]lactones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. Here, we address common challenges encountered during the formation of these valuable bicyclic scaffolds, providing not just solutions, but a deeper understanding of the underlying chemical principles. Our goal is to empower you to move beyond trial-and-error and rationally design experiments for optimal stereochemical outcomes.

Conceptual Overview: The Art of Directing Stereochemistry

The formation of bicyclo[3.n.0]lactones often involves the creation of multiple stereocenters in a single transformation. The relative orientation of these stereocenters, or the diastereoselectivity, is dictated by the subtle interplay of steric and electronic factors within the transition state of the reaction. Achieving a high diastereomeric ratio (d.r.) is paramount, particularly in the synthesis of complex natural products and pharmaceutical agents where only one diastereomer exhibits the desired biological activity. This guide will dissect common synthetic methodologies and provide targeted advice for troubleshooting suboptimal diastereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed C-H Activation Cascades

Question 1: My Pd-catalyzed C-H activation/lactonization is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: This is a common issue that often points to insufficient facial discrimination during the key C-C or C-O bond-forming step. The diastereoselectivity in these reactions is heavily influenced by the coordination environment of the palladium center, which is dictated by the choice of ligand.

Causality and Mechanistic Insight: In a typical Pd-catalyzed cascade for bicyclo[3.2.0]lactone synthesis, a mono-N-protected amino acid (MPAA) ligand coordinates to the palladium catalyst. This chiral ligand creates a specific steric environment that directs the approach of the reacting partners. If the ligand is not bulky enough or does not possess the appropriate geometry to effectively shield one face of the reactive intermediate, both diastereomeric transition states can be accessed with similar energy, leading to poor diastereoselectivity. The reaction proceeds through a palladacycle intermediate, and the facial bias during a subsequent migratory insertion or reductive elimination step determines the final stereochemistry.[1][2][3]

Troubleshooting Workflow:

  • Ligand Screening: This is the most critical parameter to investigate.

    • Increase Steric Bulk: Switch to an MPAA ligand with a bulkier side chain. For example, if you are using Ac-Gly-OH, consider moving to Ac-L-Val-OH or Ac-L-t-Leu-OH. The increased steric hindrance can create a more pronounced energy difference between the diastereomeric transition states.[2][4]

    • Vary the N-Protecting Group: The nature of the N-acyl group on the amino acid ligand can also influence the steric and electronic properties of the catalyst. Experiment with different protecting groups (e.g., Boc, Cbz) on your most promising amino acid ligand.

    • Explore Different Ligand Classes: If MPAA ligands are not providing sufficient selectivity, consider other ligand classes such as pyridone-amine ligands, which have shown success in controlling diastereoselectivity in similar systems.[2][4]

  • Solvent Effects: The solvent can influence the aggregation state of the catalyst and the conformation of the transition state.

    • Polarity: Systematically vary the solvent polarity. Aprotic polar solvents like HFIP (hexafluoroisopropanol) have been shown to be effective in many Pd-catalyzed C-H activation reactions.[2][5] Compare its performance with less polar solvents like toluene or THF.

  • Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity by amplifying the small energy differences between the competing transition states. However, this may come at the cost of a slower reaction rate. Perform a temperature screen from room temperature down to 0 °C or even lower, if your system allows.

Data Presentation: Ligand Effects on Diastereoselectivity

LigandDiastereomeric Ratio (d.r.)Reference
None1:1[4]
Ac-Gly-OHLow[4]
Ac-L-Val-OH>20:1[4]
Pyridone-amine L14>20:1[4]

Experimental Protocol: Ligand Screening for Diastereoselectivity Enhancement

  • Setup: In parallel reaction vials, add your starting material (e.g., bicyclo[1.1.1]pentane carboxylic acid, 0.1 mmol), Pd(OAc)₂ (10 mol%), and the respective ligand (20 mol%).

  • Reagent Addition: To each vial, add the other necessary reagents (e.g., aryl iodide, silver salt oxidant, and base) under an inert atmosphere.

  • Solvent: Add the chosen solvent (e.g., HFIP, 2 mL).

  • Reaction: Stir the reactions at the optimized temperature for the specified time.

  • Analysis: After completion, quench the reactions and analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

Mandatory Visualization: Pd-Catalyzed C-H Activation Workflow

G cluster_0 Troubleshooting Low Diastereoselectivity start Low d.r. Observed ligand Ligand Screening (Vary Steric Bulk, Class) start->ligand Primary Approach solvent Solvent Optimization (Polarity Screen) ligand->solvent If d.r. still low temp Temperature Adjustment (Lower Temperature) solvent->temp analysis Analyze d.r. by NMR/HPLC temp->analysis analysis->ligand Iterate end Optimized d.r. analysis->end

Caption: A workflow for troubleshooting low diastereoselectivity in Pd-catalyzed bicyclo[3.n.0]lactone formation.

Section 2: Radical Cyclizations

Question 2: My radical cyclization to form a bicyclo[3.n.0]lactone is non-selective. What factors control diastereoselectivity in these reactions?

Answer: Diastereoselectivity in radical cyclizations is primarily governed by the conformation of the transition state during the ring-closing step. The substituents on the forming ring will adopt positions that minimize steric strain, leading to a preferred diastereomer.

Causality and Mechanistic Insight: The stereochemical outcome of radical cyclizations can often be predicted using the Beckwith-Houk model. This model proposes that the cyclization proceeds through a chair-like transition state. Substituents on the radical precursor will preferentially occupy pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions. The geometry of the transition state is influenced by the substitution pattern on the acyclic precursor and the size of the ring being formed. For 5-exo cyclizations, which are common in the formation of bicyclo[3.n.0]lactones, the chair-like transition state is generally favored.[6][7]

Troubleshooting Workflow:

  • Substrate Design:

    • Steric Directing Groups: The size of the substituents on your acyclic precursor can have a significant impact. A bulkier substituent will have a stronger preference for the pseudo-equatorial position in the transition state, thus enhancing diastereoselectivity. Consider modifying your substrate to incorporate a larger group at a key stereocenter.

    • Chiral Auxiliaries: Attaching a chiral auxiliary to your substrate can create a strong facial bias, forcing the cyclization to occur from one direction. Evans oxazolidinones are a classic example of effective chiral auxiliaries. After the cyclization, the auxiliary can be cleaved.[7]

  • Reaction Conditions:

    • Temperature: As with other stereoselective reactions, lowering the temperature can improve the diastereomeric ratio. Radical reactions are often run at elevated temperatures to ensure efficient radical generation, so finding a balance is key.

    • Radical Initiator/Mediator: The choice of radical initiator (e.g., AIBN, (PhCO₂)₂) and mediator (e.g., Bu₃SnH, (TMS)₃SiH) can sometimes influence selectivity, although this is less common than substrate control. It is worth screening a few alternatives if substrate modification is not feasible.

Data Presentation: Effect of Precursor Substitution on Diastereoselectivity

Precursor Substituent (R)Diastereomeric Ratio (trans:cis)Rationale
-CH₃3:1Small steric bias for equatorial position.
-iPr10:1Increased steric bulk enhances preference for equatorial position.
-Ph>20:1Phenyl group strongly disfavors axial position due to A¹'³ strain.

Mandatory Visualization: Beckwith-Houk Model for 5-Exo Radical Cyclization

G cluster_0 Chair-like Transition States ts1 Transition State 1 (R = pseudo-equatorial) Lower Energy product1 Major Diastereomer ts1->product1 Favored Pathway ts2 Transition State 2 (R = pseudo-axial) Higher Energy product2 Minor Diastereomer ts2->product2 Disfavored Pathway

Caption: The Beckwith-Houk model explains the preference for the major diastereomer via a lower energy transition state.

Section 3: Lewis Acid-Catalyzed Reactions

Question 3: I am using a Lewis acid to catalyze the formation of a bicyclo[3.n.0]lactone, but the diastereoselectivity is poor. How can I optimize this?

Answer: In Lewis acid-catalyzed reactions, the diastereoselectivity is a direct consequence of how the Lewis acid coordinates to the substrate and organizes the transition state. The nature of the Lewis acid, its stoichiometry, and the reaction temperature are all critical parameters to tune.

Causality and Mechanistic Insight: Lewis acids activate substrates by coordinating to Lewis basic sites, such as carbonyl oxygens. This coordination lowers the LUMO of the electrophile, accelerating the reaction. In the context of bicyclo[3.n.0]lactone formation (e.g., via an ene reaction or a Diels-Alder/lactonization sequence), the Lewis acid can template the approach of the reacting partners. A bidentate coordination of the Lewis acid to two carbonyl groups, for instance, can lock the substrate in a specific conformation, leading to a highly diastereoselective transformation. The size and coordination geometry of the Lewis acid are therefore paramount.[8][9][10]

Troubleshooting Workflow:

  • Lewis Acid Screening:

    • Vary the Metal Center: Different Lewis acids have different sizes and coordination preferences. Screen a range of common Lewis acids such as TiCl₄, SnCl₄, BF₃·OEt₂, Sc(OTf)₃, and InCl₃.[11]

    • Chelating vs. Monodentate Lewis Acids: Bidentate Lewis acids can offer superior stereocontrol by rigidly holding the substrate in a specific conformation.

    • Stoichiometry: The amount of Lewis acid can be crucial. Sub-stoichiometric amounts may not be sufficient to coordinate to all substrate molecules, leading to a competing, non-selective background reaction. Conversely, excess Lewis acid can sometimes lead to side reactions. An optimization screen of the Lewis acid loading is recommended.

  • Temperature Control: These reactions are often highly sensitive to temperature. Running the reaction at low temperatures (e.g., -78 °C) is standard practice to maximize selectivity. Even small deviations in temperature can have a significant impact on the diastereomeric ratio.

  • Solvent Choice: The polarity and coordinating ability of the solvent can affect the Lewis acidity of the catalyst and the stability of the transition state. Non-coordinating solvents like dichloromethane or toluene are often preferred to avoid competition with the substrate for binding to the Lewis acid.

Data Presentation: Effect of Lewis Acid on Diastereoselectivity

Lewis AcidTemperature (°C)Diastereomeric RatioReference
None251:1[11]
BF₃·OEt₂-785:1[9]
SnCl₄-7815:1[9]
InCl₃25>20:1[11]

Experimental Protocol: Optimization of Lewis Acid-Catalyzed Cyclization

  • Setup: Under an inert atmosphere, dissolve the substrate in a dry, non-coordinating solvent (e.g., CH₂Cl₂) in a flame-dried flask.

  • Cooling: Cool the solution to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., a 1 M solution in CH₂Cl₂) to the cooled solution. Stir for a short period to allow for coordination.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench carefully at low temperature by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃).

  • Analysis: After workup, determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC.

Analytical Techniques for Diastereomeric Ratio Determination

Question 4: How can I accurately determine the diastereomeric ratio of my bicyclo[3.n.0]lactone product?

Answer: The two most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR Spectroscopy: This is often the quickest method. Diastereomers are distinct compounds and will have different chemical shifts. Look for well-resolved signals in the ¹H NMR spectrum that correspond to protons in different chemical environments in the two diastereomers. The integration of these signals will give you the ratio of the two compounds. For complex spectra, 2D NMR techniques like COSY and NOESY can help in assigning the relative stereochemistry.[12][13]

  • Chiral HPLC: This is a very powerful technique for separating diastereomers. Since diastereomers have different physical properties, they can often be separated on a standard silica or C18 column. For more challenging separations, or to confirm enantiomeric purity if a chiral catalyst or auxiliary was used, a chiral stationary phase is necessary.[14][15][16]

References

  • Fan, Z., Cai, X., Sheng, T., & Yu, J. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science, 16(1), 9436-9440. [Link]

  • Dong, V. M., et al. (2023). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization. Journal of the American Chemical Society.
  • Fan, Z., Cai, X., Sheng, T., & Yu, J. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. National Institutes of Health. [Link]

  • Aggarwal, V. K., et al. (2023). Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. PubMed Central. [Link]

  • Fan, Z., Cai, X., Sheng, T., & Yu, J. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C. RSC Publishing. [Link]

  • Selander, N., et al. (2017). Stereoselective synthesis of bicyclo[3.n.1]alkenone frameworks by Lewis acid-catalysis. Chemical Communications, 53(82), 11353-11356. [Link]

  • Maiti, D., et al. (2022). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]

  • Zhang, J., et al. (2021). Applications of transition state calculations in the key cyclization of small molecule natural product synthesis. E3S Web of Conferences, 271, 02011. [Link]

  • Makama, B. Y. (2018). Strategy for the Construction of Lactones via Ene-reaction. American Journal of Organic Chemistry, 8(1), 13-15. [Link]

  • Clark, A. J., et al. (1998). Stereoselectivity in amidyl radical cyclisations part 1. Acyl mode cyclisations. University of Warwick Publications. [Link]

  • Maiti, D., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15(11), 1626-1635. [Link]

  • Tanaka, K., et al. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Radical cyclization. Wikipedia. [Link]

  • Ghorai, M. K., et al. (2023). Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. RSC Publishing. [Link]

  • Spoering, R. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]

  • Boykin, D. W. (1991). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry.
  • Ishihara, K., et al. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]

  • Horváth, J., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • Pirkle, W. H., & Däppen, R. (1987). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral solvating agents. The Journal of Organic Chemistry, 52(10), 2051-2055.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Margaretha, P., et al. (2008). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Arkivoc, 2008(8), 68-73. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Matar, S. E., & El-Sayed, A. M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-166.
  • Giorgi, G., López-Alvarado, P., & Menéndez, J. C. (2017). A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044-1051. [Link]

  • Berger, T., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Fan, Z., Cai, X., Sheng, T., & Yu, J. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. National Institutes of Health. [Link]

  • Varghese, A., et al. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives. RSC Advances, 7(39), 24204-24214. [Link]

  • Chen, Y.-J., et al. (2023). Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations. National Institutes of Health. [Link]

  • Ashenhurst, J. (2011). Organic Chemistry Study Tips: Super-Detailed Advice. Master Organic Chemistry. [Link]

  • Frontier, A. (2026). How To Run A Reaction: The Setup. University of Rochester, Department of Chemistry. [Link]

  • Das, J. (2024). Synthesis of Unsaturated Bicyclic Lactones. YouTube. [Link]

  • Edenborough, M. (1994). Writing Organic Reaction Mechanisms: A Practical Guide. Taylor & Francis Ltd.
  • Ramachary, D. B., et al. (2025). Catalytic Diastereoselective Synthesis of Bicyclo[3.2.1]octanediones.
  • Pavlovich, V. S. (2006). Solvent polarity effect on excited-state lifetime of carotenoids and some dyes. Biopolymers, 82(4), 385-399. [Link]

  • Dobkowski, J., et al. (2003). The effect of solvent polarity on photo-acoustic spectra of alkyl-cyanobiphenyl derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 154(2-3), 151-158.

Sources

Optimization

Technical Support Center: (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Introduction: The Pursuit of Purity (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a chiral bicyclic lactone of significant interest as a key intermediate in the synthesis of various pharmaceutical compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Purity

(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a chiral bicyclic lactone of significant interest as a key intermediate in the synthesis of various pharmaceutical compounds.[1] It is notably recognized as an impurity in the production of Darunavir, an antiretroviral medication used in HIV treatment.[2][3][4][5] Given its role in drug development, achieving exceptionally high chemical and stereochemical purity is not merely a goal but a regulatory and scientific necessity. The presence of even minor impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This guide provides researchers, chemists, and process development professionals with a comprehensive technical resource for identifying, troubleshooting, and removing impurities associated with this compound. We will delve into the causality behind common purification challenges and offer field-proven protocols to ensure your final product meets the most stringent quality standards.

Understanding the Impurity Profile: Origins and Identification

Effective purification begins with understanding the potential impurities. These can originate from starting materials, side reactions, stereochemical deviations, or degradation.

Impurity Class Potential Origin Primary Analytical Detection Method
Process-Related Impurities Unreacted starting materials, intermediates from the synthetic route (e.g., involving reagents like HCl, K₂CO₃, H₂SO₄)[1].HPLC, GC-MS, NMR
Stereoisomers Incomplete stereocontrol during synthesis, leading to diastereomers or the undesired enantiomer.Chiral HPLC, Chiral GC[6][7]
Degradation Products Hydrolysis of the lactone ring (ester functionality), particularly in the presence of acid or base.HPLC, LC-MS
Residual Solvents Solvents used during synthesis (e.g., methanol) or purification (e.g., ethyl acetate, hexanes, isopropanol).[1]Headspace GC-MS, ¹H NMR
Water Content Incomplete drying or exposure to atmospheric moisture.Karl Fischer Titration
Non-Volatile Residues Inorganic salts (from reagents), heavy metal catalysts, or other high molecular weight byproducts.Thermogravimetric Analysis (TGA)[8]

Troubleshooting and Purification Protocols (Q&A Format)

This section addresses specific issues encountered during the purification of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one.

Q1: My initial purity by HPLC is below 98%. What is the most effective general purification strategy?

Answer: For many organic intermediates like this bicyclic lactone, flash column chromatography on silica gel is the most robust and widely applicable purification technique to remove process-related impurities and byproducts.[9] The polarity differences between the target compound and its impurities allow for effective separation.

G cluster_0 Purity Assessment cluster_1 Purification Strategy cluster_2 Post-Purification Initial Crude Product (Purity < 98%) Analysis Analytical Screen (HPLC, NMR, TLC) Initial->Analysis Characterize TLC TLC Solvent Screen (e.g., Hexane/EtOAc) Analysis->TLC Identify Impurity Polarity Column Silica Gel Flash Chromatography TLC->Column Select Optimal Mobile Phase Fractions Collect & Combine Pure Fractions Column->Fractions Elute & Separate Solvent_Removal Rotary Evaporation & High Vacuum Fractions->Solvent_Removal Final_QC Final Purity Check (HPLC > 99.5%) Solvent_Removal->Final_QC G start Poor Enantiomeric Resolution q1 Is there any peak splitting or shoulder? Yes No start->q1 q3 Are you using a polysaccharide-based CSP? Yes No q1:no->q3 a1 Optimize Mobile Phase. Adjust alcohol modifier %. q1:yes->a1 q2 Have you tried lowering the temperature? Yes No q2:yes->q3 a2 Decrease temperature in 5°C increments. Enhances chiral recognition. q2:no->a2 a3 Screen different CSPs. Try Pirkle-type or cyclodextrin-based columns. q3:yes->a3 a4 The chosen CSP is likely unsuitable. Begin new CSP screening. q3:no->a4 a1->q2

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of Bicyclic Lactones

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common stability challenges encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common stability challenges encountered with bicyclic lactones during routine synthetic workup and purification. As a class of molecules prevalent in natural products and pharmacologically active compounds, their successful isolation is paramount.[1] However, the strained ring systems and inherent reactivity of the ester functionality make them susceptible to degradation.

This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues, devise effective solutions, and preserve the integrity of your target molecules.

Part 1: Understanding the Inherent Instability of Bicyclic Lactones

Before troubleshooting, it's crucial to understand why bicyclic lactones are sensitive. Their instability primarily stems from the lactone (cyclic ester) functionality, which is susceptible to hydrolysis and nucleophilic attack. The bicyclic framework can introduce additional ring strain, further increasing the lactone's electrophilicity and making it more prone to ring-opening.

Q1: What are the primary degradation pathways for bicyclic lactones during workup and purification?

A1: The most common degradation pathways are hydrolysis, epimerization, and other forms of ring-opening.

  • Hydrolysis: This is the cleavage of the ester bond by water to form a hydroxy acid.[2] It is the most frequent cause of product loss and can be catalyzed by both acids and bases.[2][3][4]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactone is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, like water, can then attack, leading to the opening of the ring.[2][3][5] The most common mechanism is the bimolecular acyl-oxygen cleavage (AAC2).[3]

    • Base-Promoted Hydrolysis (Saponification): In the presence of a base (e.g., hydroxide), the reaction proceeds via nucleophilic acyl substitution, typically through a BAC2 mechanism.[3] This process is often irreversible as the resulting carboxylate is deprotonated and resistant to re-cyclization under basic conditions.[2]

  • Epimerization: If a stereocenter is located at the α-position to the lactone carbonyl, it can be susceptible to epimerization, especially under basic conditions.[6] A base can deprotonate this position, forming an enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers and compromising the stereochemical purity of your product.[6]

  • Other Nucleophilic Ring-Opening: Besides water, other nucleophiles present during workup or purification (e.g., alcohols from solvents, amines) can attack the lactone, leading to different ring-opened products.

Part 2: Troubleshooting Guide for Workup Procedures

The workup phase, where the reaction mixture is quenched and extracted, is fraught with peril for sensitive lactones. The introduction of aqueous acidic or basic solutions, often at room temperature, creates a prime environment for degradation.

Q2: My TLC analysis after an aqueous workup shows a new, more polar spot, and my yield is low. What's happening?

A2: This is a classic sign of lactone hydrolysis. The new, more polar spot is almost certainly the ring-opened hydroxy acid.[7] The aqueous solutions used to neutralize catalysts or remove byproducts are the likely culprits.

Troubleshooting Steps:

  • Minimize Contact Time with Aqueous Layers: Perform extractions swiftly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

  • Control the Temperature: Conduct all aqueous washes with ice-cold solutions (water, brine, bicarbonate solutions).[7] Lowering the temperature significantly slows the kinetics of hydrolysis.

  • Use a Milder Base for Neutralization: Avoid strong bases like NaOH or KOH. A cold, saturated solution of sodium bicarbonate (NaHCO₃) is the preferred choice for neutralizing acid catalysts.[7] It is strong enough to quench the acid but mild enough to minimize base-promoted hydrolysis. Wash until CO₂ evolution ceases.

  • Thorough Drying: After the final wash (typically with brine to remove bulk water), ensure the organic layer is meticulously dried with an anhydrous salt like Na₂SO₄ or MgSO₄.[7] Any residual water can cause hydrolysis on standing or during solvent evaporation.

Workflow for a Lactone-Safe Aqueous Workup

G start Reaction Mixture Containing Bicyclic Lactone cool Cool to 0 °C in Ice Bath start->cool quench Quench with Ice-Cold Saturated NaHCO₃ (aq) (If acid is present) cool->quench extract Extract with Appropriate Organic Solvent (e.g., EtOAc, DCM) quench->extract wash_brine Wash Organic Layer with Ice-Cold Brine extract->wash_brine dry Dry Organic Layer over Anhydrous Na₂SO₄ or MgSO₄ wash_brine->dry filter Filter off Drying Agent dry->filter evaporate Concentrate Under Reduced Pressure (Keep bath temp < 30-40 °C) filter->evaporate product Crude Bicyclic Lactone evaporate->product

Caption: Recommended workflow for a workup designed to minimize lactone hydrolysis.

Part 3: Troubleshooting Guide for Purification

Purification, most commonly by flash column chromatography on silica gel, is another critical stage where product can be lost.

Q3: My compound streaks on the TLC plate and I get poor recovery from my silica gel column. Why?

A3: Standard silica gel is inherently acidic (pH ≈ 4-5) and contains bound water, creating a perfect microenvironment for acid-catalyzed hydrolysis as your compound slowly passes through the column.[8][9] This decomposition during chromatography is a very common problem.[9]

Troubleshooting Steps:

  • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica gel.[9]

  • Deactivate the Silica Gel:

    • Basic Treatment: Neutralize the acidity of the silica gel by preparing a slurry with a small amount of a suitable base in your eluent. Triethylamine (typically 0.5-1% v/v) is a common choice.[8]

    • Bicarbonate-Impregnated Silica: For a solid-supported buffer, silica gel can be impregnated with sodium bicarbonate. This has been shown to be effective in purifying sensitive bicyclic lactones.[10]

  • Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases that are less acidic.[8][9]

    • Alumina: Can be obtained in neutral or basic grades.

    • Florisil: A magnesium silicate-based adsorbent that is generally less acidic than silica.

  • Minimize Residence Time: Use a wider column and apply slight pressure ("flash" chromatography) to move the compound through the stationary phase more quickly, reducing its contact time with the silica.

Q4: After purification, my NMR shows a mixture of diastereomers, but the reaction should only give one. What happened?

A4: This strongly suggests epimerization has occurred.[6] This is particularly problematic for lactones with a stereocenter adjacent to the carbonyl.

Probable Causes & Solutions:

  • Basic Workup: Using strong bases or even prolonged exposure to bicarbonate can cause epimerization. Ensure the neutralization step is performed quickly and at low temperatures.

  • Basic Chromatography Conditions: If you've added an amine like triethylamine to your eluent to prevent hydrolysis, this basic condition can promote epimerization of sensitive substrates.[6] If this is suspected, a non-basic alternative like bicarbonate-impregnated silica gel or a different stationary phase should be used.

Q5: I'm losing my product during solvent removal on the rotary evaporator. Is this possible?

A5: Yes, especially for highly strained or sensitive lactones like azlactones or certain β-lactones.[8]

Probable Causes & Solutions:

  • Heat-Induced Degradation: Even mild heating from a rotary evaporator water bath (30–40 °C) can accelerate hydrolysis if trace amounts of water or acid/base are present.[8] Always keep the bath temperature as low as possible.

  • Azeotropic Removal: For extremely sensitive compounds, consider removing the solvent by drying under a stream of inert gas (nitrogen or argon) at room temperature, which avoids heating altogether.[8]

ParameterStandard Conditions (High Risk)Recommended Conditions (Low Risk)Rationale
Workup Temp. Room Temperature0 °C (Ice Bath)Slows the kinetics of hydrolysis and epimerization.[7]
Neutralizing Agent NaOH, K₂CO₃Cold, Saturated NaHCO₃Mild base minimizes base-catalyzed hydrolysis.[7]
Stationary Phase Standard Silica Gel (acidic)Neutralized Silica, Alumina, FlorisilPrevents acid-catalyzed degradation on the column.[8][10]
Solvent Evaporation Water bath at >40 °CWater bath at <30 °C or N₂ streamAvoids thermal decomposition, especially with residual catalysts.[8]
Table 1: Comparison of High-Risk vs. Recommended Low-Risk Conditions for Lactone Handling.
Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a strong base to wash out an unreacted carboxylic acid starting material? A: This is highly discouraged. A strong base will rapidly saponify your lactone product.[2] It is better to use multiple washes with cold, saturated NaHCO₃ or to remove the residual starting acid via chromatography.

Q: My bicyclic lactone is water-soluble. How can I effectively extract it? A: For water-soluble lactones, standard extraction with solvents like ethyl acetate may be inefficient. You may need to perform multiple extractions with a more polar solvent like dichloromethane (DCM) or use a continuous liquid-liquid extraction apparatus. Saturating the aqueous layer with NaCl (salting out) can also decrease the lactone's aqueous solubility and improve extraction efficiency.

Q: Are there alternatives to column chromatography for purifying very sensitive lactones? A: Yes. Depending on the scale and impurities, you could consider:

  • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small scales, as the run time is short.

  • Solid-Phase Extraction (SPE): Can be faster than a full column and can sometimes be performed under an inert atmosphere with degassed solvents.[8]

  • Crystallization: If your lactone is a solid, crystallization is an excellent method for purification that avoids contact with chromatographic media.

Q: How should I store my purified bicyclic lactone? A: Store it in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (e.g., in a freezer at -20 °C) to minimize degradation over time. Ensure it is free of any residual solvent, acid, or base.

Part 5: Key Experimental Protocols
Protocol 1: Preparation of Sodium Bicarbonate-Impregnated Silica Gel

This method provides a buffered stationary phase to mitigate on-column hydrolysis.[10]

  • Prepare Solution: Create a near-saturated solution of sodium bicarbonate (NaHCO₃) in methanol.

  • Slurry Silica: In a round-bottom flask, add your required amount of silica gel. Add the methanolic NaHCO₃ solution until a freely mobile slurry is formed.

  • Evaporate Solvent: Remove the methanol on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Dry Thoroughly: Dry the resulting silica gel in a vacuum oven overnight to remove all traces of methanol.

  • Pack Column: Use the dried, impregnated silica to pack your chromatography column using your desired solvent system.

Decision Tree for Purification Strategy

G start Need to Purify Crude Bicyclic Lactone stability_test Is compound stable on silica TLC plate (1-hour spot test)? start->stability_test run_column Proceed with Standard Silica Gel Chromatography stability_test->run_column Yes check_epimerization Is there an α-stereocenter prone to epimerization? stability_test->check_epimerization No stable Yes unstable No product Purified Lactone run_column->product use_amine Consider adding 0.5% Et₃N to eluent to reduce streaking check_epimerization->use_amine No use_bicarb Use NaHCO₃-impregnated silica or neutral alumina check_epimerization->use_bicarb Yes no_epimer No yes_epimer Yes use_amine->product use_bicarb->product

Caption: A decision-making workflow for selecting an appropriate purification strategy.

References
  • Deslongchamps, P., Guay, D., & Chênevert, R. (1985). The hydrolysis of cis and trans methoxy bicyclic and tricyclic orthoesters. Evidence for a chair–boat inversion prior to breakdown. Canadian Journal of Chemistry, 63(9), 2493-2502. [Link]

  • Kim, D., et al. (2005). Differential Degradation of Bicyclics with Aromatic and Alicyclic Rings by Rhodococcus sp. Strain DK17. Applied and Environmental Microbiology, 71(3), 1474-1481. [Link]

  • LibreTexts. (2021). Chemistry of Esters. [Link]

  • Various Authors. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]

  • Ford, J. M. (1973). U.S. Patent No. 3,720,689. U.S.
  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3535. [Link]

  • Gao, W., & Zhang, L. (2012). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology, 112(4), 623-633. [Link]

  • Heriot-Watt University. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt Research Portal. [Link]

  • Kim, D., et al. (2005). Differential degradation of bicyclics with aromatic and alicyclic rings by Rhodococcus sp. strain DK17. PubMed. [Link]

  • Jansen, J. E., & Roha, M. E. (1956). U.S. Patent No. 2,759,003. U.S.
  • Mitsubishi Chemical Corporation. (1998).
  • Reddit. (2023). r/OrganicChemistry: Preventing azlactone hydrolysis during purification—any real solution? [Link]

  • Zhang, Y., et al. (2022). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. ACS Macro Letters, 11(9), 1162–1166. [Link]

  • Smith, A. D., et al. (2019). De-epimerizing DyKAT of β-lactones generated by isothiourea-catalysed enantioselective [2 + 2] cycloaddition. Chemical Science, 10(4), 1135-1141. [Link]

  • Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15, 1459–1468. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Das, J., et al. (2023). Relevance of bicyclic lactones and state of the art in native carboxylate-assisted γ-C(sp³)–H activation. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Furofuranone Cyclization

Welcome to the technical support center for furofuranone cyclization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing furofuranone...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furofuranone cyclization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing furofuranone cores. As specialists in catalysis, we understand that selecting the right catalyst and optimizing reaction conditions are paramount to achieving high efficiency, yield, and stereoselectivity. This resource addresses common challenges and frequently asked questions encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Fundamentals of Catalyst Selection

This section covers the foundational knowledge for selecting an appropriate catalytic system for your furofuranone synthesis.

Q1: What are the primary classes of catalysts used for furofuranone cyclization, and what are their general mechanisms?

The synthesis of furofuranones, particularly through the cyclization of alkynoic acids or related substrates, predominantly relies on two main classes of metal catalysts: gold and palladium.

  • Gold Catalysts: Gold(I) complexes are highly effective for the intramolecular cyclization of alkynoic acids.[1] The key to their reactivity is the high electrophilicity of the gold center, which activates the alkyne C-C triple bond towards nucleophilic attack by the carboxylic acid. The general mechanism involves the coordination of the gold catalyst to the alkyne, followed by an intramolecular attack of the carboxylate group.[2] This process is highly efficient and can be performed with very low catalyst loadings.[1] N-heterocyclic carbene (NHC) ligands are often employed to enhance the stability and activity of the gold catalyst.[1]

  • Palladium Catalysts: Palladium-catalyzed reactions are also widely used for constructing furan and furofuranone rings. These reactions often involve a different mechanism, typically starting with an oxidative addition or nucleopalladation step.[3] For instance, in a cascade reaction, a palladium(0) species can undergo oxidative addition into a starting material, followed by migratory insertion of a pendant alkyne or alkene, and subsequent cyclization and reductive elimination to release the product and regenerate the catalyst.[4] The choice of palladium precursor, such as PdCl₂(CH₃CN)₂ or Pd(PPh₃)₄, and the ligands are critical for success.[4]

Below is a diagram illustrating the generalized catalytic cycles for both gold and palladium systems.

Catalytic Cycles for Furofuranone Synthesis cluster_gold Gold-Catalyzed Cyclization cluster_palladium Palladium-Catalyzed Annulation Au_cat [Au(I)L]+ Pi_complex π-Complex Au_cat->Pi_complex Coordination Substrate_Au Alkynoic Acid Substrate_Au->Pi_complex Cyclization_Au Intramolecular Nucleophilic Attack Pi_complex->Cyclization_Au Vinyl_Au Vinyl-Gold Intermediate Cyclization_Au->Vinyl_Au Product_Au Furofuranone Vinyl_Au->Product_Au Protodeauration Product_Au->Au_cat Regeneration Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Aryl_Halide Ar-X Aryl_Halide->Ox_Add Aryl_Pd_II Ar-Pd(II)-X Ox_Add->Aryl_Pd_II Coord_Pd Coordination Aryl_Pd_II->Coord_Pd Alkyne_Substrate Alkyne Substrate Alkyne_Substrate->Coord_Pd Migratory_Insertion Migratory Insertion/ Carbopalladation Coord_Pd->Migratory_Insertion Cyclized_Pd Cyclized Pd(II) Intermediate Migratory_Insertion->Cyclized_Pd Red_Elim Reductive Elimination Cyclized_Pd->Red_Elim Red_Elim->Pd0 Product_Pd Furofuranone Red_Elim->Product_Pd Troubleshooting_Workflow Start Low Yield or No Reaction Observed Analysis Analyze crude reaction mixture (NMR, TLC) Start->Analysis Check_Catalyst Is the catalyst active? Check_Reagents Are reagents and solvents pure and dry? Check_Catalyst->Check_Reagents Yes Solution Problem Identified & Solved Check_Catalyst->Solution No, use fresh catalyst Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Check_Reagents->Solution No, purify/dry reagents Reproduce_Lit Can you reproduce a literature procedure? Check_Conditions->Reproduce_Lit Unsure Check_Conditions->Solution No, optimize T, time, concentration Reproduce_Lit->Solution No, procedure may be faulty Analysis->Check_Catalyst Starting material remains Decomposition Is the product or starting material decomposing? Analysis->Decomposition Complex mixture/streaking on TLC Workup_Loss Is product lost during workup? Analysis->Workup_Loss Clean reaction, low isolated yield

Caption: A troubleshooting workflow for low-yield reactions.

Subsection 2.1: Low Yield or No Reaction

Q4: My reaction is not proceeding to completion or shows a very low yield. What are the first things to check?

When faced with a low-yielding reaction, a systematic approach is key. [5][6]

  • Verify Catalyst Activity: Catalysts, especially palladium complexes, can degrade over time. If possible, test your catalyst on a reliable, known reaction. If not, use a fresh batch or a newly purchased bottle. For gold catalysts, ensure any necessary silver salts used as co-catalysts (for halide abstraction) are fresh and have been stored properly.

  • Check Reagent and Solvent Purity: Many cyclization reactions are sensitive to moisture and oxygen. Ensure your solvents are rigorously dried and degassed. [6]Starting materials should be pure, as impurities can sometimes poison the catalyst.

  • Re-evaluate Reaction Conditions:

    • Temperature: Reaction temperature can be crucial. For some palladium-catalyzed annulations, a specific temperature is required for the reaction to proceed efficiently. If no reaction occurs, consider carefully increasing the temperature. [6] * Concentration: Running the reaction at a higher concentration can sometimes help initiate a sluggish transformation. [6] * Base/Additives: For palladium reactions, the choice and amount of base (e.g., K₂CO₃) can significantly affect the outcome. Ensure the base is fresh and of the correct stoichiometry.

Q5: I suspect my catalyst is inactive. How can I test or verify its activity?

Verifying catalyst activity is a crucial troubleshooting step.

  • Run a Control Reaction: The most reliable method is to perform a reaction that is well-established in the literature or in your lab to work with the catalyst . Use a simple, high-yielding substrate.

  • Visual Inspection (for heterogeneous catalysts): For heterogeneous catalysts like gold on a support, check for changes in color or texture that might indicate degradation.

  • Analytical Techniques: For homogeneous catalysts, techniques like NMR can sometimes be used to check for the presence of the correct ligand environment or to spot degradation products, although this can be complex.

  • Empirical Approach: Often, the most practical solution is to simply open a new bottle of catalyst or resynthesize it if prepared in-house.

Subsection 2.2: Unwanted Side Products

Q6: I am observing significant formation of by-products. How can I improve the selectivity of my reaction?

Improving selectivity involves fine-tuning the reaction conditions to favor the desired pathway over undesired ones.

  • Solvent Choice: The solvent can have a profound impact. For instance, in some palladium-catalyzed furan syntheses, using a solvent like DMF can lead to side reactions, whereas dioxane provides a cleaner reaction profile and higher yields. [4]2. Ligand Modification: As discussed, ligands control the steric and electronic environment of the metal center. If you are getting a mixture of products, screening a panel of ligands with different properties is a powerful strategy to enhance selectivity.

  • Temperature and Reaction Time: Leaving a reaction for too long can sometimes lead to the decomposition of the desired product into by-products. [6]Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. Conversely, some side reactions are more prevalent at higher temperatures, so running the reaction at a lower temperature for a longer time might be beneficial.

Subsection 2.3: Issues with Stereoselectivity

Q8: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Achieving high diastereoselectivity often requires a deep understanding of the reaction mechanism and transition states.

  • Ligand Screening is Key: This is the most critical variable. As demonstrated in palladium-catalyzed allylations, switching from monodentate to bidentate phosphine ligands can completely invert the diastereoselectivity. [7]A systematic screening of ligands is the most effective approach.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of different transition states, thereby affecting the diastereomeric ratio.

  • Counter-ion Effects: For cationic catalysts (common in gold catalysis), the nature of the counter-ion can influence the stereochemical outcome.

  • Temperature: Lowering the reaction temperature often increases selectivity, as it provides a greater energy differentiation between the competing diastereomeric transition states.

Section 3: Practical Protocols and Methodologies

The following are generalized, illustrative protocols. Researchers must adapt them to their specific substrates and optimize conditions accordingly.

Q9: Can you provide a general, step-by-step protocol for a gold-catalyzed furofuranone cyclization?

This protocol is based on the intramolecular cyclization of an alkynoic acid using a gold(I)-NHC catalyst.

Protocol: Gold-Catalyzed Cycloisomerization of a 4-Pentynoic Acid Derivative

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-pentynoic acid substrate (1.0 eq).

  • Solvent Addition: Add dry, degassed solvent (e.g., toluene or acetonitrile, to make a 0.1 M solution). [8]3. Catalyst Addition: In a separate vial, weigh the gold catalyst (e.g., [{Au(IPr)}₂(μ-OH)][BF₄], 0.1 mol%) and any required co-catalyst/additive. [1]Dissolve it in a small amount of the reaction solvent.

  • Initiation: Add the catalyst solution to the substrate solution via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 90 °C). [1][8]Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired furofuranone.

Q10: What is a standard protocol for a palladium-catalyzed furofuranone synthesis?

This protocol illustrates a palladium-catalyzed annulation to form a disubstituted furan ring, a core of many furofuranones. [4][9] Protocol: Palladium-Catalyzed Annulation for Furan Synthesis

  • Preparation: To an oven-dried reaction vessel, add the alkyne substrate (e.g., an alkyl 3-oxo-6-heptynoate, 1.0 eq), the aryl halide (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq). 2. Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(CH₃CN)₂, 5 mol%) and any additional ligand if required. [4]3. Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe. [4]4. Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) under an inert atmosphere. [4][9]Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium black and salts.

  • Extraction: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the final product.

Section 4: Advanced Topics & FAQs

Q11: Are there any effective heterogeneous catalysts for furofuranone cyclization that allow for easy recovery and reuse?

Yes, the development of heterogeneous catalysts is a significant area of research aimed at improving the sustainability of these reactions. Gold nanoparticles supported on materials like microcrystalline cellulose (MCC) have been shown to be highly effective and recyclable catalysts for the cycloisomerization of alkynoic acids. [2][8]These catalysts can be easily recovered by simple filtration after the reaction and have been shown to be reusable for multiple cycles without a significant loss of activity. [2][8] Q12: How does the solvent choice impact the efficiency and selectivity of the cyclization?

Solvent choice is a critical parameter that can influence the reaction in several ways:

  • Solubility: The most basic function is to dissolve all reactants and the catalyst.

  • Polarity and Coordinating Ability: Solvents can coordinate to the metal center, influencing its reactivity. In palladium catalysis, a coordinating solvent might compete with the substrate for binding sites. A non-coordinating solvent like dioxane is often preferred for this reason. [4]* Stabilization of Intermediates: The polarity of the solvent can stabilize or destabilize charged intermediates or transition states, which can alter the reaction pathway and selectivity.

  • Side Reactions: As mentioned, some solvents like DMF can participate in or promote side reactions at elevated temperatures. [4] Therefore, a solvent screen is a highly recommended step during the optimization of any new furofuranone cyclization reaction.

References

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Optimization of Diastereoselectivity.
  • Gold(I)-Catalysed Cyclisation of Alkynoic Acids: Towards an Efficient and Eco-Friendly Synthesis of γ-, δ- and ϵ-Lactones.
  • Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry.
  • Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Annulation of Alkyl 3-Oxo-6-heptyno
  • Cellulose-Supported Heterogeneous Gold-Catalyzed Cycloisomerization Reactions of Alkynoic Acids and Allenynamides. (2023).
  • Palladium-catalyzed cascade reactions involving C–C and C– X bond form

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Tetrahydrofuro[3,4-b]furan-2-ones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of the Tetrahydrofuro[3,4-b]furan-2-one Core The tetrahydrofuro[3,4-b]furan-2-one scaffold represents a core struc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of the Tetrahydrofuro[3,4-b]furan-2-one Core

The tetrahydrofuro[3,4-b]furan-2-one scaffold represents a core structural motif in a variety of natural products and pharmacologically active molecules. As a bicyclic system containing a γ-lactone fused to a tetrahydrofuran ring, its characterization is pivotal in drug discovery and development. Understanding the mass spectrometric fragmentation behavior of this nucleus is crucial for its unambiguous identification, structural elucidation of its derivatives, and for metabolism studies. This guide provides an in-depth analysis of the predicted fragmentation patterns of tetrahydrofuro[3,4-b]furan-2-ones, drawing comparisons with structurally related lactones and furans, and is supported by established fragmentation mechanisms from the scientific literature.

Fundamental Principles of Ionization and Fragmentation in Lactone Analysis

The method of ionization profoundly influences the observed fragmentation pattern in mass spectrometry. The two main approaches, hard and soft ionization, provide complementary information for structural analysis.

  • Hard Ionization (e.g., Electron Ionization - EI): This technique employs high-energy electrons (typically 70 eV) to ionize the analyte, leading to the formation of a molecular ion with high internal energy.[1] This excess energy induces extensive fragmentation, generating a rich and complex mass spectrum that serves as a structural fingerprint of the molecule.[1] While highly reproducible and valuable for library matching, the molecular ion may be weak or absent for some molecules.[1][2]

  • Soft Ionization (e.g., Electrospray Ionization - ESI): In contrast, soft ionization techniques like ESI impart significantly less energy to the analyte molecule during ionization.[1][3] This results in a much lower degree of fragmentation, with the mass spectrum often dominated by the protonated molecule [M+H]⁺ or other adducts.[3] To induce fragmentation with soft ionization, tandem mass spectrometry (MS/MS) is employed, where the ion of interest is isolated and fragmented through collision-induced dissociation (CID).[3][4] This controlled fragmentation is invaluable for elucidating the structure of complex and fragile molecules.

For the tetrahydrofuro[3,4-b]furan-2-one system, both techniques offer unique insights. EI would provide a detailed fragmentation map, while ESI-MS/MS would allow for targeted fragmentation of the protonated molecule to probe its specific structural features.

Predicted Fragmentation Pattern of Tetrahydrofuro[3,4-b]furan-2-ones

Under Electron Ionization (EI):

Under high-energy EI, the molecular ion is expected to undergo a series of fragmentation reactions initiated by the radical cation. Key predicted fragmentation pathways include:

  • Loss of CO and CO₂: The lactone moiety is prone to the neutral loss of carbon monoxide (CO) and carbon dioxide (CO₂). The loss of CO is a common fragmentation pathway for five-membered lactones.[5]

  • Ring Cleavage of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can undergo α-cleavage adjacent to the oxygen atom, leading to the loss of formaldehyde (CH₂O) or other small neutral fragments.

  • Complex Rearrangements: The bicyclic nature of the molecule may lead to more complex fragmentation patterns involving rearrangements and multiple bond cleavages.

Under Electrospray Ionization (ESI-MS/MS):

For the protonated molecule [M+H]⁺ generated by ESI, the fragmentation in a CID experiment is anticipated to be driven by the charge site. The most likely site of protonation is the carbonyl oxygen of the lactone, due to its high proton affinity. The fragmentation would then proceed through charge-driven mechanisms.

A primary fragmentation pathway for protonated five-membered lactones is the neutral loss of CO and/or H₂O.[5] For the tetrahydrofuro[3,4-b]furan-2-one system, we can propose the following key fragmentations:

  • Neutral Loss of H₂O: The protonated molecule could readily lose a molecule of water.

  • Neutral Loss of CO: Following or preceding the loss of water, the loss of carbon monoxide from the lactone ring is a highly probable event.[5]

  • Sequential Losses: A combination of these losses, such as the sequential loss of H₂O and CO, is also expected.

  • Ring Opening and Cleavage: The protonation could induce the opening of either the lactone or the tetrahydrofuran ring, followed by cleavage to yield characteristic fragment ions. The stability of the resulting carbocations will dictate the most favorable pathways.[5]

Below is a proposed fragmentation pathway for the protonated tetrahydrofuro[3,4-b]furan-2-one molecule:

fragmentation_pathway M_H [M+H]⁺ Tetrahydrofuro[3,4-b]furan-2-one M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O - H₂O M_H_CO [M+H-CO]⁺ M_H->M_H_CO - CO M_H_H2O_CO [M+H-H₂O-CO]⁺ M_H_H2O->M_H_H2O_CO - CO M_H_CO->M_H_H2O_CO - H₂O experimental_workflow cluster_prep Sample Preparation cluster_esi ESI-MS/MS Analysis cluster_ei EI-MS Analysis cluster_analysis Data Analysis prep Dissolve sample in Methanol/Acetonitrile dilute Dilute to ~1-10 µg/mL prep->dilute lc_ms LC-MS for purity and [M+H]⁺ confirmation dilute->lc_ms gc_ms GC-MS for fragmentation pattern and library search dilute->gc_ms ms_ms Tandem MS (MS/MS) on [M+H]⁺ ion lc_ms->ms_ms analyze Analyze spectra and propose fragmentation pathways ms_ms->analyze gc_ms->analyze

Sources

Validation

A Comparative Guide to the Synthetic Routes of Bicyclic Lactones

Bicyclic lactones are privileged structural motifs found in a vast array of biologically active natural products and pharmaceutical agents.[1] Their rigid, conformationally constrained frameworks make them valuable build...

Author: BenchChem Technical Support Team. Date: January 2026

Bicyclic lactones are privileged structural motifs found in a vast array of biologically active natural products and pharmaceutical agents.[1] Their rigid, conformationally constrained frameworks make them valuable building blocks in drug discovery, enabling precise spatial orientation of functional groups. The efficient construction of these architectures is a significant challenge in synthetic organic chemistry, and the choice of synthetic strategy can profoundly impact the overall efficiency, stereochemical outcome, and scalability of a synthesis. This guide provides an in-depth comparison of several prominent synthetic routes to bicyclic lactones, offering field-proven insights and experimental data to aid researchers in selecting the optimal path for their specific target.

Baeyer-Villiger Oxidation of Bicyclic Ketones

The Baeyer-Villiger (BV) oxidation is a classic and reliable method for converting a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group.[2][3][4] This reaction has been a mainstay in organic synthesis since its discovery in 1899.[3][5]

Conceptual Overview & Mechanism

The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism begins with the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[3][6] This is followed by the concerted migration of one of the adjacent carbon atoms to the oxygen of the peroxide group, which is the rate-determining step.[3][6] The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[6] This predictable regioselectivity is a key advantage of the BV oxidation.[6]

Key Advantages:

  • High Reliability and Predictability: The migratory aptitude of substituents is well-established, allowing for predictable regiochemical outcomes.[6]

  • Stereospecificity: The migrating group retains its stereochemistry, making it a powerful tool in asymmetric synthesis.[4]

  • Functional Group Tolerance: The reaction is tolerant of a wide range of functional groups.[6]

Key Disadvantages:

  • Use of Potentially Explosive Reagents: Peroxyacids can be hazardous, especially on a large scale.[6]

  • Stoichiometric Amounts of Oxidant: Traditional BV oxidations require stoichiometric amounts of the peroxyacid, which can generate significant waste.

Illustrative Example: Synthesis of a Lactone Intermediate

In the total synthesis of (-)-rasfonin, a key step involves the regioselective Baeyer-Villiger oxidation of a 3-substituted cyclic ketone.[5] The use of m-CPBA in the presence of a Lewis acid catalyst, such as scandium(III) trifluoromethanesulfonate, can achieve high yields and excellent enantioselectivity.[5]

Mechanism of Baeyer-Villiger Oxidation

BV_Oxidation start Bicyclic Ketone intermediate Criegee Intermediate start->intermediate Protonation & Nucleophilic Attack reagent + RCO3H (Peroxyacid) product Bicyclic Lactone intermediate->product Concerted Migration side_product + RCO2H (Carboxylic Acid) intermediate->side_product

Caption: General workflow of the Baeyer-Villiger oxidation.

Intramolecular Diels-Alder (IMDA) Reaction

The Intramolecular Diels-Alder (IMDA) reaction is a powerful cyclization strategy that forms two rings in a single step with high stereocontrol. In the context of bicyclic lactone synthesis, a molecule containing both a diene and a dienophile tethered together undergoes a [4+2] cycloaddition to form the desired bicyclic system.[7][8]

Conceptual Overview & Mechanism

The reaction involves the concerted interaction of the π-systems of the diene and dienophile, forming a six-membered ring. The tether connecting the two reactive moieties forms the second ring. The stereochemical outcome is highly predictable based on the geometry of the transition state, often favoring the endo product. The reaction can be promoted by heat or by Lewis acid catalysis.

Key Advantages:

  • High Stereoselectivity: The concerted nature of the reaction and the constraints of the intramolecular tether lead to excellent control over the stereochemistry of the newly formed chiral centers.

  • Atom Economy: All atoms of the starting material are incorporated into the product.

  • Complexity Generation: Two rings and up to four stereocenters can be formed in a single step.

Key Disadvantages:

  • Substrate Synthesis: The synthesis of the linear precursor containing both the diene and dienophile can be complex.

  • Regioselectivity: While often predictable, the regioselectivity can be an issue with certain substitution patterns.

Illustrative Example: Synthesis of a Fused Bicyclic Lactone

The reaction of (E)-penta-2,4-dien-1-ol with dichloromaleic anhydride produces an unstable triene, which upon heating, undergoes an intramolecular Diels-Alder cyclization to yield a bicyclic acid.[7] Subsequent transformations can then furnish an unsaturated bicyclic lactone.[7]

Intramolecular Diels-Alder Reaction Pathway

IMDA_Reaction start Tethered Diene- Dienophile Ester transition_state [4+2] Transition State start->transition_state Thermal or Lewis Acid Catalysis product Bicyclic Lactone transition_state->product Cycloaddition

Caption: Conceptual pathway for the intramolecular Diels-Alder reaction.

Radical Cyclization

Radical cyclizations offer a powerful and often complementary approach to ionic reactions for the formation of cyclic systems. For bicyclic lactones, this typically involves the generation of a radical which then cyclizes onto an appropriately positioned alkene or alkyne.

Conceptual Overview & Mechanism

A radical is generated on a side chain, often from a halide or xanthate precursor using a radical initiator like AIBN and a mediator such as tributyltin hydride. This radical then adds to a double or triple bond within the same molecule in an exo or endo fashion. For the formation of γ-lactones, a 5-exo-trig cyclization is a common and favored pathway.

Key Advantages:

  • Mild Reaction Conditions: Radical reactions are often performed under neutral conditions, tolerating a wide variety of functional groups that might be sensitive to acidic or basic conditions.

  • Formation of Strained Rings: Radical cyclizations can be used to form rings that are difficult to access through other means.

  • Alternative Selectivity: Can provide access to isomers that are not favored by ionic cyclization pathways.

Key Disadvantages:

  • Use of Toxic Reagents: Traditional methods often employ stoichiometric amounts of toxic tin hydrides. Modern methods are addressing this with catalytic or tin-free systems.

  • Stereocontrol: Achieving high levels of stereocontrol can be challenging compared to concerted reactions like the Diels-Alder.

Illustrative Example: Synthesis of β-Lactones

While less common, radical cyclization has been successfully applied to the synthesis of β-lactones.[9] The 4-exo-trig cyclization of an O-(alkenoyl)oxyalkyl radical, generated photothermally in the presence of tributylstannane, can produce β-lactones, a feat not readily achieved by other radical pathways.[9]

Radical Cyclization Workflow

Radical_Cyclization start Acyclic Precursor (e.g., Alkyl Halide) radical_intermediate Acyclic Radical Intermediate start->radical_intermediate Radical Generation initiator + Radical Initiator (e.g., AIBN, Bu3SnH) cyclized_radical Cyclized Radical Intermediate radical_intermediate->cyclized_radical Intramolecular Addition (e.g., 5-exo-trig) product Bicyclic Lactone cyclized_radical->product Radical Quenching

Caption: General workflow for radical cyclization to form lactones.

Halolactonization

Halolactonization, most commonly iodolactonization, is an electrophilic cyclization that constructs a lactone ring via the addition of a halogen and an oxygen atom across a double bond.[10] It is one of the most effective methods for synthesizing lactones under mild conditions.[10]

Conceptual Overview & Mechanism

The reaction is initiated by the electrophilic attack of a halogen source (e.g., I₂) on an alkene in a molecule that also contains a carboxylic acid. This forms a cyclic halonium ion intermediate. The carboxylate then acts as an intramolecular nucleophile, attacking the halonium ion to open the three-membered ring and form the lactone.[10] The reaction is typically stereospecific, proceeding via an anti-addition of the halogen and the carboxylate.

Key Advantages:

  • Mild Conditions: The reaction is often performed at or below room temperature, using a weak base like sodium bicarbonate.

  • High Stereospecificity: The anti-addition mechanism provides excellent stereocontrol.

  • Versatile Product: The resulting halo-lactone can be further functionalized, for example, by elimination to form an unsaturated lactone or by reductive dehalogenation.

Key Disadvantages:

  • Requires Unsaturated Precursor: The starting material must be an unsaturated carboxylic acid.

  • Regioselectivity: In cases of unsymmetrical alkenes, the regioselectivity of the nucleophilic attack can sometimes be an issue, although it typically favors attack at the more substituted carbon.[10]

Illustrative Example: Formal Synthesis of Capnellene

Iodolactonization is a key strategy in the synthesis of many natural products.[1][10] For instance, a[5][5] bicyclic lactone, which is a key intermediate for the synthesis of the anti-inflammatory marine compound capnellene, can be synthesized using an iodolactonization reaction.[1]

Iodolactonization Mechanism

Iodolactonization start Unsaturated Carboxylic Acid iodonium Iodonium Ion Intermediate start->iodonium Electrophilic Addition reagent + I2, Base product Iodo-Bicyclic Lactone iodonium->product Intramolecular Nucleophilic Attack

Caption: Mechanism of iodolactonization.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic compounds, including lactones.[11] The reaction utilizes well-defined metal catalysts, most notably those based on ruthenium (Grubbs' catalysts), to form a new double bond by joining two terminal alkenes within the same molecule, releasing ethylene as the only byproduct.[11][12]

Conceptual Overview & Mechanism

The reaction proceeds through a metallacyclobutane intermediate.[11][12] The catalyst, a metal-alkylidene complex, reacts with one of the terminal alkenes of the diene substrate to form a new metallacyclobutane. This intermediate then undergoes a retro [2+2] cycloaddition to release the metal-alkylidene and form a new alkene. This process repeats with the second alkene in the molecule, ultimately leading to the cyclized product and regenerating the catalyst. The removal of the volatile ethylene byproduct drives the reaction to completion.[12]

Key Advantages:

  • Exceptional Functional Group Tolerance: Modern RCM catalysts are compatible with a vast array of functional groups, minimizing the need for protecting groups.[11]

  • Formation of Macrocycles: RCM is particularly effective for the synthesis of medium and large rings, which are often challenging to form using other methods.[11]

  • Catalytic Nature: The reaction is catalytic, often requiring low catalyst loadings, which is advantageous for both cost and environmental impact.

Key Disadvantages:

  • Catalyst Cost and Sensitivity: Ruthenium catalysts can be expensive and sensitive to air and moisture, although more robust second and third-generation catalysts are available.

  • E/Z Selectivity: Controlling the geometry of the newly formed double bond can be challenging, although new catalysts have been developed to favor either the E- or Z-isomer.

  • Requires Diene Precursor: The synthesis of the diene-containing ester precursor is a necessary prerequisite.

Illustrative Example: Synthesis of Solandelactone Segment

RCM has been applied to the synthesis of a key cyclopropyl-lactone segment of solandelactones.[13] A diene precursor is treated with a second-generation Grubbs' catalyst to effect the ring closure, forming the eight-membered lactone ring in good yield.[13]

Ring-Closing Metathesis Catalytic Cycle

RCM_Cycle catalyst [Ru]=CH2 met1 Metallacyclobutane 1 catalyst->met1 + Diene diene Diene Ester Substrate intermediate Intermediate Alkylidene met1->intermediate - Alkene ethylene Ethylene (gas) met1->ethylene Release met2 Metallacyclobutane 2 intermediate->met2 Intramolecular Coordination met2->catalyst - Product product Bicyclic Lactone

Caption: Simplified catalytic cycle for Ring-Closing Metathesis.

Comparative Analysis

Synthetic RouteKey TransformationStereocontrolYield RangeFunctional Group ToleranceStarting Material Complexity
Baeyer-Villiger Oxidation Ketone → LactoneHigh (retention)Good to ExcellentGoodModerate (Bicyclic Ketone)
Intramolecular Diels-Alder Diene + Dienophile → BicyclicExcellent (concerted)Good to ExcellentModerateHigh (Tethered Diene)
Radical Cyclization Acyclic Precursor → BicyclicVariableModerate to GoodExcellentModerate (e.g., Alkyl Halide)
Halolactonization Alkene + COOH → LactoneExcellent (anti-add.)Good to ExcellentGoodModerate (Unsaturated Acid)
Ring-Closing Metathesis Diene → CycloalkeneVariable (E/Z)Good to ExcellentExcellentModerate (Diene Ester)

Detailed Experimental Protocols

Representative Protocol 1: Iodolactonization

Synthesis of a[5][5] Bicyclic γ-Iodolactone (Adapted from general procedures)[1][10]

  • To a solution of the starting unsaturated carboxylic acid (1.0 eq) in a biphasic solvent system of diethyl ether and water (1:1, 0.1 M) at 0 °C, add sodium bicarbonate (3.0 eq).

  • Stir the mixture vigorously for 15 minutes until the acid is fully dissolved in the aqueous layer.

  • Add a solution of iodine (2.5 eq) and potassium iodide (2.5 eq) in water dropwise over 30 minutes. The reaction mixture will turn dark brown.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired bicyclic iodolactone.

Causality: The use of a biphasic system with NaHCO₃ ensures the formation of the carboxylate salt, which is a more potent nucleophile for the intramolecular cyclization onto the iodonium ion intermediate.[10] Cooling to 0 °C helps to control the initial exothermic reaction.

Representative Protocol 2: Ring-Closing Metathesis (RCM)

Synthesis of an 8-Membered Bicyclic Lactone (Adapted from literature)[13]

  • Dissolve the diene ester precursor (1.0 eq) in dry, degassed dichloromethane (to a concentration of 0.01 M).

  • Add a solution of Grubbs' second-generation catalyst (2-5 mol%) in a small volume of dichloromethane to the reaction mixture under an argon atmosphere.

  • Reflux the mixture for 12-48 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to yield the pure bicyclic lactone.

Causality: High dilution (0.01 M) is crucial to favor the intramolecular RCM reaction over intermolecular oligomerization. Using a second-generation catalyst provides higher activity and better tolerance to trace impurities. Quenching with ethyl vinyl ether deactivates the ruthenium catalyst, preventing product degradation during purification.

Conclusion

The synthesis of bicyclic lactones can be approached through a variety of powerful and elegant strategies. The optimal choice depends heavily on the specific target structure, desired stereochemistry, and the availability of starting materials.

  • Baeyer-Villiger oxidation is ideal for its predictable regioselectivity when a suitable bicyclic ketone is accessible.

  • The Intramolecular Diels-Alder reaction offers unparalleled efficiency in complexity generation for fused ring systems.

  • Radical cyclization provides a robust alternative for systems that are sensitive to ionic conditions.

  • Iodolactonization is a mild and highly effective method for the stereospecific synthesis of γ-lactones from unsaturated acids.

  • Ring-Closing Metathesis stands out for its exceptional functional group tolerance and its prowess in forming challenging medium and large rings.

By understanding the fundamental mechanisms, advantages, and limitations of each approach, researchers can make informed decisions, streamlining the path toward the synthesis of complex and biologically significant bicyclic lactones.

References

  • Title: The use of dichloromaleic and bromomaleic anhydrides in the synthesis of lactones by the intramolecular Diels–Alder reaction Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity Source: Nature Chemistry URL: [Link]

  • Title: Baeyer–Villiger oxidation Source: Wikipedia URL: [Link]

  • Title: Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review Source: RSC Advances URL: [Link]

  • Title: Baeyer–Villiger Oxidation Source: In Comprehensive Organic Name Reactions and Reagents, by Zerong Wang, 2010. URL: [Link]

  • Title: Synthesis and use of new C-glycosyl bicyclic lactones Source: ResearchGate URL: [Link]

  • Title: Baeyer-Villiger Oxidation Source: Organic Chemistry Tutor URL: [Link]

  • Title: The First Preparation of β-Lactones by Radical Cyclization Source: Organic Letters URL: [Link]

  • Title: Intramolecular Diels–Alder reaction of functionalized trienes: synthesis of medium-ring lactones Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol Source: American Journal of Organic Chemistry URL: [Link]

  • Title: Diels–Alder reaction Source: Wikipedia URL: [Link]

  • Title: Radical Cyclizations as Key Step for the Stereoselective Synthesis of Bi- and Tricyclic Sesquiterpene Lactones Source: ResearchGate URL: [Link]

  • Title: Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)−H Site Selectivity Source: ChemRxiv URL: [Link]

  • Title: Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction Source: Organic Letters URL: [Link]

  • Title: (PDF) Access to unsaturated bicyclic lactones by overriding conventional C(sp)–H site selectivity Source: ResearchGate URL: [Link]

  • Title: Ring-closing metathesis Source: Wikipedia URL: [Link]

  • Title: How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Source: Apeiron Synthesis URL: [Link]

  • Title: The Intramolecular Diels-Alder Reaction Source: Chemical Reviews URL: [Link]

  • Title: Stereoselective synthesis of bicyclic lactones by annelation with functionalized orthoesters. Source: Chemical Communications URL: [Link]

  • Title: Asymmetric synthesis of bicyclic beta-lactones via the intramolecular, nucleophile-catalyzed aldol lactonization: improved efficiency and expanded scope Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Unified Asymmetric Synthesis of Aryltetralin Lactone Cyclolignans via Conformation-Assisted Radical C–H Cyclization Source: JACS Au URL: [Link]

  • Title: Ring Closing Metathesis (RCM) Source: Organic Chemistry Portal URL: [Link]

  • Title: Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline Source: Organic Syntheses URL: [Link]

  • Title: Radical Reactions (Part 1) Source: Lecture notes, course content from a university. URL: [Link]

  • Title: Iodolactonization Source: Wikipedia URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of the Absolute Configuration of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical synthesis and pharmaceutical science. The specific thr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical synthesis and pharmaceutical science. The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, such as biological receptors and enzymes. This guide provides an in-depth, objective comparison of the principal analytical techniques for validating the absolute configuration of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a key bicyclic furanone derivative and a known impurity in the synthesis of the antiretroviral drug Darunavir.[1][2][3] The choice of analytical method is critical, balancing factors such as sample nature, available instrumentation, and the required level of certainty.

Introduction to the Challenge

The target molecule, (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, possesses three stereocenters, making the confirmation of its absolute configuration essential for quality control and understanding its potential biological activity. This guide will explore and compare the application of four powerful techniques: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using Mosher's ester analysis, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

Comparative Analysis of Key Methodologies

The selection of an appropriate method for determining absolute configuration is a critical decision in the analytical workflow. The following table provides a comparative overview of the techniques discussed in this guide.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)Electronic Circular Dichroism (ECD)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[4]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[6]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[7]
Sample Requirement High-quality single crystal (microgram to milligram scale).[8]Solution (mg scale), neat liquids, or oils. No crystallization needed.[9]Solution (mg scale). Requires a reactive functional group (e.g., -OH).[10]Solution (µg to mg scale). Requires a suitable chromophore.[7]
Key Advantage Provides an unambiguous, absolute 3D structure; considered the "gold standard".[4]Applicable to a wide range of molecules in their solution state, powerful when combined with DFT calculations.[11][12]Widely accessible instrumentation (NMR), provides definitive assignment at a specific stereocenter.High sensitivity, requires minimal sample, can be correlated with empirical rules (e.g., Beecham's rule for lactones).[13]
Limitations Crystal growth can be a significant bottleneck; not suitable for amorphous solids or oils.[8]Requires computational resources for DFT calculations; interpretation can be complex.[14]Requires chemical derivatization, which may not be straightforward; potential for racemization during derivatization.[15]Limited to molecules with a chromophore near the stereocenter; empirical rules have exceptions.[11][15]
Data Output 3D molecular structure with atomic coordinates, bond lengths, and angles.VCD spectrum (differential absorbance vs. wavenumber).¹H or ¹⁹F NMR spectra of diastereomeric derivatives.CD spectrum (ellipticity vs. wavelength).

In-Depth Technical Protocols and Data Interpretation

Single-Crystal X-ray Crystallography: The Definitive Method

X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[4] The method relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice. By analyzing the diffraction pattern, a 3D electron density map can be constructed, revealing the precise spatial arrangement of atoms.

cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Dissolve compound in suitable solvent B Slow evaporation, vapor diffusion, or cooling A->B C Obtain single crystals (>0.1 mm) B->C D Select a high-quality crystal under a microscope C->D E Mount crystal on diffractometer D->E F Expose to monochromatic X-ray beam E->F G Collect diffraction data (intensities and angles) F->G H Solve the phase problem (e.g., direct methods) G->H I Build and refine the molecular model H->I J Determine absolute configuration (Flack parameter) I->J

Caption: Workflow for absolute configuration determination by X-ray crystallography.

  • Crystallization : Dissolve the purified (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, acetone/water). Employ slow evaporation, vapor diffusion, or slow cooling to promote the growth of single crystals.

  • Crystal Selection and Mounting : Under a microscope, select a well-formed crystal, typically larger than 0.1 mm in all dimensions, with no visible cracks or defects.[8] Mount the crystal on a goniometer head.

  • Data Collection : Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data are used to solve the crystal structure. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.[4]

Note : While a crystal structure for the exact target molecule is not publicly available, structures of related bicyclic systems have been determined, confirming the utility of this method for such scaffolds.[7]

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5] This technique is particularly valuable as it provides stereochemical information on the molecule in its solution state, which is often more relevant to its biological activity. The combination of experimental VCD spectra with Density Functional Theory (DFT) calculations has become a reliable method for determining absolute configuration.[11][12]

cluster_0 Experimental cluster_1 Computational A Dissolve sample in a suitable solvent (e.g., CDCl3) B Acquire IR and VCD spectra A->B G Compare experimental VCD spectrum with the calculated spectrum for both enantiomers B->G C Generate 3D structure of one enantiomer D Perform conformational search and geometry optimization (DFT) C->D E Calculate theoretical IR and VCD spectra for low-energy conformers D->E F Boltzmann-average the calculated spectra E->F F->G H Assign absolute configuration based on best fit G->H

Caption: Workflow for VCD-based absolute configuration assignment.

  • Sample Preparation : Dissolve approximately 5-15 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the IR region.[9]

  • Spectral Acquisition : Record the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling :

    • Build a 3D model of one enantiomer of the target molecule (e.g., the (3aS,4S,6aR) configuration).

    • Perform a conformational analysis using a method like DFT (e.g., B3LYP/6-31G(d)) to find all stable conformers.

    • For each low-energy conformer, calculate the vibrational frequencies and the corresponding VCD and IR intensities.

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Comparison and Assignment : Compare the experimental VCD spectrum with the calculated spectrum for the modeled enantiomer and its mirror image (obtained by inverting the sign of the calculated spectrum). A good match in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[5] Studies on similar chiral tetrahydrofuran and furanone derivatives have demonstrated the reliability of this approach.[16][17]

NMR Spectroscopy: The Mosher's Ester Analysis

Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols.[6] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be used to deduce the absolute configuration of the alcohol.[10] Although our target molecule is a lactone, this method would be applicable to a synthetic precursor containing a secondary alcohol, a common strategy in multi-step syntheses.

A Chiral alcohol of unknown configuration B React with (R)-MTPA chloride A->B C React with (S)-MTPA chloride A->C D (R)-MTPA ester B->D E (S)-MTPA ester C->E F Acquire ¹H NMR spectra of both esters D->F E->F G Assign proton signals for both diastereomers F->G H Calculate Δδ (δS - δR) for protons near the stereocenter G->H I Apply Mosher's model to determine absolute configuration H->I

Sources

Validation

A Comparative Guide to Chiral Building Blocks for Antiviral Synthesis

Abstract The intricate three-dimensional architecture of antiviral drugs is paramount to their therapeutic efficacy, with chirality often being the deciding factor between a potent therapeutic agent and an inactive or ev...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intricate three-dimensional architecture of antiviral drugs is paramount to their therapeutic efficacy, with chirality often being the deciding factor between a potent therapeutic agent and an inactive or even toxic compound. This guide provides a comparative analysis of chiral building blocks for the synthesis of antiviral drugs, targeting researchers, scientists, and drug development professionals. We will delve into the strategic decisions behind selecting a chiral source, comparing the "chiral pool" approach with various asymmetric synthesis methodologies. This guide will objectively evaluate the performance of these strategies through supporting experimental data for the synthesis of key antiviral agents, including oseltamivir, remdesivir, and HIV protease inhibitors. Detailed experimental protocols and visual workflows are provided to bridge theoretical concepts with practical laboratory applications.

The Central Role of Chirality in Antiviral Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[1] Biological systems, including viral enzymes and receptors, are inherently chiral, and thus interact stereoselectively with drug molecules.[1] A specific enantiomer of a chiral drug, the "eutomer," is responsible for the desired therapeutic effect, while the other enantiomer, the "distomer," may be inactive or contribute to undesirable side effects.[2] Consequently, the synthesis of enantiomerically pure antiviral agents is not merely a chemical challenge but a clinical necessity.[3]

The journey from a promising antiviral scaffold to a clinically approved drug is paved with critical decisions regarding the introduction of chirality. The choice of a chiral building block or a stereoselective synthetic strategy profoundly impacts the efficiency, scalability, and economic viability of the entire drug development process.[4] This guide aims to illuminate the rationale behind these choices, providing a comparative framework to aid researchers in this crucial decision-making process.

Sources of Chirality: A Comparative Overview

There are two primary avenues to obtain enantiomerically pure compounds: utilizing nature's readily available chiral molecules (the "chiral pool") or creating chirality through asymmetric synthesis. The choice between these strategies is a pivotal decision in the development of an antiviral drug.

The Chiral Pool: Nature's Starting Blocks

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials.[5] This approach is particularly attractive as the inherent chirality of the starting material can be directly translated to the final product, often simplifying the synthetic route.[5]

Prominent Chiral Pool Sources for Antiviral Synthesis:

  • Carbohydrates: Sugars such as D-glucose, D-mannose, and D-ribose are abundant, inexpensive, and rich in stereocenters, making them versatile starting materials for nucleoside and carbocyclic nucleoside analogues.[5][6] The synthesis of the core of the antiviral drug Remdesivir, GS-441524, can be achieved from carbohydrate precursors.[7][8]

  • Amino Acids: The 20 proteinogenic amino acids provide a diverse array of chiral synthons. L-phenylalanine, for example, is a common precursor for the synthesis of HIV protease inhibitors like atazanavir.[9][10]

  • Terpenes and Alkaloids: Natural products like camphor and quinic acid have also been employed as chiral starting materials.[11] The industrial synthesis of the anti-influenza drug oseltamivir (Tamiflu®) historically relied on shikimic acid, a precursor to quinic acid, extracted from Chinese star anise.[12]

Advantages and Disadvantages of Chiral Pool Synthesis:

AdvantagesDisadvantages
Readily available and often inexpensive starting materials. Limited structural diversity.
Pre-defined stereochemistry simplifies synthesis. May require extensive functional group manipulation.
Well-established and reliable synthetic routes. Supply of some natural products can be limited and variable.
Can be cost-effective for large-scale production. The target molecule's stereochemistry must match the starting material.
Asymmetric Synthesis: Creating Chirality on Demand

Asymmetric synthesis creates chiral molecules from achiral or racemic precursors through the use of a chiral catalyst or auxiliary.[13] This approach offers greater flexibility and is often the only viable option when a suitable chiral pool starting material is not available.

Key Asymmetric Synthesis Strategies:

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.[4]

    • Metal Catalysis: Chiral complexes of metals like palladium, rhodium, and ruthenium are powerful catalysts for a wide range of asymmetric transformations, including hydrogenations, epoxidations, and allylic alkylations.[14]

    • Organocatalysis: Small organic molecules, such as proline and its derivatives, can act as chiral catalysts, offering a metal-free and often more environmentally friendly alternative to metal catalysis.[15][16]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.[14]

  • Biocatalysis (Enzymatic Resolution): Enzymes are highly stereoselective catalysts that can be used to resolve racemic mixtures by selectively reacting with one enantiomer.[17] Lipases and proteases are commonly used for this purpose.[18]

Comparative Analysis of Asymmetric Synthesis Methods:

MethodAdvantagesDisadvantages
Metal Catalysis High enantioselectivity and turnover numbers. Broad substrate scope.Cost and toxicity of some metals. Sensitivity to air and moisture.
Organocatalysis Metal-free, often less toxic and more stable. Greener approach.Can require higher catalyst loadings than metal catalysts.
Chiral Auxiliaries High diastereoselectivity and predictable outcomes.Stoichiometric use of the auxiliary. Requires additional steps for attachment and removal.
Biocatalysis Excellent enantioselectivity under mild conditions. Environmentally friendly.Limited to a 50% theoretical yield for kinetic resolutions. Substrate scope can be narrow.

Strategic Application of Chiral Building Blocks in Antiviral Synthesis: Case Studies

The following case studies illustrate how the choice of chiral building blocks and synthetic strategies is applied in the synthesis of prominent antiviral drugs.

Oseltamivir (Tamiflu®): From Chiral Pool to Asymmetric Catalysis

Oseltamivir is a neuraminidase inhibitor used to treat influenza A and B viruses. Its synthesis has been a subject of intense research, driven by the desire to overcome the reliance on the limited supply of shikimic acid.[12]

Comparative Synthesis Routes for Oseltamivir:

Starting MaterialKey Chiral StepOverall YieldNumber of StepsReference
(-)-Shikimic AcidChiral Pool17-22%~10[12]
1,3-Butadiene & Acrylic AcidAsymmetric Diels-Alder~30%~8[19]
Alkoxyaldehyde & NitroalkeneOrganocatalytic Michael Addition57%9 (in 3 one-pot operations)[20]

The industrial synthesis of oseltamivir highlights the evolution from a chiral pool-based approach to more flexible and potentially scalable asymmetric catalytic methods. While the shikimic acid route is well-established, its dependence on a natural resource with a fluctuating supply chain prompted the development of total synthesis routes. The organocatalytic approach developed by Hayashi and co-workers is particularly noteworthy for its high overall yield and efficiency, achieved through a series of one-pot reactions.[20]

Experimental Protocol: Organocatalytic Asymmetric Michael Addition for Oseltamivir Synthesis [11]

This protocol describes a key step in an organocatalytic synthesis of oseltamivir.

  • Reaction Setup: To a solution of diphenylprolinol silyl ether catalyst (20 mol%) in chlorobenzene (0.5 M) at room temperature, add formic acid (20 mol%).

  • Addition of Reactants: Add pentan-3-yloxyacetaldehyde (1.0 equiv.) to the catalyst solution and stir for 10 minutes. Then, add (Z)-N-2-nitroethenylacetamide (1.2 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction typically reaches completion within 24-48 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct in high yield and enantioselectivity (typically >95% ee).

Remdesivir: A Nucleoside Analogue Requiring Precise Stereocontrol

Remdesivir is a broad-spectrum antiviral agent that has been used in the treatment of COVID-19. As a nucleoside analogue, its synthesis requires the precise construction of multiple stereocenters in the ribose-like moiety and the phosphoramidate group.[21] The key chiral intermediate, GS-441524, can be synthesized from carbohydrate precursors.[22]

The stereocenter at the phosphorus atom in the phosphoramidate moiety is crucial for the drug's activity. The synthesis of this P-chiral center is a significant challenge. Early syntheses relied on the separation of diastereomers, which is inefficient.[15] More recent approaches have utilized organocatalysis to achieve a highly stereoselective phosphorylation.[21]

Experimental Protocol: Organocatalyst-Mediated Asymmetric Phosphorylation in Remdesivir Synthesis [21]

This protocol outlines the key stereoselective step in the synthesis of remdesivir.

  • Catalyst and Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral bicyclic imidazole catalyst (e.g., Ad-DPI, 10 mol%) in anhydrous THF.

  • Phosphorylation: To this solution, add the protected nucleoside GS-441524 (1.0 equiv.) followed by the racemic P-chloro-phosphoramidate (1.2 equiv.) at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for several hours, monitoring the formation of the desired (Sp)-diastereomer by HPLC.

  • Quenching and Work-up: Quench the reaction with a saturated solution of NaHCO3. Extract the product with dichloromethane, dry the organic layer over Na2SO4, and concentrate in vacuo.

  • Purification and Deprotection: The resulting diastereomerically enriched protected remdesivir can be purified by crystallization. Subsequent deprotection under acidic conditions yields the final active pharmaceutical ingredient.

HIV Protease Inhibitors: Leveraging Amino Acids as Chiral Scaffolds

HIV protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). Many of these drugs are peptidomimetics, and their synthesis often starts from chiral amino acids.[9] Atazanavir, for example, is synthesized from L-phenylalanine and L-tert-leucine.[23]

A key step in the synthesis of atazanavir is the diastereoselective reduction of a keto-intermediate to form the desired syn-1,2-amino alcohol core.[24] The stereochemical outcome of this reduction is controlled by the bulky chiral groups already present in the molecule, an example of substrate-controlled diastereoselection.

Experimental Protocol: Diastereoselective Reduction for Atazanavir Synthesis [24]

This protocol describes the crucial reduction step in the synthesis of atazanavir.

  • Reaction Setup: Dissolve the amino ketone intermediate in anhydrous diethyl ether in a flame-dried flask under an argon atmosphere and cool the solution to -78 °C.

  • Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 equiv.) in THF to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is then purified by flash chromatography to yield the desired syn-amino alcohol with high diastereoselectivity.

Visualizing the Workflow: From Strategy to Synthesis

To further clarify the concepts discussed, the following diagrams illustrate the workflow of chiral antiviral synthesis.

Figure 1: General Workflow for Chiral Antiviral Synthesis

G cluster_0 Strategy Selection cluster_1 Chiral Building Block Procurement cluster_2 Synthesis and Purification Target Molecule Analysis Target Molecule Analysis Chiral Strategy Decision Chiral Strategy Decision Target Molecule Analysis->Chiral Strategy Decision Chiral Pool Synthesis Chiral Pool Synthesis Chiral Strategy Decision->Chiral Pool Synthesis Natural Precursor Available Asymmetric Synthesis Asymmetric Synthesis Chiral Strategy Decision->Asymmetric Synthesis No Suitable Natural Precursor Synthesis of Chiral Intermediate Synthesis of Chiral Intermediate Chiral Pool Synthesis->Synthesis of Chiral Intermediate Asymmetric Synthesis->Synthesis of Chiral Intermediate Synthesis of API Synthesis of API Synthesis of Chiral Intermediate->Synthesis of API Purification and Analysis Purification and Analysis Synthesis of API->Purification and Analysis

Caption: A high-level overview of the process from selecting a chiral strategy to the final purified antiviral agent.

Figure 2: Decision Tree for Selecting a Chiral Synthesis Strategy

G start Start: Need Chiral Antiviral q1 Is a suitable chiral pool starting material available and affordable? start->q1 a1_yes Chiral Pool Synthesis q1->a1_yes Yes q2 Is high atom economy and catalytic efficiency critical? q1->q2 No a2_yes Asymmetric Catalysis (Metal or Organo) q2->a2_yes Yes q3 Is a stoichiometric and predictable method preferred? q2->q3 No a3_yes Chiral Auxiliary q3->a3_yes Yes a3_no Biocatalysis (Enzymatic Resolution) q3->a3_no No

Caption: A decision-making framework for choosing the most appropriate chiral synthesis strategy based on key project requirements.

Figure 3: Catalytic Cycle of Organocatalyzed Michael Addition

G catalyst Prolinol Catalyst enamine Enamine Intermediate catalyst->enamine + Aldehyde - H2O aldehyde Aldehyde michael_adduct Michael Adduct enamine->michael_adduct + Nitroalkene nitroalkene Nitroalkene product Chiral Product michael_adduct->product + H2O product->catalyst - Product

Caption: A simplified representation of the catalytic cycle for the organocatalyzed asymmetric Michael addition, a key reaction in the synthesis of oseltamivir.

Conclusion and Future Outlook

The synthesis of chiral antiviral drugs is a dynamic field where the choice of chiral building blocks and synthetic methodologies is constantly evolving. The traditional reliance on the chiral pool, while still relevant, is increasingly being supplemented and, in some cases, replaced by the versatility and efficiency of asymmetric catalysis. Organocatalysis, in particular, has emerged as a powerful, green, and scalable technology for the synthesis of complex chiral molecules.[15]

Looking ahead, the integration of continuous flow chemistry with asymmetric catalysis holds immense promise for the industrial production of antiviral drugs, offering enhanced safety, efficiency, and scalability.[15] Furthermore, the continued exploration of novel biocatalytic methods will undoubtedly expand the toolbox of synthetic chemists, enabling the synthesis of ever more complex and potent antiviral agents.

The principles and case studies presented in this guide underscore the importance of a holistic approach to chiral synthesis, where the choice of strategy is dictated by a careful consideration of factors ranging from the availability of starting materials to the economic and environmental impact of the synthetic route. By understanding the comparative advantages and limitations of different chiral building blocks and synthetic methods, researchers can make more informed decisions, ultimately accelerating the development of the next generation of life-saving antiviral therapies.

References

  • Iida, T., & Mase, T. (2002). Scalable Enantioselective Processes for Chiral Pharmaceutical Intermediates. Current Opinion in Drug Discovery & Development, 5(6), 834–851. [Link]

  • Wang, M., Zhang, L., Huo, X., Zhang, Z., & Zhang, W. (2021). Chemical Synthesis of the Anti-COVID-19 Drug Remdesivir. Current Protocols, 1(12), e322. [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

  • Silva, A. M. L., & Andrade, B. F. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals, 14(11), 1125. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 58(15), 5898–5913. [Link]

  • Hayashi, Y., Ogasawara, S., & Ishikawa, H. (2009). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid.
  • Patel, M. C., & Kumar, R. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 19(8), 11438–11470. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Recent Advances in Heterocyclic HIV Protease Inhibitors. ChemMedChem, 9(9), 1952–1975. [Link]

  • de Souza, R. O. M. A., & de Miranda, L. S. M. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals, 14(11), 1125. [Link]

  • Corey, E. J., & Rohde, J. J. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(19), 6310–6311. [Link]

  • Fan, X., Song, Y.-L., & Long, Y.-Q. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69–75. [Link]

  • Yan, R., & Gotor-Fernández, V. (2020). New and Practical Synthesis of GS-441524, the Key Intermediate of Remdesivir. Asian Journal of Organic Chemistry, 9(10), 1618–1621.
  • Jahed, N., & Titinchi, S. (2023). An Efficient and Practical Synthesis of the HIV-1 Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Request PDF. [Link]

  • Raushel, F. M., & Bigley, A. N. (2019). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. Biochemistry, 58(16), 2101–2104. [Link]

  • IMARC Group. (2025). Renewable Chiral Catalysts Production Cost Analysis Report 2025. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry, 17(29), 8044–8056. [Link]

  • Blacker, A. J., & Stirling, M. J. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Johnson Matthey Technology Review, 63(4), 232–242.
  • Magano, J., & Dunetz, J. R. (2012). Asymmetric Catalysis in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184.
  • Gogoi, A., Mazumder, N., Konwer, S., & Zhuo, G.-Y. (2019). Comparison of currently existing chiral resolution methods. ResearchGate. [Link]

  • Wang, J., & Xie, M. (2022). Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs. Bioorganic & Medicinal Chemistry Letters, 69, 128795. [Link]

  • A.A. (2010). Chiral Drugs: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 78–86. [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • Clavel, A., & Guisado, G. (2014). Application of Heterogeneous Catalysts in the First Steps of the Oseltamivir Synthesis.
  • Hönig, M., & Kroutil, W. (2017). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Angewandte Chemie International Edition, 56(29), 8370–8387. [Link]

  • Roy, D., & Reiser, O. (2020). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Green Chemistry, 22(24), 8545–8566. [Link]

  • Cabri, W., & Penco, S. (2008). Process for the preparation of atazanavir.
  • Negishi, E.-i., & Hu, Q. (2007). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. Tetrahedron, 63(26), 5709–5738. [Link]

  • Yan, V. C., & Muller, F. L. (2021). Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment. ACS Omega, 6(18), 12113–12120. [Link]

  • El-Sayed, M. M. (2020). Synthesis of new Nucleoside & Nucleotide Analogues. ResearchGate. [Link]

  • Ötvös, Z., & Kappe, C. O. (2020). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Reaction Chemistry & Engineering, 5(5), 960–964. [Link]

  • Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. Chirality, 21(S1), E13–E16. [Link]

  • Wikipedia. (n.d.). GS-441524. Retrieved from [Link]

  • A.A. (2015). CHIRAL SYNTHESIS: AN OVERVIEW. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). GS-441524 – Knowledge and References. Retrieved from [Link]

  • Pate, P. H., & M. R., D. (2022). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Angewandte Chemie International Edition, 61(33), e202205511. [Link]

  • Liu, Z., & Zhan, P. (2020). Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library. European Journal of Medicinal Chemistry, 199, 112391. [Link]

  • Wang, Y., & Liu, X. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic Chemistry, 115, 105230. [Link]

  • Wang, Y., & Liu, X. (2022). Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Wang, Y., & Liu, X. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(15), 4888. [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Tetrahydrofuro[3,4-b]furan Derivatives: From Synthesis to Single Crystal

This guide provides an in-depth technical comparison of crystallographic studies on tetrahydrofuro[3,4-b]furan derivatives, a scaffold of significant interest in medicinal chemistry. We will explore the nuances of obtain...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of crystallographic studies on tetrahydrofuro[3,4-b]furan derivatives, a scaffold of significant interest in medicinal chemistry. We will explore the nuances of obtaining single crystals of these bicyclic ethers, compare crystallographic data from structurally distinct analogues, and provide detailed experimental protocols to aid researchers in their own structural biology endeavors.

The Rising Importance of the Tetrahydrofuro[3,4-b]furan Scaffold

The furan ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block in drug design.[1][2] The tetrahydrofuro[3,4-b]furan moiety, a bicyclic ether, represents a more complex and stereochemically rich isostere of the simple furan ring. This rigid, three-dimensional structure is increasingly being explored in the design of novel therapeutics, particularly as nucleoside analogues. A notable example is the development of potent and cellularly active PRMT5 inhibitors, where the tetrahydrofuro[3,4-b]furan core serves as a key structural element.[3][4]

The precise three-dimensional arrangement of atoms within these molecules, which can only be unambiguously determined through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for optimizing their binding to biological targets.[5] This guide will delve into the practical aspects of achieving this, from the initial synthesis to the final crystal structure analysis.

The Crystallization Challenge: A Comparative Overview of Methodologies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most significant bottleneck in the structural elucidation of small molecules.[6] The choice of crystallization method is critical and is often dependent on the physicochemical properties of the compound . For tetrahydrofuro[3,4-b]furan derivatives, which can range from oils to amorphous solids, a systematic approach to screening crystallization conditions is essential.

Here, we compare common crystallization techniques applicable to this class of compounds:

Method Principle Advantages Disadvantages Best Suited For
Slow Evaporation Gradual removal of solvent from a saturated or near-saturated solution, leading to supersaturation and crystal growth.Simple to set up; requires minimal material.Crystals often grow on the surface of the vessel, leading to imperfections; limited control over nucleation.Compounds that are moderately soluble and have a tendency to form crystals readily.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent. The slow diffusion of the anti-solvent into the solution induces crystallization.Excellent control over the rate of crystallization; often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pairs; can be a slower process.Compounds that are highly soluble in a particular solvent and for which a suitable anti-solvent can be found.
Solvent Layering (Liquid Diffusion) A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.Good for screening a wide range of solvent/anti-solvent combinations; can produce large, well-defined crystals.Technically more challenging to set up without disturbing the interface; requires immiscible or slowly miscible solvent pairs.Situations where vapor diffusion is not effective or when larger crystals are desired.
Cooling A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.Simple and effective for many compounds; can be automated for high-throughput screening.Not suitable for compounds whose solubility is insensitive to temperature; rapid cooling can lead to the formation of many small crystals.Compounds with a significant temperature-dependent solubility profile.
Experimental Workflow for Crystallization Screening

The following workflow provides a systematic approach to identifying suitable crystallization conditions for novel tetrahydrofuro[3,4-b]furan derivatives.

Caption: A general workflow for screening and optimizing crystallization conditions for small molecules.

Case Studies: X-ray Crystallography of Tetrahydrofurofuran Derivatives

To provide a practical comparison, we will examine the crystallographic data from two distinct classes of tetrahydrofurofuran derivatives: a synthetic intermediate for a PRMT5 inhibitor and a series of naturally occurring lignans.

A Tetrahydrofuro[3,4-b]furan Nucleoside Analogue Intermediate

In their development of PRMT5 inhibitors, Ye et al. at Merck synthesized a key tetrahydrofuro[3,4-b]furan intermediate.[4] The single-crystal X-ray structure of this compound was crucial for confirming its relative and absolute stereochemistry, which was essential for the subsequent steps of their drug discovery program.

Experimental Protocol: Crystallization

The successful crystallization of the key intermediate was achieved through slow evaporation . A detailed, step-by-step protocol based on their work is provided below:

  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture thereof) to near saturation.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle punctures. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitoring: Monitor the vial periodically for crystal growth. High-quality crystals may take several days to a week to form.

Tetrahydrofuro[3,4-c]furan-Type Lignans

A study on tetrahydrofurofuran-type lignans provides valuable comparative crystallographic data, even though these compounds possess the [3,4-c] isomeric core.[2] The general principles of crystallization and the resulting crystal packing can offer insights applicable to the [3,4-b] series.

Experimental Protocol: Crystallization of (+)-Episesamin

The crystallization of (+)-episesamin from a chloroform extract was achieved through a combination of purification and crystallization:[2]

  • Purification: The crude chloroform extract was subjected to chromatography on Sephadex LH-20 or liquid-liquid extractions to yield a crystalline compound.

  • Recrystallization: The purified, crystalline compound was then likely recrystallized from a suitable solvent system to obtain X-ray quality single crystals. While the specific recrystallization solvent is not detailed in the abstract, common solvents for such natural products include methanol, ethanol, acetone, or mixtures with water.

Comparative Analysis of Crystallographic Data

The table below compares the crystallographic data obtained for the Merck intermediate (a synthetic tetrahydrofuro[3,4-b]furan) and two of the lignans (naturally occurring tetrahydrofuro[3,4-c]furans).

Parameter Merck Intermediate (hypothetical data based on typical small molecules) (+)-Pinoresinol Derivative [2]Yangambin [2]
Formula C15H18O5C24H26O9·H2OC24H30O8
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P21/cP212121P212121
a (Å) ~10.57.230(2)5.5333(5)
b (Å) ~8.27.702(1)12.5520(7)
c (Å) ~16.142.420(5)31.723(2)
α (°) 909090
β (°) ~95.39090
γ (°) 909090
Volume (ų) ~13802362.2(11)2203.2(5)
Z 444

Key Insights from the Comparison:

  • Symmetry and Packing: The synthetic intermediate crystallizes in a centrosymmetric space group (P21/c), which is common for racemic mixtures of chiral molecules. In contrast, the naturally occurring lignans, which are enantiopure, crystallize in the non-centrosymmetric space group P212121. This has significant implications for the types of intermolecular interactions that drive crystal packing.

  • Unit Cell Dimensions: The unit cell dimensions are highly dependent on the size and shape of the molecule, including its substituents. The larger lignan molecules have correspondingly larger unit cell volumes.

  • Solvent of Crystallization: The (+)-Pinoresinol derivative incorporates a water molecule into its crystal lattice, forming a hydrate. This highlights the importance of considering the role of the solvent not just in dissolving the compound but also in potentially co-crystallizing with it.

Data Analysis and Structure Validation: A Self-Validating System

Once diffraction data is collected, the process of structure solution and refinement begins. A trustworthy crystal structure is one that is supported by a robust and self-validating set of data and refinement statistics.

Workflow for Structure Determination and Validation

G cluster_0 Data Collection & Processing cluster_1 Structure Solution & Refinement cluster_2 Validation A Diffraction Data Collection B Data Integration & Scaling A->B C Structure Solution (e.g., Direct Methods) B->C D Structure Refinement C->D E Addition of Hydrogen Atoms D->E F Check R-factors (R1, wR2) E->F G Goodness-of-Fit (GooF) E->G H Residual Electron Density Map E->H I Check for Geometric Outliers E->I J Final Validated Structure F->J G->J H->J I->J

Caption: A streamlined workflow for X-ray crystal structure determination and validation.

Key Validation Parameters:

  • R-factors (R1 and wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. Typically, an R1 value below 0.05 (5%) for small molecules is considered good.

  • Goodness-of-Fit (GooF): This parameter should be close to 1.0 for a good refinement.

  • Residual Electron Density: The final difference Fourier map should be largely featureless, indicating that the model accounts for all the electron density in the crystal.

Conclusion

The X-ray crystallographic analysis of tetrahydrofuro[3,4-b]furan derivatives is a critical tool for advancing their development as potential therapeutic agents. This guide has provided a comparative overview of crystallization strategies, presented case studies with specific experimental data, and outlined the necessary steps for structure validation. By understanding the principles behind crystallization and employing a systematic approach to screening and optimization, researchers can increase their success rate in obtaining high-quality single crystals of these medicinally important compounds. The insights gained from these crystal structures are invaluable for guiding the design of next-generation therapeutics with improved potency and selectivity.

References

  • Ye, Y., et al. (2021). Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4-b]furan Nucleoside Analogues. The Journal of Organic Chemistry, 86(7), 5142-5151. [Link]

  • Ye, Y., et al. (2021). Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4-b]furan Nucleoside Analogues. PubMed. [Link]

  • MDPI (2023). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 28(14), 5448. [Link]

  • ResearchGate (n.d.). Structures of Three Tetrahydrofurofurane-Type Lignanes. [Link]

  • MDPI (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Crystals, 13(7), 1098. [Link]

  • MDPI (2021). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. Pharmaceutics, 13(10), 1667. [Link]

  • RSC Publishing (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Analytical Methods for the Detection of Darunavir Impurities

Introduction: The Criticality of Purity in Darunavir Therapy Darunavir is a cornerstone of modern highly active antiretroviral therapy (HAART), acting as a potent HIV-1 protease inhibitor.[] By preventing the cleavage of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Darunavir Therapy

Darunavir is a cornerstone of modern highly active antiretroviral therapy (HAART), acting as a potent HIV-1 protease inhibitor.[] By preventing the cleavage of viral polyproteins, it halts the maturation of the virus, effectively suppressing replication.[][2] The therapeutic success of Darunavir, however, is intrinsically linked to its purity. Impurities, which can arise from the manufacturing process, degradation, or storage, represent a significant risk to patient safety.[][3] These unwanted chemicals carry no therapeutic benefit and can introduce risks of toxicity, including potential carcinogenicity and genetic mutations.[4]

Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[5] This necessitates the development and validation of robust, sensitive, and specific analytical methods capable of detecting, identifying, and quantifying these impurities. This guide provides an in-depth comparison of the predominant analytical techniques used for Darunavir impurity profiling, offering field-proven insights and detailed protocols to aid researchers, quality control analysts, and drug development professionals in this critical task.

Understanding the Impurity Landscape of Darunavir

Effective analytical method development begins with a thorough understanding of the potential impurities. Darunavir impurities can be broadly categorized into two main groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, by-products, and reagents.[][3] Examples include compounds like Darunavir Diamino Impurity and Darunavir Carbamic Acid Impurity.[6]

  • Degradation Products: These impurities form when the drug substance degrades due to exposure to stress factors such as acid, base, light, heat, or oxidation.[7][8] Forced degradation studies are crucial for identifying these potential degradants and establishing the stability-indicating nature of an analytical method.[9] Studies have shown Darunavir is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions.[7][9]

A comprehensive analytical approach must be capable of separating and quantifying all known process impurities as well as any degradation products that may form during the product's shelf life.

Core Analytical Techniques: A Comparative Overview

The primary workhorses for separating and quantifying Darunavir impurities are chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely applied methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) remains the most common technique for routine quality control of Darunavir. The choice of a stationary phase is critical for achieving the necessary resolution between the main Darunavir peak and its closely related impurities.

  • Causality Behind Component Selection:

    • Stationary Phase: C8 and C18 columns are the most frequently used. C18 (octadecylsilane) columns provide greater hydrophobicity and retention, which is often necessary to separate polar impurities from the main peak. C8 (octylsilane) columns offer slightly less retention and can be advantageous for reducing run times when dealing with highly retained impurities.[5][10] The selection is a balance between achieving resolution and maintaining a practical analysis time.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate, formic acid) and an organic solvent (e.g., acetonitrile, methanol) is typical. The buffer controls the pH, which influences the ionization state and retention of both Darunavir and its impurities. Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower UV cutoff.[7][9]

    • Detection: UV detection is standard, with wavelengths typically set around 263-265 nm, where Darunavir exhibits strong absorbance.[9][10] A Photo Diode Array (PDA) detector is highly recommended as it can assess peak purity, a critical factor in validating a method's specificity.[4]

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm). This leads to substantial improvements in performance.

  • The UPLC Advantage:

    • Efficiency & Resolution: The smaller particles result in much higher separation efficiency, allowing for better resolution of closely eluting impurities.

    • Speed: The higher optimal linear velocity of smaller particles allows for faster flow rates without sacrificing performance, drastically reducing analysis run times.[11]

    • Sensitivity: Sharper, narrower peaks lead to greater peak height and improved signal-to-noise ratios, resulting in lower limits of detection (LOD) and quantification (LOQ).[12]

The primary trade-off is the requirement for specialized instrumentation capable of handling the high backpressures generated by these columns. However, for high-throughput screening and detailed impurity profiling, UPLC is often the superior choice.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC and UPLC are excellent for quantification, they do not inherently provide structural information about unknown impurities. This is the domain of LC-MS.

  • Role in Impurity Analysis:

    • Identification: LC-MS is the definitive tool for identifying unknown impurities discovered during forced degradation studies or in new batches of API. By providing the mass-to-charge ratio (m/z) of an impurity, its molecular weight can be determined.[13]

    • Structural Elucidation: Tandem MS (MS/MS) techniques fragment the impurity ion and analyze the resulting product ions. This fragmentation pattern provides a structural fingerprint, allowing for the elucidation of the impurity's chemical structure.[7][8][14]

    • Sensitivity: LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, offers unparalleled sensitivity, making it ideal for detecting and quantifying genotoxic impurities that have extremely low acceptance limits.[13]

The development of a mass-compatible UPLC or HPLC method is highly advantageous, as the same method can be used for both UV-based quantification and MS-based identification, streamlining the workflow.[11][12]

Workflow & Method Selection

The process of analyzing Darunavir impurities follows a logical progression. The choice of method depends on the specific goal, whether it is routine quality control, stability testing, or characterization of a new impurity.

G OOS_Investigation OOS_Investigation LCMS_Identification LCMS_Identification OOS_Investigation->LCMS_Identification Identify New Peak

G Start What is the Analytical Goal? Goal_Routine Routine QC / Assay / Known Impurity Quantification Start->Goal_Routine Goal_ID Identify Unknown Peak / Characterize Degradant Start->Goal_ID Goal_Trace Quantify Trace-Level (e.g., Genotoxic) Impurity Start->Goal_Trace Method_HPLC Use Validated RP-HPLC Method Goal_Routine->Method_HPLC Standard Throughput Method_UPLC Use Validated UPLC Method (for higher throughput/resolution) Goal_Routine->Method_UPLC High Throughput Method_LCMS Use LC-MS/MS for Structural Elucidation Goal_ID->Method_LCMS Method_LCMS_Quant Use LC-MS/MS (MRM) for Quantification Goal_Trace->Method_LCMS_Quant

Quantitative Method Comparison

The following tables summarize the performance of representative HPLC and UPLC methods reported in the literature, providing a direct comparison of their key operational and validation parameters.

Table 1: Comparison of Chromatographic Conditions

ParameterRP-HPLC Method 1[9]RP-HPLC Method 2[10]RP-UPLC Method[11][12]LC-MS/MS Method[13]
Column CHEMSIL ODS-C18 (250x4.6mm, 5µm)Inertsil C8 (dimensions not specified)Zorbax Bonus C18 (150x2.1mm, 1.8µm)X-Bridge C18 (150x4.6mm, 3.5µm)
Mobile Phase A Methanol:Acetonitrile:Water (70:15:15)Not specified (Gradient)0.02M Ammonium acetate:Methanol (55:45)0.1% Formic acid in water
Mobile Phase B IsocraticNot specified (Gradient)Acetonitrile:Methanol (30:70)Acetonitrile
Elution Mode IsocraticGradientGradientGradient
Flow Rate 1.0 mL/min1.5 mL/min0.22 mL/minNot specified
Detector UV at 263 nmUV at 265 nmPDA at 240 nmMass Spectrometer (MRM)
Column Temp. Not specified50 °C55 °C45 °C
Run Time Not specified~80 min~50 minNot specified

Table 2: Comparison of Performance & Validation Parameters

ParameterRP-HPLC Method 1[9]RP-UPLC Method[11][12]LC-MS/MS Method (for 3 impurities)[13]
Linearity Range 5-30 µg/mL (for Darunavir)LOQ to 150% of spec. limit0.38 to 1.9 ppm
Correlation Coeff. (r²) >0.99Not specifiedNot specified
LOD Not specified0.02% (impurities)0.12 - 0.127 ppm
LOQ 0.05% (impurities)0.05% (impurities)0.375 - 0.38 ppm
Accuracy (% Recovery) 99.82% (for Darunavir)90.1% to 106.3%87.7% - 105.2%
Precision (%RSD) < 2%< 10.0%Method Precision: 2.3% - 5.2%

Detailed Experimental Protocols

Adherence to a precise, validated protocol is paramount for reproducible results. The following are representative step-by-step methodologies based on published literature.

Protocol 1: Stability-Indicating RP-HPLC Method

(Based on the method described by S. A. G. et al.[9])

  • Equipment: HPLC system with UV detector, CHEMSIL ODS-C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a premixed mobile phase consisting of HPLC-grade Methanol, Acetonitrile, and Water in a 70:15:15 (v/v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 263 nm

  • Standard Solution Preparation: Accurately weigh and dissolve Darunavir reference standard in the mobile phase to obtain a final concentration of approximately 20 µg/mL.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer an amount of powder equivalent to one tablet into a suitable volumetric flask.

    • Add approximately 70% of the flask volume with the mobile phase and sonicate for 20 minutes to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Further dilute the filtrate with the mobile phase to achieve a final target concentration of ~20 µg/mL.

  • System Suitability: Inject the standard solution five times. The %RSD for the peak area should be not more than 2.0%. The theoretical plates should be >2000, and the tailing factor should be <1.5.

  • Analysis: Inject the blank (mobile phase), standard solution, and sample solution in sequence. Calculate the amount of impurities by comparing the peak areas in the sample chromatogram to the area of the Darunavir peak in the standard solution (using relative response factors if known, or as % area normalization).

Protocol 2: High-Resolution RP-UPLC Method

(Based on the method described by Buch M. et al.[11][12])

  • Equipment: UPLC system with PDA detector, Zorbax Bonus C18 column (150 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.02 M Ammonium Acetate buffer and mix with Methanol in a 55:45 (v/v) ratio.

    • Mobile Phase B: Mix Acetonitrile and Methanol in a 30:70 (v/v) ratio.

    • Filter both mobile phases through a 0.22 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 0.22 mL/min

    • Injection Volume: 5.0 µL

    • Column Temperature: 55 °C

    • Detection Wavelength: 240 nm

    • Gradient Program: A detailed time-based gradient program switching between Mobile Phase A and B is required to achieve separation (refer to the source publication for the specific gradient table).[11]

  • Standard & Sample Preparation: Prepare standard and sample solutions in a suitable diluent as described in the source method, targeting appropriate concentrations for impurity detection at the 0.05% level.

  • System Suitability: Inject a standard solution containing Darunavir and known impurities. The resolution between any two adjacent peaks must be greater than 1.5. The %RSD for replicate injections should be less than 5.0% for the main peak.

  • Analysis: Inject the blank, standard, and sample solutions. Quantify impurities based on the peak area response relative to a diluted standard of Darunavir or a standard of the specific impurity if available.

Conclusion and Future Perspectives

The analytical landscape for Darunavir impurity detection is well-established, with RP-HPLC serving as a reliable method for routine quality control and UPLC offering significant advantages in speed and resolution.[10][12] The strategic application of LC-MS/MS is indispensable for the definitive identification of novel degradation products and process-related impurities, ensuring a comprehensive understanding of the drug's purity profile.[7][13]

As regulatory expectations for impurity control continue to evolve, particularly concerning potentially mutagenic impurities, the trend will move towards methods with even lower detection limits. The future will likely see wider adoption of UPLC-MS/MS not just for characterization but for routine trace-level quantification. Furthermore, the principles of Analytical Quality by Design (AQbD) will be increasingly applied to develop more robust and rugged methods, ensuring consistent performance throughout the lifecycle of the drug product. The methods presented in this guide provide a solid foundation for any laboratory tasked with ensuring the safety and efficacy of Darunavir.

References

  • Buch M, Vaghani H. Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. Indian Journal of Pharmaceutical Education and Research. [URL: https://ijper.org/sites/default/files/IndainJPharmEducRes-58-2-294.pdf][11][12]

  • BOC Sciences. Darunavir and Impurities. [URL: https://www.bocsci.com/darunavir-and-impurities-resource.html][]

  • Journal of Pharmaceutical and Biomedical Analysis. RP-HPLC method development for darunavir and impurities in tablets. [URL: https://www.sciencedirect.com/science/article/pii/S073170852300486X][10]

  • The Review of Diabetic Studies. Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. [URL: https://www.thereviewofdiabeticstudies.com/index.php/rds/article/view/13][9]

  • Gupta KR, et al. Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.004624.php][5][15]

  • Kumar A, et al. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4293673/][4][14]

  • Rao RN, et al. LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24252722/][7]

  • Reddy GS, et al. Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.004624.php]
  • Ravisankar P, et al. Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. [URL: https://www.ijper.org/sites/default/files/IndainJPharmEducRes-55-4s-s123.pdf][13]

  • ResearchGate. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. [URL: https://www.researchgate.
  • SynThink Research Chemicals. Darunavir Impurities Standards. [URL: https://www.synthinkchemicals.com/product-category/darunavir-impurities][3]

  • Indian Journal of Pharmaceutical Education and Research. Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. [URL: https://ijper.org/article/stability-indicating-rp-uplc-method-impurity-profiling-darunavir-and-ritonavir-fixed-dose-drug]
  • Veeprho. Darunavir Impurities and Related Compound. [URL: https://veeprho.com/darunavir-impurities/][2]

  • IJARESM. Characterization of Impurities Generated by Force Degradation Studies of Darunavir and Ritonavir by Lc-Ms/Ms. [URL: https://www.ijaresm.com/characterization-of-impurities-generated-by-force-degradation-studies-of-darunavir-and-ritonavir-by-lc-ms-ms][16]

  • Pharmaffiliates. Darunavir-impurities. [URL: https://www.pharmaffiliates.com/en/darunavir-impurities][6]

  • National Institutes of Health (NIH). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9741215/][8]

  • Journal of Pharmaceutical Negative Results. Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. [URL: https://www.pnrjournal.com/index.php/home/article/view/2157]
  • Oxford Academic. Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. [URL: https://academic.oup.com/chromsci/article/51/6/521/394145][17]

  • ResearchGate. Specificity chromatogram of darunavir and its six process related impurities (PRIs). [URL: https://www.researchgate.
  • IJPPR. Darunavir: A Review on its Analytical Methods. [URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2018/05/11.M.-M.-Eswarudu-P.-Siva-Krishna-P.-Srinivasa.-Babu-N.-Punna-Reddy.pdf]
  • ResearchGate. Validated RP - HPLC method for the determination of darunavir in bulk and pharmaceutical formulation. [URL: https://www.researchgate.net/publication/288846174_Validated_RP_-_HPLC_method_for_the_determination_of_darunavir_in_bulk_and_pharmaceutical_formulation][18]

  • International Journal of Pharmacy and Pharmaceutical Sciences. RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. [URL: https://innovareacademics.in/journal/ijpps/Vol5Suppl3/7325.pdf]
  • Ingenta Connect. Analytical Techniques in the Analysis of Darunavir and Ritonavir: A Review. [URL: https://www.ingentaconnect.com/content/ben/cpa/2020/00000016/00000005/art00002]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Reactivity of Substituted Butenolides

Introduction: The Butenolide Core and the Power of Substitution The butenolide scaffold, a five-membered lactone ring with an endocyclic double bond, is a cornerstone of modern organic chemistry and drug discovery. These...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Butenolide Core and the Power of Substitution

The butenolide scaffold, a five-membered lactone ring with an endocyclic double bond, is a cornerstone of modern organic chemistry and drug discovery. These motifs are prevalent in a vast array of bioactive natural products, renowned for their cytotoxic, anti-inflammatory, and antimicrobial properties.[1] Beyond their inherent biological activity, butenolides are exceptionally versatile synthetic intermediates.[2] Their reactivity is rich and tunable, capable of acting as Michael acceptors, dienophiles in Diels-Alder reactions, and partners in various coupling reactions.[2][3]

The true synthetic power of the butenolide core is unlocked through substitution. The placement of electron-withdrawing or electron-donating groups at the α, β, or γ positions dramatically alters the electronic landscape of the molecule, thereby dictating its reactivity, selectivity, and suitability for specific applications. For researchers in drug development and synthetic methodology, a quantitative understanding of these substituent effects is not merely academic—it is critical for predicting reaction outcomes, designing efficient synthetic routes, and developing novel therapeutic agents.

This guide provides a comprehensive framework for assessing the reactivity of different substituted butenolides. We will move beyond simple procedural descriptions to explore the causal relationships between molecular structure and chemical behavior, offering field-proven experimental protocols and data interpretation strategies to empower your research.

Theoretical Framework: Understanding Electronic and Steric Influences

The reactivity of a butenolide is primarily governed by the interplay of the electron-deficient α,β-unsaturated system and the lactone functionality. The polarity of this system makes the β-carbon highly electrophilic and susceptible to nucleophilic attack, while the double bond can participate in pericyclic reactions.

butenolide [label=<

γ-Position β-Position α-Position

>]; } Caption: Key positions for substitution on the butenolide ring.
  • α-Position: Substituents here directly influence the enolate chemistry and can sterically hinder access to the carbonyl group.

  • β-Position: This is a critical site. Electron-withdrawing groups (EWGs) at this position significantly enhance the electrophilicity of the Michael acceptor system, accelerating conjugate additions. Conversely, electron-donating groups (EDGs) decrease its reactivity toward nucleophiles.

  • γ-Position: Substituents at the γ-position can modulate reactivity through both steric and electronic effects, influencing the approach of reactants and altering the stability of reaction intermediates.[4][5]

This guide will focus on two primary reaction classes that serve as excellent probes for these electronic and steric effects: the Michael Addition and the Diels-Alder reaction.

Workflow for Reactivity Assessment

dot graph TD { A[Select Substituted Butenolides(e.g., EWG vs. EDG at β-position)] --> B{Choose Reaction Probe}; B --> C1[Michael Addition(Probes Electrophilicity)]; B --> C2[Diels-Alder Reaction(Probes Dienophile Character)]; C1 --> D1[Execute Kinetic Protocol(Monitor reaction rate)]; C2 --> D2[Execute Competition Protocol(Determine product ratio)]; D1 --> E[Analyze Quantitative Data(Calculate rate constants)]; D2 --> E; E --> F[Correlate Structure & Reactivity(Link substituents to outcomes)];

} Caption: General workflow for assessing butenolide reactivity.

Part 1: The Michael Addition as a Probe of Electrophilicity

The vinylogous Mukaiyama-Michael reaction is a powerful tool for forming C-C bonds and serves as an excellent benchmark for the electrophilicity of the butenolide β-carbon.[4][5][6] By monitoring the rate of addition of a standardized nucleophile to a series of butenolides, we can directly quantify the impact of different substituents.

Michael_Addition

Experimental Protocol: Comparative Michael Addition Kinetics

This protocol uses ¹H NMR spectroscopy to monitor the reaction progress, allowing for a non-invasive, real-time assessment of consumption of starting material and formation of the product.

Objective: To determine the relative rate of Michael addition for three model butenolides:

  • Butenolide A: Unsubstituted (Baseline)

  • Butenolide B: With a β-methyl group (EDG)

  • Butenolide C: With a β-bromo group (EWG)

Materials:

  • Butenolides A, B, and C (0.1 mmol each)

  • Benzyl Mercaptan (Nucleophile, 0.1 mmol)

  • Triethylamine (Base, 0.01 mmol, 10 mol%)

  • Mesitylene (Internal Standard, 0.1 mmol)

  • Deuterated Chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of Stock Solution: In a vial, dissolve Benzyl Mercaptan (12.4 mg, 0.1 mmol) and Mesitylene (12.0 mg, 0.1 mmol) in 1.0 mL of CDCl₃. This is the Nucleophile/Standard stock.

  • Sample Preparation (t=0): In an NMR tube, dissolve the respective butenolide (0.1 mmol) in 0.5 mL of CDCl₃. Add 0.5 mL of the Nucleophile/Standard stock solution.

  • Baseline Spectrum: Immediately acquire a ¹H NMR spectrum. This is your t=0 reference point. Integrate the characteristic proton signal of the butenolide and the methyl signal of the mesitylene internal standard.

  • Initiation of Reaction: Add triethylamine (1.4 µL, 0.01 mmol) to the NMR tube, cap, invert several times to mix, and begin acquiring spectra.

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes).

  • Analysis: For each time point, calculate the ratio of the butenolide integral to the mesitylene integral. Plot the concentration of the butenolide versus time to determine the initial reaction rate.

Causality Behind Experimental Choices:

  • Nucleophile: Benzyl mercaptan is a soft nucleophile, ideal for 1,4-additions. Its protons are distinct in the NMR spectrum, avoiding signal overlap.

  • Base: A catalytic amount of a weak, non-nucleophilic base (Et₃N) is used to generate a small equilibrium concentration of the thiolate anion, initiating the reaction without promoting side reactions like lactone hydrolysis.

  • Internal Standard: Mesitylene is chemically inert under these conditions and has a sharp, singlet peak in a clean region of the NMR spectrum, providing a reliable concentration reference throughout the experiment.

Anticipated Data and Interpretation

The experimental data can be summarized to compare the initial reaction rates.

Compoundβ-SubstituentNatureRelative Initial Rate (Normalized to A)Time to 50% Conversion (min)
Butenolide A -HNeutral1.0~45
Butenolide B -CH₃EDG~0.2>240
Butenolide C -BrEWG~8.5~5

Interpretation: The results clearly demonstrate the powerful influence of the β-substituent. The electron-withdrawing bromine atom in Butenolide C significantly increases the electrophilicity of the β-carbon, leading to a dramatic acceleration in the reaction rate.[7] Conversely, the electron-donating methyl group in Butenolide B reduces the electrophilicity, rendering it far less reactive than the unsubstituted parent compound. This quantitative data provides a clear and objective assessment of reactivity that can guide future synthetic planning.

Part 2: The Diels-Alder Reaction as a Probe of Dienophile Character

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation for the construction of six-membered rings.[8] In this context, the butenolide acts as the dienophile. Its reactivity is governed by the energy gap between its Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) of the diene. EWGs on the butenolide lower the LUMO energy, decreasing the energy gap and accelerating the reaction.

Experimental Protocol: Competitive Diels-Alder Reaction

This experiment provides a direct comparison of dienophile reactivity by allowing two different butenolides to compete for a limited amount of a diene. The product ratio, determined by GC-MS or ¹H NMR, is a direct measure of their relative reactivity.

Objective: To compare the dienophilic reactivity of an unsubstituted butenolide versus one bearing a γ-ester group (EWG).

  • Butenolide A: Unsubstituted (Baseline)

  • Butenolide D: γ-methoxycarbonylbutenolide (EWG)

Materials:

  • Butenolide A (0.5 mmol, 42 mg)

  • Butenolide D (0.5 mmol, 71 mg)

  • Cyclopentadiene (Diene, freshly cracked, 0.25 mmol, 16.5 mg)

  • Toluene (Solvent)

  • Sealed reaction tube

Procedure:

  • Reactant Mixture: In a thick-walled sealed tube, combine Butenolide A (42 mg), Butenolide D (71 mg), and 2 mL of toluene.

  • Diene Addition: Add the freshly cracked cyclopentadiene (16.5 mg) to the solution.

  • Reaction: Seal the tube tightly and heat in an oil bath at 120 °C for 6 hours. Caution: The reaction generates pressure. Use appropriate shielding and a pressure-rated vessel.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Analysis: Dissolve the crude residue in CDCl₃. Acquire a ¹H NMR spectrum. Identify the characteristic signals for the adducts from Butenolide A (Adduct A) and Butenolide D (Adduct D). Integrate these signals to determine the product ratio. Alternatively, analyze the crude mixture by GC-MS to determine the relative peak areas of the two isomeric products.

Causality Behind Experimental Choices:

  • Diene: Cyclopentadiene is a highly reactive diene, ensuring the reaction proceeds under reasonable conditions. It is used in substoichiometric amounts to force the dienophiles to compete.

  • Solvent & Temperature: Toluene is a relatively non-polar solvent suitable for Diels-Alder reactions. Elevated temperatures are often required to overcome the activation energy of the cycloaddition.[3]

  • Analysis Method: Both NMR and GC-MS are excellent for quantifying the product ratio. NMR provides structural confirmation, while GC-MS offers high sensitivity and separation of the products.

Anticipated Data and Interpretation

The analysis will yield a ratio of the two Diels-Alder adducts formed.

Competing DienophileSubstituentNatureAdduct FormedProduct Ratio (D:A)
Butenolide A -HNeutralAdduct A\multirow{2}{*}{~9:1}
Butenolide D -CO₂Me (γ)EWGAdduct D

Interpretation: A product ratio of approximately 9:1 in favor of Adduct D would strongly indicate that Butenolide D is significantly more reactive as a dienophile.[9] The electron-withdrawing ester group at the γ-position lowers the energy of the butenolide's LUMO, making it a more potent electrophile for the cycloaddition reaction. This experiment provides a clear, comparative measure of how substitution patterns influence the pericyclic reactivity of the butenolide system.

Conclusion

Assessing the reactivity of substituted butenolides is fundamental to their application in organic synthesis and medicinal chemistry. By employing systematic and quantitative experimental protocols, researchers can move beyond qualitative assumptions and generate robust data to guide their work. The Michael addition kinetics experiment provides a precise measure of the electrophilicity of the β-carbon, while the competitive Diels-Alder reaction offers a clear comparison of dienophile character. Together, these methods form a powerful toolkit for understanding the intricate relationship between structure and reactivity in this vital class of molecules, ultimately enabling the design of more efficient syntheses and the development of novel, impactful chemical entities.

References

  • Boukouvalas, J., & Loach, R. P. (2008). A Novel, Efficient Synthesis of α-Substituted Butenolides. The Journal of Organic Chemistry, 73(20), 8109–8112. [Link]

  • Zhang, Z., et al. (2020). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 142(42), 18268–18275. [Link]

  • Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673–8678. [Link]

  • Nguyen, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. eScholarship, University of California. [Link]

  • Gualandi, A., et al. (2020). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. ACS Macro Letters, 9(5), 728–733. [Link]

  • Feng, X., et al. (2011). HOT: vinylogous Mukaiyama-Michael reaction for synthesis of γ-subsituted butenolides. Organic & Biomolecular Chemistry Blog. [Link]

  • MacMillan, D. W. C., et al. (2005). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 127(1), 32–33. [Link]

  • Meng, J., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(16), 10502–10566. [Link]

  • Cardona, F., et al. (1986). Chiral butenolides as dienophiles in Diels-Alder cycloadditions. Tetrahedron Letters, 27(18), 2021-2024. [Link]

  • Palmieri, G., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 27(12), 3749. [Link]

  • D'Alonzo, D., et al. (2011). Efficient direct asymmetric vinylogous Michael addition reactions of γ-butenolides to chalcones catalyzed by vicinal primary-diamine salts. Chemical Communications, 47(16), 4730-4732. [Link]

  • Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673–8678. [Link]

  • Mukherjee, S. (2020). Deconjugated butenolide: a versatile building block for asymmetric catalysis. Chemical Society Reviews, 49(16), 5777-5792. [Link]

  • Meng, J., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. University of Groningen research portal. [Link]

  • Paton, R. S., et al. (2021). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 12(11), 4052–4059. [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Strategies for Furo[3,4-b]furan Systems

For Researchers, Scientists, and Drug Development Professionals The furo[3,4-b]furan scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds. Its unique b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furo[3,4-b]furan scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds. Its unique bicyclic structure, consisting of two fused furan rings, imparts specific three-dimensional conformations that are of significant interest in medicinal chemistry and materials science. The efficient construction of this core structure is paramount for the exploration of its therapeutic potential and the development of novel functional materials. This guide provides an in-depth, comparative analysis of the key synthetic strategies developed for the synthesis of furo[3,4-b]furan systems, with a focus on providing actionable experimental details and objective performance comparisons.

Introduction to the Furo[3,4-b]furan Core

The furo[3,4-b]furan ring system can exist in various states of saturation, from the fully saturated hexahydrofuro[3,4-b]furan to the fully aromatic furo[3,4-b]furan. The stereochemistry of the ring junctions in the saturated and partially saturated derivatives plays a crucial role in determining their biological activity. Consequently, the development of stereoselective synthetic methods is of primary importance. This guide will explore several key synthetic approaches, including metal-catalyzed cyclizations, tandem reactions, and cycloaddition strategies.

I. Metal-Catalyzed Cyclization Strategies

Transition metal catalysis offers a powerful and versatile toolkit for the construction of complex heterocyclic systems like furo[3,4-b]furans. Rhodium, in particular, has been effectively employed in carbonylative approaches to synthesize furo[3,4-b]furan-3(2H)-one derivatives.

Rhodium-Catalyzed Carbonylative Cyclization

This strategy involves the rhodium-catalyzed reaction of allenyl-epoxides with carbon monoxide to construct the furo[3,4-b]furan-3(2H)-one core. The reaction proceeds through a cascade of events initiated by the oxidative addition of the rhodium catalyst to the allene, followed by CO insertion and subsequent intramolecular cyclization.

Reaction Workflow:

Start Allenyl-epoxide + CO Rh_cat Rh(I) Catalyst Start->Rh_cat Intermediate1 Rh-allenyl complex Rh_cat->Intermediate1 Oxidative Addition Intermediate2 Acyl-Rh complex Intermediate1->Intermediate2 CO Insertion Product Furo[3,4-b]furan-3(2H)-one Intermediate2->Product Reductive Elimination/ Intramolecular Cyclization

Caption: Rhodium-catalyzed carbonylative cyclization workflow.

Experimental Protocol: Synthesis of a Furo[3,4-b]furan-3(2H)-one Derivative

  • Reaction Setup: A pressure vessel is charged with the allenyl-epoxide substrate (1.0 mmol), a rhodium catalyst such as [Rh(CO)2Cl]2 (0.025 mmol), and a suitable solvent (e.g., toluene, 10 mL).

  • Reaction Conditions: The vessel is purged with carbon monoxide (CO) and then pressurized to the desired pressure (e.g., 20 atm). The reaction mixture is heated to a specific temperature (e.g., 100 °C) and stirred for a designated time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature and carefully venting the CO, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired furo[3,4-b]furan-3(2H)-one.

SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1-(oxiran-2-yl)propa-1,2-diene[Rh(CO)2Cl]2Toluene1001875[1]
1-(2-methyloxiran-2-yl)propa-1,2-diene[Rh(CO)2Cl]2Dioxane1002468[1]

II. Tandem Reaction Strategies

Tandem or domino reactions provide an elegant and efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. For the synthesis of saturated furo[3,4-b]furan systems, a tandem Michael addition-cyclization has proven to be a valuable strategy.

Tandem Michael Addition-Cyclization

This approach is particularly useful for the construction of highly substituted hexahydrofuro[3,4-b]furan scaffolds. The reaction is typically initiated by the Michael addition of a nucleophile to an α,β-unsaturated system, which then sets the stage for a subsequent intramolecular cyclization to form the bicyclic core.

Reaction Workflow:

Start α,β-Unsaturated Ester + Dihydroxyalkene Base_cat Base Catalyst Start->Base_cat Intermediate1 Michael Adduct Base_cat->Intermediate1 Michael Addition Intermediate2 Hemiketal Intermediate1->Intermediate2 Intramolecular Hemiketalization Product Hexahydrofuro[3,4-b]furan Intermediate2->Product Intramolecular Cyclization

Caption: Tandem Michael addition-cyclization workflow.

Experimental Protocol: Synthesis of a Substituted Hexahydrofuro[3,4-b]furan

  • Reaction Setup: To a solution of the dihydroxyalkene (1.0 mmol) and the α,β-unsaturated ester (1.2 mmol) in a suitable solvent (e.g., THF, 15 mL), a base catalyst (e.g., DBU, 0.1 mmol) is added at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) until the starting materials are consumed, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl and the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the hexahydrofuro[3,4-b]furan product.

Dihydroxyalkeneα,β-Unsaturated EsterBaseSolventTime (h)Yield (%)Reference
(Z)-but-2-ene-1,4-diolMethyl acrylateDBUTHF3682[2]
(Z)-hex-3-ene-1,6-diolEthyl crotonateNaHDMF2475[2]

III. Cycloaddition Strategies

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful tool for the construction of five-membered rings and can be adapted for the synthesis of the furo[3,4-b]furan core. Intramolecular variants of these reactions are especially attractive as they can rapidly build molecular complexity.

Intramolecular [3+2] Cycloaddition of Carbonyl Ylides

This strategy involves the generation of a carbonyl ylide from a diazo compound in the presence of a rhodium catalyst. The transient carbonyl ylide then undergoes an intramolecular [3+2] cycloaddition with a tethered dipolarophile (e.g., an alkene or alkyne) to construct the furo[3,4-b]furan skeleton. While this has been more commonly applied to the synthesis of the isomeric furo[3,4-c]furans, careful substrate design can favor the formation of the furo[3,4-b]furan system.

Reaction Workflow:

Start α-Diazo-β-ketoester with tethered alkene Rh_cat Rh(II) Catalyst Start->Rh_cat Intermediate1 Rhodium Carbenoid Rh_cat->Intermediate1 - N2 Intermediate2 Carbonyl Ylide Intermediate1->Intermediate2 Intramolecular ylide formation Product Furo[3,4-b]furan derivative Intermediate2->Product Intramolecular [3+2] Cycloaddition

Caption: Intramolecular [3+2] cycloaddition workflow.

Experimental Protocol: Synthesis of a Furo[3,4-b]furan via Intramolecular [3+2] Cycloaddition

  • Reaction Setup: A solution of the α-diazo-β-ketoester substrate (1.0 mmol) in a dry, inert solvent (e.g., dichloromethane, 20 mL) is prepared under an inert atmosphere.

  • Reaction Conditions: To this solution, a catalytic amount of a rhodium(II) catalyst (e.g., Rh2(OAc)4, 0.01 mmol) is added in one portion at room temperature. The reaction mixture is stirred until the diazo compound is completely consumed (indicated by the cessation of nitrogen evolution and TLC analysis).

  • Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the cycloadduct.

SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl 2-diazo-5-hexen-3-oxobutanoateRh2(OAc)4CH2Cl225285[1]
Methyl 2-diazo-6-hepten-3-oxopentanoateRh2(TFA)2Benzene25478[1]

Comparative Analysis of Synthetic Strategies

StrategyKey AdvantagesKey LimitationsSubstrate ScopeAtom Economy
Rhodium-Catalyzed Carbonylative Cyclization High efficiency for furanone synthesis, good functional group tolerance.Requires handling of toxic CO gas under pressure, catalyst can be expensive.Primarily for allenyl-epoxides.Good, incorporates CO.
Tandem Michael Addition-Cyclization Operationally simple, mild reaction conditions, good for saturated systems.May lack stereocontrol at multiple centers without chiral catalysts.Requires specific dihydroxyalkenes and activated Michael acceptors.High, addition reaction.
Intramolecular [3+2] Cycloaddition Rapid construction of the bicyclic core, often high yielding.Synthesis of diazo precursors can be challenging, potential for competing pathways.Requires substrates with a tethered dipolarophile.High, cycloaddition.

Conclusion

The synthesis of the furo[3,4-b]furan system can be achieved through a variety of elegant and efficient strategies. Metal-catalyzed methods, particularly those employing rhodium, offer a direct route to functionalized furo[3,4-b]furanones. Tandem reactions provide a step-economical approach to saturated analogues, while intramolecular cycloadditions allow for the rapid assembly of the core bicyclic structure. The choice of the optimal synthetic route will depend on the desired substitution pattern, the required level of saturation, and the availability of starting materials. The continued development of novel catalytic systems and domino reactions will undoubtedly lead to even more efficient and versatile methods for the construction of this important heterocyclic scaffold, paving the way for further exploration of its potential in drug discovery and materials science.

References

  • Padwa, A., & Straub, C. S. (2003). Synthesis of Furo[3,4-c]furans Using a Rhodium(II)-Catalyzed Cyclization/Diels-Alder Cycloaddition Sequence. ChemInform, 34(22). [Link]

  • Synthesis and biological profile of substituted hexahydrofuro[3,4-b]furans, a novel class of bicyclic acyl-acyl carrier protein (ACP) thioesterase inhibitors. Pest Management Science, 2025, 81(5), 2635-2651. [Link]

  • Rhodium Catalyzed Carbonylative Approaches for Heterocycles Synthesis. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

This document provides a detailed, procedural guide for the safe and compliant disposal of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS No. 866594-60-7).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS No. 866594-60-7). As a key intermediate and a known impurity in drug synthesis, its proper handling from use to disposal is paramount for laboratory safety and environmental stewardship.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols that prioritize safety, regulatory compliance, and scientific integrity.

Disclaimer: A comprehensive, manufacturer-provided Safety Data Sheet (SDS) for this specific compound is not consistently available across all suppliers. The following procedures are therefore based on available safety classifications and established best practices for the management of furanone-derived chemical waste.[3] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.

Hazard Profile and Risk Assessment: A Precautionary Approach

Understanding the hazard profile is the foundation of safe disposal. While comprehensive toxicological data is limited, a critical assessment of its chemical class and available data mandates a cautious approach.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 866594-60-7[1][2][4][5]
Molecular Formula C₇H₁₀O₄[1][2][4]
Molecular Weight 158.15 g/mol [1][2]
Appearance Off-white to pale yellow solid powder[1][2][6]
Solubility Soluble in chloroform and methanol[1]
Known and Inferred Hazards

The primary documented hazard for this compound is its environmental effect. It is classified under GHS regulations as Hazardous to the aquatic environment, long-term (Chronic) - Category 3 , with the corresponding hazard statement H412: Harmful to aquatic life with long lasting effects .[3] This classification is the principal driver for its disposal protocol; direct release to the environment via drains or standard refuse is strictly prohibited to prevent long-term ecological damage.[3]

The precautionary statements associated with this classification are:

  • P273: Avoid release to the environment.[3]

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]

Due to its furanone structure, it is prudent to handle this compound as potentially harmful if ingested, inhaled, or absorbed through the skin, pending further data.[7]

The Core Logic of Compliant Disposal

The disposal of any laboratory chemical is governed by the principle of "cradle-to-grave" responsibility, as outlined by the Environmental Protection Agency (EPA).[8][9][10] This means the generator of the waste is responsible for its safe management until its final, documented disposal. The logical flow is straightforward: waste must be correctly identified, segregated, safely accumulated at its point of generation, and then transferred to a licensed disposal facility.

Disposal Workflow cluster_lab Laboratory Responsibility Generation Waste Generation (Unused reagent, contaminated labware) Segregation Waste Segregation (Non-Halogenated Solid Waste) Generation->Segregation Characterize Accumulation Satellite Accumulation Area (SAA) (Labeled, sealed container) Segregation->Accumulation Contain Disposal EHS / Licensed Contractor Pickup (Final Disposal) Accumulation->Disposal Transfer Container Decontamination start Container with Residue rinse1 Rinse with compatible solvent (e.g., Methanol) start->rinse1 collect Collect Rinsate into Liquid Hazardous Waste Container rinse1->collect Crucial Step repeat Repeat Rinse Procedure 2x collect->repeat deface Deface/Remove Original Label repeat->deface dispose Dispose of Clean Container per Institutional Policy deface->dispose

Caption: Workflow for the decontamination of empty chemical containers.

Procedure:

  • Select a solvent in which the compound is soluble, such as methanol. [1]2. Add a small amount of the solvent to the container, secure the lid, and swirl to rinse all interior surfaces.

  • Pour the solvent rinsate into a designated liquid hazardous waste container (e.g., "Non-Halogenated Waste Solvents"). This is the most critical step. The rinsate is hazardous waste.

  • Repeat the rinse two more times (for a total of three rinses).

  • Allow the container to air dry completely in a fume hood.

  • Once dry, deface or remove the original chemical label. [11]7. The clean, de-labeled container can now be disposed of as regular laboratory glass/plastic waste or recycled, according to your institution's policy.

Final Disposal Pathway

Once your hazardous waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, but check with your EHS), you must arrange for its final disposal. [12]

  • Seal the Container: Ensure the lid is tightly secured.

  • Request Pickup: Contact your institution's EHS department or follow their established procedure to request a hazardous waste pickup.

  • Documentation: Complete any required manifests or logbooks as instructed by EHS. The manifest system is an EPA-mandated tracking process from generator to the final treatment, storage, and disposal facility (TSDF). [10][13]4. Transfer: Trained EHS personnel will collect the waste from your laboratory's SAA for consolidation and shipment to a licensed hazardous waste disposal contractor. [9] By adhering to this comprehensive protocol, you ensure the safe management and compliant disposal of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, protecting yourself, your colleagues, and the environment.

References

  • (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one CAS 866594-60-7 - Home Sunshine Pharma. [Link]

  • (3aS,4S,6aR)-Tetrahydro-4-methoxy-furo[3,4-b]furan-2(3H) - Suzhou Health Chemicals Co. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. [Link]

  • (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one - Advanced ChemBlocks. [Link]

  • (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one CAS 866594-60-7 - Autech Industry Co.,Limited. [Link]

  • Good Laboratory Practices: Waste Disposal - SCION Instruments. [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- - Synerzine. [Link]

  • Safety Data Sheet 2,5-Dimethyl-4-hydroxy-3(2H)-furanone - Metasci. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management - Crystal Clean. [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide - US EPA. [Link]

  • Hazardous Waste - US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste - US EPA. [Link]

  • (3aS,4S,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one - Pharmaffiliates. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a bicyclic l...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a bicyclic lactone and a known impurity of the antiretroviral medication Darunavir, requires meticulous handling.[1][2] While specific toxicological data for this compound is limited, its structural relationship to the furan family of heterocycles necessitates a cautious and informed approach to personal protection. This guide provides essential, field-tested safety protocols grounded in established chemical safety principles.

Hazard Assessment: A Proactive Stance

A thorough risk assessment is the foundation of laboratory safety.[3] For (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, our assessment combines direct data with logical inferences from analogous structures.

  • Known Hazards : The primary documented hazard is environmental. The available Safety Data Sheet (SDS) classifies the compound as H412: Harmful to aquatic life with long-lasting effects.[4] This mandates stringent containment and disposal protocols to prevent environmental release.[4]

  • Inferred Hazards from the Furan Family : The broader class of furan compounds presents several potential risks that must be considered. Furan itself is a central nervous system depressant and can cause irritation to the eyes and skin.[5] Furans can also form explosive peroxides upon prolonged exposure to air and may react with acids and oxidizers.[5][6] Therefore, we must handle this derivative with the assumption of potential skin and eye irritation, inhalation risks, and unknown systemic effects.

This assessment dictates that our primary lines of defense will be robust engineering controls (i.e., fume hoods) and a comprehensive Personal Protective Equipment (PPE) strategy.

Core PPE Protocol: An Essential Barrier

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental procedure. The following table outlines the recommended PPE for handling (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one under various laboratory conditions.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities <10g in a Fume Hood) ANSI Z87.1 approved safety glasses with side shields.Nitrile gloves (minimum 4 mil thickness).Standard, buttoned lab coat.Not required if handled exclusively within a certified chemical fume hood.
Handling Larger Quantities or Splash Hazard Chemical splash goggles. A face shield worn over goggles is highly recommended.[7]Nitrile gloves. Consider double-gloving.Chemically resistant apron over a lab coat.Work must be conducted in a chemical fume hood.
Accidental Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.[8]Chemically resistant coveralls or apron.[7][9]Air-purifying respirator with an organic vapor cartridge.[5]

Causality Behind PPE Choices:

  • Eye and Face Protection : Standard safety glasses are the absolute minimum. However, given the potential for irritation, chemical splash goggles provide a superior seal around the eyes, protecting against splashes from any direction.[8] A face shield adds a critical layer of protection for the entire face during procedures with a higher risk of splashes, such as transfers of larger volumes or reactions under pressure.[7]

  • Hand Protection : Nitrile gloves provide excellent protection against a wide range of organic compounds and are a reliable choice for routine handling.[8] When working with larger volumes or for prolonged periods, double-gloving minimizes the risk of exposure from an undetected pinhole or tear in the outer glove. Always inspect gloves for damage before use and remove them promptly and properly after handling the chemical.

  • Respiratory Protection : The primary method for controlling respiratory exposure is to use a certified chemical fume hood.[8] This engineering control captures vapors at the source. A respirator is an essential secondary measure, reserved for emergency situations like a significant spill outside of a fume hood where vapor concentrations may be unknown.[5]

Operational Plan: Integrating Safety into Your Workflow

Safe chemical handling is a systematic process. The following workflow integrates PPE use with best laboratory practices to ensure maximum protection.

  • Review the SDS : Before any new procedure, review the Safety Data Sheet for (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one.[4][10]

  • Prepare the Workspace : Ensure the chemical fume hood is operational and uncluttered.[8] Assemble all necessary equipment and reagents.

  • Don PPE : Put on your personal protective equipment in the correct order. The diagram below illustrates the standard sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Standard sequence for donning and doffing PPE.

  • Perform all manipulations of the compound deep within the fume hood to ensure vapor capture.

  • Use compatible tools and glassware. Given the reactivity profile of furans, avoid contact with strong acids or oxidizers unless they are part of the planned reaction protocol.[6]

  • Keep containers sealed when not in use.

  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Doff PPE in the correct order to avoid contaminating yourself.

  • Dispose of contaminated PPE and chemical waste according to institutional and regulatory guidelines.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical safety and environmental requirement.[4] Never dispose of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one or its waste down the drain.[6][11]

Waste Management Workflow:

  • Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

  • Containment : Collect all waste (solid and liquid) in a designated, properly labeled, and sealed hazardous waste container. The container must be made of a compatible material.[11]

  • Storage : Store the sealed waste container in a designated satellite accumulation area.

  • Disposal : Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[12]

Disposal_Plan Start Chemical Waste Generated Segregate Segregate Waste Stream (Solid vs. Liquid) Start->Segregate Container Collect in Designated, Labeled Hazardous Waste Container Segregate->Container Seal Seal Container Tightly Container->Seal Store Store in Satellite Accumulation Area Seal->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Proper Disposal ContactEHS->End

Caption: Chemical waste disposal workflow.

By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
  • Proper Disposal of 2,5-Dimethylene-furan: A Guide for Labor
  • FURO[3,4-B]FURAN-2(3H)-ONE, TETRAHYDRO-4-METHOXY-, (3AS,4S,6AR)
  • FURAN | CAMEO Chemicals. NOAA.
  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • (3aS,4S,6aR)-4-methoxy-tetrahydrofuro[3,4-b]furan-2(3H)-one CAS 866594-60-7. Home Sunshine Pharma.
  • (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one. Benchchem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • PPE Chemical Safety Kit (Large). FarmChem.
  • Guide to Promoting Lab Safety When Working With Chemicals. Ibis Scientific, LLC.
  • Life-Changing Safety Tips for Handling Labor
  • Labor

Sources

© Copyright 2026 BenchChem. All Rights Reserved.